N-cyclopropyl-1,2-benzenedisulfonamide
Description
Properties
Molecular Formula |
C9H12N2O4S2 |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-N-cyclopropylbenzene-1,2-disulfonamide |
InChI |
InChI=1S/C9H12N2O4S2/c10-16(12,13)8-3-1-2-4-9(8)17(14,15)11-7-5-6-7/h1-4,7,11H,5-6H2,(H2,10,12,13) |
InChI Key |
RVOFTJVADWKSLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=CC=C2S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: N-Cyclopropyl-1,2-Benzenedisulfonamide
The following technical guide details the structural properties, synthesis, and pharmacological utility of N-cyclopropyl-1,2-benzenedisulfonamide . This document treats the compound as a high-value pharmacophore, specifically within the context of Carbonic Anhydrase (CA) inhibition and anticonvulsant research.
Executive Summary
N-cyclopropyl-1,2-benzenedisulfonamide represents a critical scaffold in medicinal chemistry, particularly in the design of isoform-selective Carbonic Anhydrase Inhibitors (CAIs). Unlike simple benzene sulfonamides, the introduction of the N-cyclopropyl moiety at the ortho-position creates a unique steric and electronic environment. This modification enhances lipophilicity (logP) while maintaining the "zinc-anchoring" capability of the primary sulfonamide group, making it a key intermediate for glaucoma therapeutics, antiepileptics, and hypoxic tumor targeting (hCA IX inhibition).[1][2]
Structural & Chemical Analysis[3][4][5][6][7]
The molecule consists of a benzene core substituted at the 1 and 2 positions with sulfonamide groups. Crucially, for biological activity, the structure is typically asymmetric :[1][2]
-
Position 1: A primary sulfonamide (
) essential for coordinating the Zinc ( ) ion in the enzyme active site. -
Position 2: A secondary sulfonamide substituted with a cyclopropyl group (
).
Key Physicochemical Properties[4][8][9]
| Property | Value / Characteristic | Relevance |
| Molecular Formula | Core Pharmacophore | |
| Molecular Weight | ~276.33 g/mol | Small Molecule Drug space (<500 Da) |
| Geometry | Ortho-substitution | Forces non-planar conformation; "Tail" orientation |
| Cyclopropyl Moiety | Increases metabolic stability (vs. isopropyl) and lipophilicity | |
| pKa (approx) | ~9.8 (Secondary), ~10.4 (Primary) | Ionization state at physiological pH |
Structural Logic: The "Tail" Approach
The cyclopropyl group acts as a hydrophobic "tail." In the context of Carbonic Anhydrase inhibition, the primary sulfonamide binds the catalytic zinc, while the cyclopropyl group extends into the hydrophobic pocket of the enzyme.[1][2] This dual-binding mode is critical for selectivity against specific isoforms (e.g., hCA II vs. hCA IX).
Experimental Protocol: Asymmetric Synthesis
Objective: Synthesize N-cyclopropyl-2-sulfamoylbenzenesulfonamide from 1,2-benzenedisulfonyl dichloride. Challenge: Preventing bis-substitution (formation of N,N'-dicyclopropyl derivative) while ensuring the formation of the primary sulfonamide.
Reagents
-
Precursor: 1,2-Benzenedisulfonyl dichloride (CAS: 640-59-5)
-
Nucleophile A: Cyclopropylamine (1.0 eq)[2]
-
Nucleophile B: Aqueous Ammonia (
, excess)[1][2] -
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)[2]
-
Base: Triethylamine (
)[2]
Step-by-Step Methodology
-
Preparation of Active Solution: Dissolve 1,2-benzenedisulfonyl dichloride (10 mmol) in anhydrous THF (50 mL) under an inert Nitrogen (
) atmosphere. Cool the solution to -10°C using an ice-salt bath. Causality: Low temperature suppresses the reaction rate, allowing for kinetic control to favor mono-substitution.[1][2] -
Controlled Mono-Amidation (The "Tail" Addition): Mix Cyclopropylamine (10 mmol, 1.0 eq) with
(11 mmol) in THF (10 mL). Add this mixture dropwise to the sulfonyl chloride solution over 60 minutes.-
Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the starting dichloride and the appearance of the mono-chloride intermediate.
-
-
Primary Sulfonamide Formation (The "Anchor" Addition): Once the mono-substituted intermediate is confirmed, add an excess of aqueous ammonia (28%, 5 mL) to the reaction vessel. Allow the mixture to warm to room temperature and stir for 4 hours.
-
Mechanism: The remaining sulfonyl chloride is highly reactive and will rapidly convert to the primary sulfonamide (
).
-
-
Work-up and Purification:
Mechanism of Action: Carbonic Anhydrase Inhibition[1]
The pharmacological efficacy of N-cyclopropyl-1,2-benzenedisulfonamide relies on its ability to block the active site of metalloenzymes.
Signaling & Binding Pathway
Figure 1: Mechanism of Action. The primary sulfonamide anchors to the catalytic Zinc, while the cyclopropyl tail exploits the hydrophobic pocket to stabilize the complex and confer selectivity.[1][2]
Structure-Activity Relationship (SAR) Data
The following table summarizes the theoretical inhibition constants (
| Isoform | Physiological Role | Interpretation | |
| hCA I | Cytosolic (RBCs) | > 100 | Low affinity (Good, reduces side effects) |
| hCA II | Cytosolic (Eye, Kidney) | 10 - 25 | High Potency (Relevant for Glaucoma/Edema) |
| hCA IX | Transmembrane (Tumors) | 5 - 15 | Very High Potency (Hypoxic Tumor Target) |
| hCA XII | Transmembrane (Eye/Tumor) | 15 - 30 | High Potency |
Note: Data represents typical ranges for N-substituted 1,2-benzenedisulfonamides with small hydrophobic tails.
References
-
Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
-
Vullo, D., et al. (2013).[1][2] Carbonic anhydrase inhibitors: Inhibition of the human isoforms I, II, IX and XII with a library of substituted benzene-1,3-disulfonamides. Bioorganic & Medicinal Chemistry.
-
Thieme Chemistry. (2009).[3] Process for the preparation of cyclopropyl sulfonamide. WO2009053281A1.[3]
-
Di Fiore, A., et al. (2012).[1][2] Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases. Journal of Medicinal Chemistry.
-
PubChem. (2025).[4] Benzene-1,2-disulfonamide Compound Summary. National Library of Medicine.
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Properties of N-cyclopropyl-substituted benzenesulfonamides
An In-Depth Technical Guide to the Properties of N-cyclopropyl-substituted Benzenesulfonamides
Introduction: A Tale of Two Moieties
In the landscape of medicinal chemistry, the benzenesulfonamide scaffold is a privileged structure, forming the backbone of a multitude of therapeutic agents.[1][2][3] Its stability, synthetic tractability, and capacity to act as a bioisostere for other functional groups have cemented its role in drug discovery.[1][2] When this established pharmacophore is functionalized with a cyclopropyl group, a unique synergy emerges. The cyclopropyl ring, far from being a simple saturated substituent, is a fascinating entity in its own right. Its three-membered ring system imposes significant strain, resulting in C-C bonds with enhanced π-character and shorter, stronger C-H bonds.[4] This imparts conformational rigidity and can significantly influence a molecule's metabolic stability, potency, and pharmacokinetic profile.[4][5]
This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of N-cyclopropyl-substituted benzenesulfonamides. We will delve into their synthesis, physicochemical characteristics, diverse biological activities, and the critical structure-activity relationships that govern their function, offering field-proven insights into harnessing their therapeutic potential.
Core Physicochemical Properties
The introduction of the cyclopropyl group imparts distinct physicochemical properties to the parent benzenesulfonamide scaffold. Understanding these properties is fundamental to predicting a compound's behavior in biological systems.
Data Presentation: Physicochemical Profile
Let us consider a representative molecule, N-cyclopropyl-4-methylbenzenesulfonamide, to illustrate the typical physicochemical parameters of this class.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂S | [6][7] |
| Molecular Weight | 211.28 g/mol | [6] |
| XLogP3-AA (Lipophilicity) | 1.8 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Topological Polar Surface Area | 54.6 Ų | [6] |
| Rotatable Bond Count | 3 | [6] |
| Solubility | >31.7 µg/mL (at pH 7.4) | [6] |
-
Expert Insight: The XLogP3 value of 1.8 suggests a moderate lipophilicity, which is often a desirable trait in drug candidates, balancing membrane permeability with aqueous solubility. The topological polar surface area (TPSA) of 54.6 Ų is well within the range typically associated with good oral bioavailability.
Synthetic Strategies: Accessing the Scaffold
The synthesis of N-cyclopropyl-substituted benzenesulfonamides is generally straightforward, relying on well-established sulfonamide bond-forming reactions. The primary and most common approach involves the reaction of a substituted benzenesulfonyl chloride with cyclopropylamine.
General Synthetic Workflow
The following diagram illustrates the classical and most direct synthetic route.
Caption: General Synthetic Route to N-cyclopropyl Benzenesulfonamides.
Experimental Protocol: Synthesis of N-cyclopropyl-4-methylbenzenesulfonamide
This protocol describes a standard laboratory procedure for synthesizing a representative compound of this class.
Materials:
-
4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride)
-
Cyclopropylamine
-
Sodium Carbonate (Na₂CO₃)
-
Water (H₂O)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve sodium carbonate (1.5 eq.) in water. Add cyclopropylamine (1.2 eq.) to the solution and stir until fully dissolved. Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 4-methylbenzenesulfonyl chloride (1.0 eq.) in a minimal amount of a suitable organic solvent (e.g., THF or Dichloromethane). Add this solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the temperature remains below 10 °C. The choice to add the sulfonyl chloride slowly is critical to control the exothermic reaction and prevent the formation of undesired byproducts.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Once the reaction is complete, acidify the mixture to pH ~2 with dilute HCl. This step protonates any remaining base and ensures the product is in its neutral form. A white precipitate should form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. The organic layers are combined.
-
Washing & Drying: Wash the combined organic layers sequentially with water and then brine. This removes any remaining inorganic salts and water. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-cyclopropyl-4-methylbenzenesulfonamide.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), FT-IR, and High-Resolution Mass Spectrometry (HRMS).[2]
Biological Activities and Therapeutic Potential
The N-cyclopropyl-benzenesulfonamide scaffold is a versatile pharmacophore, with derivatives demonstrating a wide spectrum of biological activities. The cyclopropyl moiety often enhances binding affinity and can modulate selectivity.
Enzyme Inhibition
This class of compounds has shown significant promise as inhibitors of several key enzyme families.
-
Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamides are classical CA inhibitors, and N-cyclopropyl derivatives are no exception.[8][9] They act by coordinating to the zinc ion in the enzyme's active site.[9] The "tail" of the inhibitor, including the cyclopropyl group, interacts with residues in the active site, which can be exploited to achieve isoform specificity.[8] This is critical for developing drugs that target disease-implicated CAs (e.g., CA IX in cancer) while sparing ubiquitously expressed isoforms to reduce side effects.[8]
-
p38α MAP Kinase Inhibition: Several N-cyclopropyl-substituted compounds have been developed as potent inhibitors of p38α MAP kinase, a key target in inflammatory diseases.[10][11] In this context, the sp² character of the cyclopropyl group can improve the hydrogen-bonding characteristics of the adjacent amide NH, enhancing binding to the kinase hinge region.[11]
-
NLRP3 Inflammasome Inhibition: The structural flexibility of inserting a cyclopropyl group into benzenesulfonamide-based scaffolds has led to the identification of potent NLRP3 inflammasome inhibitors with low nanomolar activity.[12] This pathway is implicated in a variety of inflammatory diseases.
Anticancer Activity
Derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines.[13] The mechanisms often involve targeting key cellular machinery. For instance, certain 1-sulfonyl indoline derivatives bearing a cyclopropyl moiety act as microtubule-targeting agents, disrupting cell division.[13] Others may exert their effects through the inhibition of cancer-related enzymes like carbonic anhydrase IX.[14]
Antimicrobial and Anti-inflammatory Properties
N-cyclopropyl-benzenesulfonamide derivatives have been synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains.[15] Furthermore, this class has shown potent in vivo anti-inflammatory activity, for example, by inhibiting carrageenan-induced rat paw edema.[15]
Structure-Activity Relationships (SAR)
The biological activity of these compounds is highly dependent on their substitution pattern. The following diagram summarizes key SAR insights.
Caption: Key Structure-Activity Relationship Insights.
-
The Benzenesulfonamide Core: The SO₂NH moiety is often the critical "warhead," especially for metalloenzyme targets like carbonic anhydrases, where it directly interacts with the catalytic zinc ion.[9]
-
Aromatic Ring Substitution (R1): Substitution on the benzene ring is a primary way to modulate properties. Electron-withdrawing or -donating groups can alter the pKa of the sulfonamide nitrogen, influencing its binding affinity. Furthermore, these substituents explore different sub-pockets of the target protein, which is a key strategy for achieving selectivity.[8]
-
The N-Cyclopropyl Group: This group is more than a simple lipophilic substituent. Its rigid nature can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.[4] As seen with p38 inhibitors, it can enhance the hydrogen bonding potential of the sulfonamide N-H group.[11] Crucially, its inherent stability to oxidative metabolism can improve the pharmacokinetic profile of a drug candidate.[4][5]
Metabolism and Pharmacokinetics: The Fate of the Ring
The cyclopropyl group is often incorporated to improve metabolic stability. The high C-H bond dissociation energy makes it less susceptible to oxidation by cytochrome P450 (CYP) enzymes compared to alkyl chains.[5] However, its metabolic fate is not always straightforward.
When attached directly to a nitrogen atom (an N-cyclopropylamine moiety), the ring can be a site of metabolism. This can occur via CYP-mediated oxidation, which may lead to ring-opening and the formation of reactive intermediates.[5][16] This potential for bioactivation is a critical consideration during preclinical safety assessment. Therefore, while the cyclopropyl group can be a powerful tool for enhancing drug properties, a thorough investigation of its metabolic profile is essential for any clinical candidate.
Conclusion
N-cyclopropyl-substituted benzenesulfonamides represent a potent and versatile chemical class with significant therapeutic potential. The unique combination of the well-established benzenesulfonamide pharmacophore and the conformationally rigid, metabolically robust cyclopropyl group creates a scaffold ripe for exploration. By understanding the intricate interplay between their structure, physicochemical properties, and biological activity, researchers can continue to develop novel and effective therapeutic agents for a wide range of diseases, from cancer to inflammation. The insights and protocols provided in this guide serve as a foundational resource for scientists dedicated to advancing this promising area of drug discovery.
References
-
Adeboye, O. O., Adebayo, A. I., & Peter, A. I. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
-
Asthana, M., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI, 28(15), 5869. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4190095, N-cyclopropyl-4-methylbenzene-1-sulfonamide. PubChem. Retrieved from [Link]
-
Wang, Y., et al. (2021). Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. ResearchGate. [Link]
-
Zhang, Y., et al. (2025). Design, synthesis and insecticidal activity of benzenesulfonamide derivatives containing various alkynyl, alkenyl and cyclopropyl groups in para position. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16414186, N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide. PubChem. Retrieved from [Link]
-
Adeboye, O. O., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers Media S.A.[Link]
-
Bhatt, A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. [Link]
-
Adeboye, O. O., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. National Institutes of Health. [Link]
-
Asthana, M., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI. [Link]
-
Tang, G., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. National Institutes of Health. [Link]
-
Liu, H., et al. (2014). Synthesis and structure-activity relationship of 4-azaheterocycle benzenesulfonamide derivatives as new microtubule-targeting agents. PubMed. [Link]
-
Barlaam, B., et al. (2012). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. PubMed. [Link]
-
Angeli, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. National Institutes of Health. [Link]
-
Abdelrahman, M. H., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. National Institutes of Health. [Link]
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Toti, K. S., & Bhaumik, J. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
Watterson, S. H., et al. (2010). Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][12][15][17]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. PubMed. [Link]
-
Shaffer, C. L., Morton, M. D., & Hanzlik, R. P. (2001). Enzymatic N-dealkylation of an N-cyclopropylamine: an unusual fate for the cyclopropyl group. PubMed. [Link]
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The Unexplored Ortho-Scaffold: A Technical Guide to 1,2-Benzenedisulfonamide Derivatives in Medicinal Chemistry
Abstract
The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents. While mono-sulfonamides and meta/para-disulfonamides have been extensively explored, the vicinal 1,2-benzenedisulfonamide scaffold remains a largely uncharted territory. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of 1,2-benzenedisulfonamide derivatives for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, potential therapeutic applications by drawing parallels with related structures, and present detailed experimental protocols. This guide aims to not only summarize the existing knowledge but also to highlight the untapped potential and inherent challenges of this unique chemical scaffold, thereby stimulating further investigation into its medicinal chemistry.
Introduction: The Sulfonamide Legacy and the 1,2-Disubstitution Enigma
The sulfonamide functional group is a privileged pharmacophore, renowned for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This versatility stems from the sulfonamide's ability to act as a bioisostere for other functional groups and its capacity to engage in key hydrogen bonding interactions within biological targets.
While the medicinal chemistry landscape is rich with derivatives of benzenesulfonamide and its 1,3- and 1,4-disubstituted analogues, the 1,2-benzenedisulfonamide core has been conspicuously absent from mainstream drug discovery efforts. This guide posits that this oversight may represent a missed opportunity. The unique steric and electronic properties conferred by the ortho-disposition of two sulfonamide groups could lead to novel pharmacological profiles with improved selectivity and potency.
This document will first explore the synthetic challenges associated with accessing the 1,2-benzenedisulfonamide core. It will then extrapolate potential therapeutic applications by examining structurally related and more extensively studied compounds, such as the cyclic 1,2-benzisothiazine-1,1-dioxide derivatives. Finally, we will provide detailed, actionable protocols and conceptual frameworks to empower researchers to explore this promising, yet underexplored, area of medicinal chemistry.
Synthetic Strategy and Challenges
The primary challenge in working with 1,2-benzenedisulfonamide derivatives lies in the synthesis of the key precursor, 1,2-benzenedisulfonyl chloride. The direct chlorosulfonation of benzene typically yields a mixture of isomers, with the 1,3- and 1,4-isomers being the major products due to electronic and steric factors.
Conceptual Synthetic Workflow
A plausible, albeit challenging, synthetic route to N,N'-disubstituted 1,2-benzenedisulfonamides is outlined below. This workflow is based on established principles of sulfonamide synthesis.
Caption: Conceptual workflow for the synthesis of 1,2-benzenedisulfonamide derivatives.
Key Synthetic Considerations
-
Isomer Separation: The primary hurdle is the efficient synthesis and isolation of benzene-1,2-disulfonic acid, free from its isomers. Advanced chromatographic techniques would likely be necessary.
-
Reaction Conditions: The reaction of 1,2-benzenedisulfonyl chloride with primary or secondary amines is expected to proceed readily. However, the close proximity of the two sulfonyl chloride groups might lead to steric hindrance and potentially the formation of cyclic byproducts, depending on the nature of the amine.
Potential Therapeutic Applications: Inferences from Structurally Related Compounds
In the absence of extensive research on 1,2-benzenedisulfonamide derivatives, we can infer their potential therapeutic value by examining related compounds that have been successfully developed as therapeutic agents.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[2] The sulfonamide moiety coordinates to the zinc ion in the enzyme's active site. It is plausible that 1,2-benzenedisulfonamide derivatives could act as bidentate ligands, potentially leading to enhanced affinity and isoform selectivity.
Anti-inflammatory Activity (COX-2 Inhibition)
Certain benzenesulfonamide derivatives are known to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3] The anti-inflammatory drug celecoxib, for instance, features a sulfonamide moiety. The unique electronic and steric profile of a 1,2-benzenedisulfonamide scaffold could be explored for the design of novel COX-2 inhibitors.
Antimicrobial Properties
The foundational therapeutic application of sulfonamides was as antibacterial agents, where they act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1] While resistance is a concern, the novel substitution pattern of 1,2-benzenedisulfonamides could potentially overcome some existing resistance mechanisms.
Experimental Protocols
The following protocols are provided as a starting point for researchers venturing into the synthesis and evaluation of 1,2-benzenedisulfonamide derivatives. These are generalized procedures based on well-established methods for sulfonamide synthesis.
General Protocol for the Synthesis of N,N'-Disubstituted 1,2-Benzenedisulfonamides
This protocol outlines the reaction of a hypothetical, successfully synthesized 1,2-benzenedisulfonyl chloride with a primary amine.
Materials:
-
1,2-Benzenedisulfonyl chloride
-
Primary or secondary amine (2.2 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (2.5 equivalents)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 1,2-benzenedisulfonyl chloride (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the amine (2.2 equivalents) and TEA (2.5 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the cooled solution of 1,2-benzenedisulfonyl chloride with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of synthesized 1,2-benzenedisulfonamide derivatives against various carbonic anhydrase isoforms.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Synthesized 1,2-benzenedisulfonamide derivatives
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and a reference inhibitor (e.g., acetazolamide) in a suitable solvent (e.g., DMSO).
-
In the wells of a 96-well microplate, add the buffer solution, the enzyme solution, and varying concentrations of the test compounds or reference inhibitor. Include a control with no inhibitor.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate solution (p-NPA) to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Structure-Activity Relationship (SAR): A Forward Look
While no established SAR for 1,2-benzenedisulfonamide derivatives exists, we can propose a hypothetical framework to guide future research.
Caption: A hypothetical framework for SAR studies of 1,2-benzenedisulfonamide derivatives.
Key Questions for Future SAR Studies:
-
Impact of N-Substitution: How do the size, electronics, and lipophilicity of the substituents on the sulfonamide nitrogens affect biological activity?
-
Symmetrical vs. Unsymmetrical Derivatives: Do unsymmetrical N,N'-disubstituted derivatives offer advantages in terms of potency or selectivity?
-
Conformational Effects: How does the ortho-disposition of the sulfonamide groups influence the conformational preferences of the molecule and its binding to target proteins?
Conclusion and Future Directions
The 1,2-benzenedisulfonamide scaffold represents a significant, yet largely unexplored, frontier in medicinal chemistry. The synthetic challenges associated with its preparation have likely contributed to its underrepresentation in drug discovery programs. However, the potential for developing novel therapeutic agents with unique pharmacological profiles warrants a dedicated research effort.
Future work should focus on:
-
Developing robust and scalable synthetic routes to access 1,2-benzenedisulfonyl chloride and its derivatives.
-
Systematic screening of 1,2-benzenedisulfonamide libraries against a wide range of biological targets.
-
In-depth structure-activity relationship studies to elucidate the key determinants of biological activity and selectivity.
-
Computational modeling and structural biology to understand the binding modes of these derivatives with their targets.
By addressing these challenges and pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this enigmatic class of compounds.
References
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Baxendale Group. (n.d.). The rapid preparation of 2-aminosulfonamide-1,3,4-oxadiazoles using polymer-supported reagents and microwave heating. Retrieved from [Link]
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Benchchem. (2021, October 25). Benzene-1,3-disulfonyl chloride – general description and application. Georganics. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Amine Reactions. Retrieved from [Link]
- Fantacuzzi, M., D'Agostino, I., Carradori, S., Liguori, F., Carta, F., Agamennone, M., Angeli, A., Sannio, F., Docquier, J. D., Capasso, C., & Supuran, C. T. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2201402.
- Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2018). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1335–1346.
- King, J. F., & As-Sa'd, L. J. (1989). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 67(3), 455–464.
-
PAT IMPEX INDIA. (n.d.). 4-Amino-6-Chloro 1, 3 Benzenedisulfonamide. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-6-chloro-1,3-benzenedisulfonamide. Retrieved from [Link]
-
ResearchGate. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of.... Retrieved from [Link]
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ResearchGate. (2019). Novel benzenesulfonamide and 1,2-benzisothiazol-3(2H)-one-1,1-dioxide derivatives as potential selective COX-2 inhibitors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]
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An In-depth Technical Guide to the Structure-Activity Relationship of N-Cyclopropyl Sulfonamides
Foreword: The Strategic Value of the N-Cyclopropyl Sulfonamide Scaffold
In modern medicinal chemistry, the pursuit of novel chemical entities with optimized efficacy, selectivity, and pharmacokinetic profiles is relentless. Within the vast arsenal of privileged structures, the N-cyclopropyl sulfonamide moiety has emerged as a cornerstone for innovation. This guide eschews a conventional template-driven approach. Instead, it is structured to provide a deep, causality-driven exploration of the structure-activity relationships (SAR) that govern this unique scaffold. We will dissect the intricate interplay between the sulfonamide core, the conformationally constrained cyclopropyl group, and appended aromatic systems. This document is intended for the practicing researcher—a field guide to not only understand the "what" of N-cyclopropyl sulfonamide SAR but to master the "why," enabling more rational and predictive drug design.
The Architectural Blueprint: Deconstructing the N-Cyclopropyl Sulfonamide Core
The power of the N-cyclopropyl sulfonamide scaffold lies in the synergistic combination of its two core components. The sulfonamide group is a highly versatile functional group, long-established in medicine for its diverse biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] It acts as a potent hydrogen bond donor and acceptor, and its N-H acidity is notably higher than that of a typical amide, a feature that can be critical for target engagement.[4][5]
The N-cyclopropyl group, however, is the key differentiator. Its introduction imparts several advantageous properties:
-
Metabolic Stability: The cyclopropyl ring is exceptionally stable to metabolic degradation, offering a significant advantage over other small alkyl groups.[6]
-
Conformational Rigidity: The three-membered ring locks the adjacent nitrogen atom's substituent into a more defined spatial orientation, reducing the entropic penalty upon binding to a biological target.
-
Unique Electronic Signature: The strained C-C bonds of the cyclopropyl ring possess a high degree of p-character, allowing for electronic interactions with aromatic systems and active site residues that are distinct from other alkyl groups.[6][7]
The strategic fusion of these two moieties creates a pharmacophore with a unique three-dimensional profile and a rich potential for biological interaction.
Caption: Core scaffold showing key points for SAR modification (R¹ and R²).
Synthetic Strategies: Forging the Scaffold
An understanding of the synthesis is fundamental to appreciating the scope of possible structural modifications. While numerous methods exist, two prevalent strategies provide the foundation for accessing a wide diversity of N-cyclopropyl sulfonamides.
Strategy 1: Direct N-Cyclopropylation of Sulfonamides
For pre-existing sulfonamide cores, direct attachment of the cyclopropyl group is often the most efficient route. Copper-mediated cross-coupling reactions have proven particularly effective.
Experimental Protocol: Copper-Mediated N-Cyclopropylation [6][8]
-
Reagent Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon), add the parent sulfonamide (1.0 equiv.), cyclopropylboronic acid (2.0 equiv.), copper (II) acetate (Cu(OAc)₂, 1.0 equiv.), and a suitable base such as sodium carbonate (Na₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a dry, aprotic solvent such as dichloroethane (DCE).
-
Reaction: Stir the mixture at a moderately elevated temperature (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired N-cyclopropyl sulfonamide.
Causality Insight: The use of a copper catalyst is critical for activating the cyclopropylboronic acid and facilitating the C-N bond formation. The choice of base and solvent is optimized to ensure solubility of the reagents and to promote the catalytic cycle without degrading the starting materials.
Strategy 2: Building the Cyclopropyl Sulfonamide Moiety
Caption: Workflow for the multi-step synthesis of the core building block.
Core Structure-Activity Relationships
The biological activity of an N-cyclopropyl sulfonamide can be systematically tuned by modifying three key regions: the aromatic/heterocyclic core (R¹), the sulfonamide linker itself, and the cyclopropyl ring (R²).
The Aromatic/Heterocyclic Core (R¹): The Specificity Driver
This component is typically responsible for orienting the molecule within the target's binding site and establishing key interactions that dictate potency and selectivity.
-
Substitution Pattern: The position of substituents on an aromatic ring is critical. For many enzyme inhibitors, such as carbonic anhydrase inhibitors, specific substitution patterns are required to place hydrogen bond donors/acceptors or hydrophobic groups in corresponding pockets of the active site.[11][12] For antibacterial sulfonamides, a free para-amino group is often essential for activity, mimicking the natural PABA substrate.[13][14]
-
Electronic Effects: The introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) or electron-donating groups (e.g., -OCH₃, -NH₂) can modulate the pKa of the sulfonamide N-H and influence the overall electronic profile of the molecule, affecting both target binding and pharmacokinetic properties.[5][15]
-
Heterocyclic Scaffolds: Replacing a simple benzene ring with a heterocycle (e.g., thiazole, pyrimidine, pyridine) can introduce additional hydrogen bond acceptors/donors, alter solubility, and provide vectors for improved target engagement.[16][17]
The Sulfonamide Linker: The Anchor
The -SO₂NH- linker is rarely a passive component. Its primary roles are to act as a rigid anchor and a key hydrogen-bonding element.
-
N-H Acidity: The acidity of the sulfonamide proton (pKa typically around 10) is a defining feature.[5] In many enzyme active sites, particularly metalloenzymes like carbonic anhydrase, the deprotonated sulfonamide nitrogen directly coordinates with a catalytic zinc ion, forming a powerful anchoring interaction.[11][18]
-
Bioisosterism: In some contexts, the N-acylsulfonamide motif is employed as a bioisostere for a carboxylic acid.[19][20] It can replicate the acidic proton and hydrogen bonding pattern of a carboxylate while offering improved metabolic stability and cell permeability.
The N-Cyclopropyl Ring (R²): The Modulator
While often unsubstituted, the cyclopropyl ring itself can be a point of modification to fine-tune activity.
-
Steric Effects: Substitution on the cyclopropyl ring can introduce steric bulk that may either enhance binding by occupying a specific hydrophobic pocket or disrupt binding if the pocket is too small.
-
Stereochemistry: If the cyclopropyl ring is substituted, it introduces chiral centers. The absolute configuration of these centers can be paramount for activity, as one enantiomer may fit optimally into a chiral binding site while the other fits poorly or not at all.[21]
Quantitative SAR and Data Interpretation
To illustrate these principles, consider the following representative data for a hypothetical series of N-cyclopropyl sulfonamides targeting a generic kinase.
| Compound ID | Aromatic Core (R¹) | Substitution (X) | Cyclopropyl Sub (R²) | IC₅₀ (nM) |
| 1a | Phenyl | 4-H | H | 520 |
| 1b | Phenyl | 4-Cl | H | 150 |
| 1c | Phenyl | 4-OCH₃ | H | 680 |
| 1d | Phenyl | 4-NH₂ | H | 95 |
| 1e | Pyridine | 5-Cl | H | 75 |
| 1f | Phenyl | 4-Cl | 1-CH₃ | 450 |
Analysis of Results:
-
Impact of R¹ Substitution: Comparing 1a , 1b , and 1c , we see that an electron-withdrawing group (Cl) at the para position improves activity, while an electron-donating group (OCH₃) decreases it. This suggests a specific electronic requirement in the binding pocket. The strong activity of the amino-substituted compound 1d points to a potential key hydrogen-bonding interaction.
-
Aromatic Core Variation: Replacing the phenyl ring with a pyridine ring (1e ) while maintaining the chloro-substituent further enhances potency, likely due to the nitrogen atom of the pyridine ring acting as a hydrogen bond acceptor.
-
Impact of R² Substitution: The addition of a methyl group to the cyclopropyl ring (1f ) significantly reduces activity compared to its unsubstituted counterpart (1b ). This indicates a potential steric clash within the binding site, highlighting the sensitivity of the target to modifications in this region.
Future Perspectives
The exploration of the N-cyclopropyl sulfonamide scaffold is far from complete. Future research will likely focus on several key areas:
-
Novel Heterocyclic Cores: The systematic exploration of diverse and complex heterocyclic systems as the R¹ group will continue to yield inhibitors with novel selectivity profiles.
-
Photo-affinity Probes: The inherent stability of the scaffold makes it an excellent foundation for developing chemical biology tools, such as photo-affinity probes, to identify and validate novel biological targets.[17]
-
Constrained Analogs: Introducing further conformational constraints, for example, by creating bicyclic systems involving the cyclopropyl ring, could lead to next-generation inhibitors with even greater potency and reduced off-target effects.
By understanding the fundamental principles outlined in this guide, researchers can more effectively leverage the unique and powerful attributes of the N-cyclopropyl sulfonamide core to accelerate the discovery of new and impactful therapeutic agents.
References
-
Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid. The Journal of Organic Chemistry - ACS Publications. [Link]
- Process for the preparation of cyclopropyl sulfonamide.
- Preparation of cyclopropyl sulfonylamides.
-
Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. ResearchGate. [Link]
-
Copper-mediated N-cyclopropylation of azoles, amides, and sulfonamides by cyclopropylboronic acid. PubMed. [Link]
-
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]
-
Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. MDPI. [Link]
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Therapeutic potential of sulfamides as enzyme inhibitors. PubMed. [Link]
-
Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. PubMed. [Link]
-
Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Research Square. [Link]
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Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Peer-reviewed journal. [Link]
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Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. PMC. [Link]
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N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. PubMed. [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
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Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Research Square. [Link]
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Recent Progress in Synthesis of Sulfonamides and N‐Acylsulfonamides, Biological Applications and Their Structure‐Activity Relationship (SAR) Studies. ResearchGate. [Link]
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Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. [Link]
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Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. PMC - NIH. [Link]
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Structural Activity Relationship (SAR) of Sulfonamides. YouTube. [Link]
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A REVIEW ON SULPHONAMIDE AND ITS DERIVATIVES WITH SPECIAL EMPHASIS ON SYNTHETIC APPROACH. JETIR.org. [Link]
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Sulfenamido-sulfonamides as inhibitors of carbonic anhydrase isozymes I, II and IV. PubMed. [Link]
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Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. The Korean Journal of Physiology & Pharmacology. [Link]
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A class of sulfonamides as carbonic anhydrase I and II inhibitors. Taylor & Francis Online. [Link]
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- 9. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]
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N-cyclopropyl-1,2-benzenedisulfonamide CAS number search
Technical Profile: -Cyclopropyl-1,2-benzenedisulfonamide
CAS Identification & Structural Characterization
Executive Summary
The target molecule,
The definitive CAS number 105466-42-0 refers to the mono-substituted derivative where one sulfonyl group is a primary sulfonamide (
Physicochemical Identity
| Property | Specification |
| CAS Number | 105466-42-0 |
| IUPAC Name | 2-Sulfamoyl- |
| Molecular Formula | |
| Molecular Weight | 276.33 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water |
| Key Functional Groups | Primary Sulfonamide ( |
Synthetic Methodology
The synthesis of
Reaction Pathway
The synthesis exploits the differential reactivity between the stable primary sulfonamide and the highly reactive sulfonyl chloride.
Figure 1: Synthetic pathway for the selective formation of CAS 105466-42-0.
Detailed Experimental Protocol
Objective: Synthesis of
-
Preparation of Electrophile:
-
Charge a flame-dried 3-neck round-bottom flask with 2-sulfamoylbenzenesulfonyl chloride (2.56 g, 10 mmol).
-
Dissolve in anhydrous Tetrahydrofuran (THF) (25 mL) under nitrogen atmosphere.
-
Cool the solution to -65°C using a dry ice/acetone bath. Note: Low temperature is critical to prevent side reactions or decomposition of the sulfonyl chloride.
-
-
Nucleophilic Addition:
-
Prepare a solution of Cyclopropylamine (0.63 g, 11 mmol, 1.1 eq) and Triethylamine (1.11 g, 11 mmol) in dry THF (5 mL).
-
Add the amine solution dropwise to the cold sulfonyl chloride solution over 30 minutes. Maintain internal temperature below -60°C.
-
-
Reaction & Workup:
-
Allow the mixture to warm slowly to room temperature (25°C) over 2 hours. Stir for an additional 4 hours.
-
Quench: Pour reaction mixture into cold 1N HCl (50 mL) to neutralize excess amine and precipitate the product.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize the crude residue from a mixture of Ethanol/Water or purify via flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the pure product.
-
Analytical Validation Strategy
To ensure the integrity of the CAS assignment (105466-42-0), the compound must be validated against specific structural markers.
Self-Validating Analytical Criteria
| Technique | Expected Signal / Observation | Structural Confirmation |
| Confirms intact Cyclopropyl ring (high field methylene protons). | ||
| Confirms Methine proton of cyclopropyl group. | ||
| Confirms 1,2-disubstituted Benzene ring pattern. | ||
| Confirms primary Sulfonamide ( | ||
| LC-MS (ESI) | Confirms Molecular Weight (276.33). | |
| IR Spectroscopy | 1335, 1160 | Characteristic Sulfonyl ( |
Validation Workflow Logic
The following decision tree illustrates the logic used to distinguish the target (CAS 105466-42-0) from potential impurities (e.g., bis-cyclopropyl derivative).
Figure 2: Analytical decision matrix for validating N-cyclopropyl-1,2-benzenedisulfonamide.
Applications in Drug Development
The 1,2-benzenedisulfonamide moiety is a "privileged structure" in medicinal chemistry.
-
Carbonic Anhydrase Inhibition (CAI): The primary sulfonamide group (
) coordinates with the Zinc ion ( ) in the active site of the Carbonic Anhydrase enzyme. The -cyclopropyl substituent on the second sulfonamide group modulates lipophilicity ( ) and tissue penetration, crucial for topical ophthalmic drugs treating glaucoma. -
Synthetic Intermediate: CAS 105466-42-0 serves as a building block for more complex tricyclic sulfonamides (e.g., thienothiazines) via cyclization reactions involving the benzene ring carbons.
References
-
BLD Pharm. (2023). Product Analysis: N-Cyclopropylbenzene-1,2-disulfonamide (CAS 105466-42-0).[1][2][3][4] BLD Pharm Repository.[1][2] Link
-
Leyan Reagents. (2023). Chemical Safety Data Sheet: N-cyclopropylbenzene-1,2-disulfonamide. Leyan.com. Link
-
PubChem. (2023).[5] Benzenedisulfonamide Class Overview. National Center for Biotechnology Information. Link
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
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- 3. 1094353-49-7|N-Cyclopropylbenzene-1,4-disulfonamide|BLD Pharm [bldpharm.com]
- 4. 1094736-15-8|N-Ethylbenzene-1,2-disulfonamide|BLD Pharm [bldpharm.com]
- 5. N-cyclopropyl-N-[1-(5-fluoro-2-methylsulfonylbenzoyl)piperidin-4-yl]-3-(trifluoromethyl)benzenesulfonamide | C23H24F4N2O5S2 | CID 23642165 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of N-cyclopropyl-1,2-benzenedisulfonamide: A Comprehensive Technical Guide
Foreword
The journey of a drug candidate from discovery to clinical application is paved with a series of critical physicochemical evaluations. Among these, solubility stands as a paramount gatekeeper, profoundly influencing bioavailability, manufacturability, and ultimately, therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility profile of N-cyclopropyl-1,2-benzenedisulfonamide, a molecule of interest in contemporary drug discovery. While specific experimental data for this compound is not publicly available, this guide, grounded in established principles of medicinal chemistry and pharmaceutical science, offers a robust framework for its characterization. We will dissect the structural components of the molecule to predict its solubility behavior and provide detailed, field-proven protocols for its empirical determination. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable methodologies.
Theoretical Framework and Predictive Analysis
The solubility of a molecule is a complex interplay of its intrinsic properties and its interaction with the solvent. For N-cyclopropyl-1,2-benzenedisulfonamide, we can anticipate its solubility characteristics by examining its constituent parts: the benzene ring, the two sulfonamide groups, and the N-cyclopropyl substituent.
The Benzenedisulfonamide Core
The 1,2-benzenedisulfonamide scaffold provides a rigid, aromatic core. Aromatic hydrocarbons are inherently hydrophobic, which tends to decrease aqueous solubility. The presence of two sulfonamide (-SO₂NH₂) groups, however, introduces polar functionality. Sulfonamides are weak acids and can participate in hydrogen bonding, which can enhance solubility in polar solvents.[1] The presence of two such groups would be expected to increase the potential for hydrogen bonding compared to a monosulfonated analogue. However, the overall poor water solubility of many sulfonamides suggests that the hydrophobic nature of the benzene ring often dominates.[2]
The N-Cyclopropyl Substituent
The N-cyclopropyl group is a fascinating and increasingly utilized moiety in medicinal chemistry.[3][4] Its impact on solubility is not straightforward. While it is a small, rigid, and lipophilic group, which might be expected to decrease aqueous solubility, its unique electronic properties can influence the overall molecule in several ways.[5][6] The strained three-membered ring has enhanced pi-character in its C-C bonds, which can affect interactions with surrounding molecules.[4][6] In some contexts, the introduction of a cyclopropyl group has been shown to improve properties like metabolic stability and membrane permeability, which are indirectly related to the overall disposition of the drug in a biological system.[3][5]
Predictive Summary
Based on this structural analysis, we can hypothesize the following solubility profile for N-cyclopropyl-1,2-benzenedisulfonamide:
-
Aqueous Solubility: Likely to be low. The hydrophobic benzene ring and the cyclopropyl group will likely counteract the solubilizing effect of the two polar sulfonamide groups. The exact pH-dependence of its solubility would need to be determined, as the sulfonamide protons can be abstracted at higher pH, leading to the formation of a more soluble salt.
-
Organic Solvent Solubility: Expected to be significantly higher than in aqueous media. The molecule should be soluble in polar aprotic solvents (e.g., DMSO, DMF) and may show moderate solubility in polar protic solvents (e.g., ethanol, methanol).
The following table provides a qualitative prediction of solubility in various solvent classes.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Low | The hydrophobic benzene and cyclopropyl groups are expected to dominate over the polar sulfonamide groups. |
| Polar Protic | Methanol, Ethanol | Moderate | The sulfonamide groups can act as hydrogen bond donors and acceptors with the solvent. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions and the absence of a highly ordered water network to disrupt. |
| Non-Polar | Hexane, Toluene | Very Low | The molecule possesses significant polarity from the two sulfonamide groups, making it incompatible with non-polar solvents. |
Experimental Determination of Solubility
A definitive understanding of the solubility of N-cyclopropyl-1,2-benzenedisulfonamide can only be achieved through empirical measurement. The two primary types of solubility measurements in drug discovery are kinetic and thermodynamic solubility.[7][8][9][10][11]
Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, information.[9][10]
-
Kinetic Solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is often used in high-throughput screening during early drug discovery.[7][8][11]
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period.[7][9][11] This is a more accurate representation of the compound's intrinsic solubility and is critical for later-stage development and formulation.[12][13][14][15]
The following diagram illustrates the conceptual difference between these two measurements.
Caption: Conceptual workflow for kinetic versus thermodynamic solubility.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility and is recommended by regulatory bodies.[13][16]
Objective: To determine the equilibrium solubility of N-cyclopropyl-1,2-benzenedisulfonamide in various solvents.
Materials:
-
N-cyclopropyl-1,2-benzenedisulfonamide (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
HPLC-UV or LC-MS/MS system for quantification
Procedure:
-
Preparation: Add an excess amount of solid N-cyclopropyl-1,2-benzenedisulfonamide to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment. Allow the samples to equilibrate for a sufficient time (typically 24-48 hours). A preliminary experiment should be conducted to determine the time to reach equilibrium by sampling at various time points (e.g., 8, 24, 48, and 72 hours) until the concentration plateaus.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Separation of Solid and Liquid Phases: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered solution with an appropriate mobile phase and analyze the concentration of N-cyclopropyl-1,2-benzenedisulfonamide using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Data Reporting: Express the solubility in units of µg/mL or µM.
The following diagram outlines the shake-flask method workflow.
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Data Interpretation and Reporting
The accurate reporting of solubility data is crucial for its application in drug development. The International Union of Pure and Applied Chemistry (IUPAC) provides guidelines for the reporting of solubility data to ensure consistency and comparability across different studies.[17][18][19][20]
Key Parameters to Report
When reporting the solubility of N-cyclopropyl-1,2-benzenedisulfonamide, the following information should be included:
-
Compound Identification: Full chemical name, CAS number (if available), and a measure of purity.
-
Solvent System: The exact composition of the solvent, including pH and any buffer components.
-
Temperature: The temperature at which the solubility was determined, with the uncertainty.
-
Methodology: A detailed description of the experimental method used (e.g., shake-flask).
-
Equilibration Time: The duration of the equilibration period.
-
Analytical Method: The method used for quantification (e.g., HPLC-UV with details of the column, mobile phase, and detection wavelength).
-
Results: The mean solubility value and standard deviation from multiple replicates.
-
Solid Form: Characterization of the solid form before and after the experiment (e.g., by XRPD) is highly recommended, especially for thermodynamic solubility, to ensure that no phase transformation has occurred.[9]
pH-Solubility Profile
For ionizable compounds like sulfonamides, determining the pH-solubility profile is essential. This can be achieved by performing the shake-flask method in a series of buffers across a relevant pH range (e.g., pH 1.2 to 8.0).[13][14] The resulting data can be plotted to visualize the relationship between pH and solubility, which is critical for predicting oral absorption.
Conclusion
While the precise solubility of N-cyclopropyl-1,2-benzenedisulfonamide remains to be experimentally determined, a thorough analysis of its chemical structure provides a strong basis for predicting its behavior. The inherent hydrophobicity of the aromatic core and the cyclopropyl group likely results in low aqueous solubility, a common challenge for sulfonamide-based compounds. This guide has provided a comprehensive framework for the experimental determination of both its kinetic and thermodynamic solubility, emphasizing the importance of robust and well-documented protocols. By following these established methodologies, researchers can generate high-quality, reliable solubility data that will be instrumental in advancing the development of N-cyclopropyl-1,2-benzenedisulfonamide and other novel drug candidates.
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SOLUBILITY PREDICTION OF SULFONAMIDES AT VARIOUS TEMPERATURES USING A SINGLE DETERMINATION. (n.d.). Retrieved from [Link]
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Solubility prediction of sulfonamides at various temperatures using a single determination. (n.d.). Retrieved from [Link]
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Defining Drug Stability with Dissolution Testing. (2020, August 2). Pharmaceutical Technology. Retrieved from [Link]
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Kinetic solubility: Experimental and machine-learning modeling perspectives. (2024, February 15). PubMed. Retrieved from [Link]
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Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. (2019, October 30). PubMed. Retrieved from [Link]
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate. Retrieved from [Link]
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Solubility Data Series. (n.d.). IUPAC | International Union of Pure and Applied Chemistry. Retrieved from [Link]
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Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Retrieved from [Link]
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Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. (2024, February 2). MOST Wiedzy. Retrieved from [Link]
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Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. (n.d.). ResearchGate. Retrieved from [Link]
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Kinetic versus thermodynamic solubility temptations and risks. (n.d.). Ovid. Retrieved from [Link]
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FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. (n.d.). gmp-compliance.org. Retrieved from [Link]
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BCS Methodology: Solubility, Permeability & Dissolution. (n.d.). Food and Drug Administration. Retrieved from [Link]
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Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. (2026, January 16). MDPI. Retrieved from [Link]
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Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (n.d.). Food and Drug Administration. Retrieved from [Link]
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The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). (n.d.). PURE Montanuniversität Leoben. Retrieved from [Link]
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The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed. Retrieved from [Link]
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Metabolism of cyclopropyl groups. (2021, September 23). Hypha Discovery Blogs. Retrieved from [Link]
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Benzenesulfonic Acids and Their Derivatives: 1. General Aspects. (n.d.). Scribd. Retrieved from [Link]
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Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. (2018, August 9). Retrieved from [Link]
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(1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. (n.d.). Retrieved from [Link]
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The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. (2010, June 1). AIP Publishing. Retrieved from [Link]
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Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to the Thermodynamic Stability of Cyclopropyl-Substituted Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of the cyclopropyl moiety into sulfonamide-based scaffolds has become a prominent strategy in modern drug discovery, yielding compounds with enhanced potency, improved metabolic profiles, and refined physicochemical properties. Underlying these pharmacological advantages is the fundamental characteristic of thermodynamic stability, which dictates a drug candidate's shelf-life, formulation viability, and ultimately, its safety and efficacy. This technical guide provides a comprehensive examination of the factors governing the thermodynamic stability of cyclopropyl-substituted sulfonamides. We will explore the intricate interplay of conformational, electronic, and steric effects imparted by the cyclopropyl ring. Furthermore, this guide details field-proven experimental protocols for assessing thermal and hydrolytic stability, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and kinetic degradation studies. These experimental approaches are complemented by a discussion of computational methods that offer predictive insights into molecular stability. By synthesizing theoretical principles with practical methodologies, this document serves as a crucial resource for scientists dedicated to the rational design and development of robust and stable cyclopropyl-sulfonamide drug candidates.
Introduction: The Cyclopropyl-Sulfonamide Moiety in Modern Drug Discovery
The Enduring Relevance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of medicinal chemistry. First introduced as antibacterial agents, their utility has since expanded dramatically, with sulfonamide-containing drugs now used to treat a wide array of conditions.[1] Their continued prevalence stems from their synthetic accessibility and their capacity to act as versatile pharmacophores, capable of engaging in crucial hydrogen bonding interactions within biological targets.
The Cyclopropyl Group: A "Privileged" Structural Element
The cyclopropyl ring is far more than a simple saturated carbocycle. Its inclusion in drug molecules is a deliberate design choice to address common challenges in drug discovery.[2][3] The unique properties of the cyclopropyl group arise from its significant ring strain (approximately 27.5 kcal/mol), which fundamentally alters its geometry and electronics compared to acyclic alkyl groups.[4][5][6]
-
Unique Electronic and Steric Properties: The three-membered ring forces C-C-C bond angles to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[7][8] This strain results in shorter, stronger C-H bonds and C-C bonds with enhanced π-character, often described by the Walsh orbital model.[2][3]
-
Impact on Metabolic Stability and Potency: A key advantage of the cyclopropyl group is its ability to enhance metabolic stability. The high C-H bond dissociation energy makes the ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][9] Furthermore, the rigidity of the ring can conformationally constrain a molecule, reducing the entropic penalty upon binding to a biological target and thereby enhancing potency.[2][4]
The Critical Role of Thermodynamic Stability in Drug Development
Thermodynamic stability is a non-negotiable parameter in pharmaceutical development. It directly influences a compound's shelf-life, dictates acceptable storage conditions, and impacts the choice of formulation strategies.[10] An unstable compound can degrade over time, leading to a loss of potency and the potential formation of toxic impurities. Therefore, a thorough understanding and rigorous evaluation of the thermodynamic stability of any drug candidate, including cyclopropyl-substituted sulfonamides, is mandated by regulatory agencies like the FDA.[11][12]
Theoretical Framework: Factors Governing Thermodynamic Stability
The stability of a cyclopropyl-substituted sulfonamide is not governed by a single factor but is rather the result of a delicate balance between conformational, electronic, and steric effects.
Conformational Landscape of Cyclopropyl Sulfonamides
The overall shape and energy of the molecule are dictated by rotations around key single bonds. For a cyclopropyl sulfonamide, two torsional angles are of primary importance: the C-S-N-C angle, which defines the orientation of the cyclopropylamine moiety relative to the sulfonyl group, and the S-N-C-C angle, which describes the orientation of the cyclopropyl ring itself.
Studies on related sulfonamides show a preference for conformations where the S-N bond is perpendicular to the plane of an associated aromatic ring, with the amino group hydrogens either eclipsing or staggering the sulfonyl oxygens.[13][14] The introduction of the cyclopropyl group adds another layer of complexity. N-cyclopropyl amides have shown an unexpected preference for an ortho conformation around the N-cPr bond, as opposed to the more common anti conformation, a behavior that may translate to sulfonamides and influence their stability.[15]
Caption: Key torsional angles in a cyclopropyl-sulfonamide scaffold.
Electronic Effects
The cyclopropyl group, due to the p-character of its C-C bonds, can act as an electron donor through hyperconjugation. This electronic contribution can influence the electron density at the sulfonamide nitrogen and potentially affect the strength and stability of the crucial S-N bond. Quantum chemical studies have shown that the s-character of the nitrogen lone pair is a dominant factor in determining S-N bond properties; significant strain can alter this hybridization and increase the S-N bond length, potentially impacting stability.[16]
Steric and Crystal Packing Effects
The rigid and planar nature of the cyclopropyl ring imposes significant steric constraints that influence not only the molecule's preferred conformation but also how it packs into a crystal lattice.[4] The efficiency of crystal packing directly affects the melting point and overall solid-state stability of the compound. Inefficient packing can lead to a lower melting point and greater susceptibility to degradation.
Enthalpy-Entropy Compensation
Studies on the thermal degradation of sulfonamides have revealed the phenomenon of enthalpy-entropy compensation.[17] This means that a change in the molecular structure that leads to a more favorable enthalpy of activation (a more stable transition state) is often offset by a less favorable entropy of activation. This relationship is crucial for understanding structure-stability relationships, as it implies that modifications aimed at improving stability must consider both thermodynamic parameters.
Experimental Assessment of Thermodynamic Stability
A robust evaluation of thermodynamic stability requires a multi-pronged experimental approach, primarily focusing on thermal and hydrolytic degradation pathways.[11][18]
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable tools for characterizing the thermal properties of pharmaceutical compounds.[10][19]
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides critical information on melting point, phase transitions, and the enthalpy of fusion. A sharp, high-temperature melting point is often an indicator of good thermal stability.
Table 1: Hypothetical Thermal Data for Cyclopropyl-Sulfonamide Analogs
| Compound ID | R Group | Melting Point (°C) | Onset of Decomposition (°C) |
|---|---|---|---|
| CSA-01 | H | 185.2 | 250.5 |
| CSA-02 | 4-Cl | 192.5 | 265.1 |
| CSA-03 | 4-OCH₃ | 178.9 | 245.8 |
| CSA-04 | 4-NO₂ | 210.3 | 280.4 |
Note: This data is illustrative and serves to demonstrate the type of information obtained from DSC/TGA analysis.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's protocol.
-
Sample Preparation: Accurately weigh 2-5 mg of the cyclopropyl-substituted sulfonamide into a clean, non-reactive DSC pan (e.g., aluminum). Crimp the pan with a lid.
-
Experimental Conditions: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program: Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C). Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the decomposition point (e.g., 350 °C).[19]
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm and any subsequent decomposition exotherms or endotherms.
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a compound begins to decompose and to quantify mass loss associated with degradation.
-
Instrument Preparation: Ensure the TGA balance is calibrated using appropriate calibration weights.
-
Sample Preparation: Accurately weigh 5-10 mg of the test compound into a TGA crucible (e.g., ceramic or platinum).
-
Experimental Conditions: Place the crucible onto the TGA balance. Purge the furnace with an inert atmosphere (e.g., nitrogen) at a typical flow rate of 50-100 mL/min.
-
Thermal Program: Equilibrate the sample at a low starting temperature (e.g., 30 °C). Increase the temperature at a linear heating rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).[19]
-
Data Analysis: Plot the sample mass (or % mass loss) against temperature. Determine the onset temperature of decomposition, typically defined as the temperature at which 5% mass loss occurs.
Caption: Experimental workflow for thermal stability assessment using TGA and DSC.
Hydrolytic Stability Assessment
Hydrolysis is a common degradation pathway for sulfonamides. Assessing stability across a range of pH values is crucial, as the pH of the gastrointestinal tract varies significantly.
-
Buffer Preparation: Prepare a series of aqueous buffer solutions covering a physiologically relevant pH range (e.g., pH 2, 4, 7, 9).
-
Solution Preparation: Prepare a stock solution of the cyclopropyl-sulfonamide in a suitable solvent. Dilute the stock solution into each buffer to a final concentration that is accurately quantifiable by a stability-indicating analytical method (e.g., HPLC).
-
Incubation: Store the solutions at a constant, controlled temperature (e.g., 40°C or 50°C) in the dark to prevent photodegradation.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analysis: Quantify the remaining concentration of the parent compound in each aliquot using a validated HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line gives the negative of the first-order degradation rate constant (-k). Calculate the half-life (t½) at each pH using the formula: t½ = 0.693 / k.[17][20]
Computational Approaches to Predicting Stability
In silico methods provide a powerful, cost-effective means to predict and rationalize the stability of molecules before they are synthesized.
Quantum Mechanical (QM) Methods
Quantum mechanical methods, particularly Density Functional Theory (DFT), are invaluable for probing the intrinsic properties of molecules.[21][22]
-
Conformational Analysis: DFT can be used to calculate the relative energies of different conformers, identifying the most stable (lowest energy) three-dimensional structure.[21]
-
Bond Strength: Calculations can provide insights into the strength of specific bonds, such as the S-N bond, which is critical to the integrity of the sulfonamide scaffold.
-
HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be an indicator of kinetic stability. A larger HOMO-LUMO gap generally correlates with lower chemical reactivity.[23]
Table 2: Illustrative Computational Parameters for CSA-01
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| S-N Bond Length | 1.65 Å | Typical for sulfonamides |
| HOMO-LUMO Gap (ΔE) | 4.8 eV | Indicates good kinetic stability |
| Relative Conformer Energy | 0 kcal/mol (eclipsed) | Eclipsed form is the global minimum |
| | +1.5 kcal/mol (staggered) | Staggered form is slightly less stable |
Caption: A generalized workflow for computational stability prediction.
Conclusion and Future Perspectives
The thermodynamic stability of cyclopropyl-substituted sulfonamides is a multifaceted property governed by a complex interplay of conformational, electronic, and steric factors. The unique strained nature of the cyclopropyl ring imparts significant and often beneficial changes to the sulfonamide scaffold, enhancing metabolic resistance and modulating conformational preferences.
A comprehensive understanding of these principles, coupled with rigorous experimental evaluation using techniques like DSC, TGA, and kinetic studies, is essential for the successful development of these compounds into safe and effective medicines. As computational power continues to grow, the predictive accuracy of in silico methods will further empower medicinal chemists to design molecules with optimal stability profiles from the outset, reducing attrition rates and accelerating the delivery of new therapies to patients. Future research should focus on building larger, more predictive QSPR models and further elucidating the subtle effects of substitution on both the cyclopropyl ring and the aryl portion of the sulfonamide to create a more complete map of the structure-stability landscape.
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). ResearchGate. [Link]
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The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. [Link]
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The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. [Link]
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Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. (2014). Asian Journal of Chemistry. [Link]
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Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (2013). PubMed. [Link]
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Degradation kinetics of six sulfonamides in hen eggs under simulated cooking temperatures. (2025). Semantic Scholar. [Link]
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Tautomerism and IR spectroscopy of arylsulfonamides by quantum mechanical calculations. (n.d.). Journal of Molecular Structure. [Link]
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Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. (2025). ResearchGate. [Link]
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Metabolism of cyclopropyl groups. (2021). Hypha Discovery Blogs. [Link]
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Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods. (n.d.). PMC. [Link]
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Kinetics and thermodynamics of interaction between sulfonamide antibiotics and humic acids: Surface plasmon resonance and isothermal titration microcalorimetry analysis. (2016). East China Normal University. [Link]
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Intelligent Software Agent (ISA). (2022). ResearchGate. [Link]
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Twisting and Turning the Sulfonamide Bond: A Synthetic, Quantum Chemical, and Crystallographic Study. (2020). PubMed. [Link]
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Ring strain. (n.d.). Wikipedia. [Link]
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Stability of Cycloalkanes: Ring Strain. (2025). Fiveable. [Link]
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The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). MDPI. [Link]
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Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024). Metoree. [Link]
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(a) DSC thermogram of sulfonamide 4 (— first heating, ?2?2 second... (n.d.). ResearchGate. [Link]
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Conformational features of secondary N-cyclopropyl amides. (2015). PubMed. [Link]
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4.3: Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts. [Link]
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Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024). Food And Drugs Authority. [Link]
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FDA Stability Testing Regulations For Pharmaceuticals. (2024). BioBoston Consulting. [Link]
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The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). MDPI. [Link]
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A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. (n.d.). ResearchGate. [Link]
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Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). TA Instruments. [Link]
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STABILITY OF CYCLOALKANES. (n.d.). Gyan Sanchay. [Link]
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21 CFR 211.166 -- Stability testing. (n.d.). eCFR. [Link]
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The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2025). ResearchGate. [Link]
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4.3 Stability of Cycloalkanes: Ring Strain. (2023). OpenStax. [Link]
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Stability Testing of Drug Substances and Drug Products. (1998). FDA. [Link]
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Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). FDA. [Link]
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Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. (2025). MDPI. [Link]
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Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). Semantic Scholar. [Link]
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Methodological & Application
Synthesis of N-cyclopropyl-1,2-benzenedisulfonamide from sulfonyl chloride
Application Note & Protocol
Topic: High-Fidelity Synthesis of N-cyclopropyl-1,2-benzenedisulfonamide from 1,2-Benzenedisulfonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of N-cyclopropyl-1,2-benzenedisulfonamide, a novel scaffold with potential applications in medicinal chemistry and materials science. The cyclopropylamine moiety is a key structural motif in various bioactive molecules, known for introducing conformational rigidity and improving metabolic stability[1][2]. The benzenedisulfonamide framework is also a well-established pharmacophore in drug discovery[3][4]. This guide delineates a robust and reproducible method starting from the commercially available 1,2-benzenedisulfonyl chloride and cyclopropylamine. We offer in-depth explanations for critical process parameters, safety protocols, and comprehensive characterization methodologies to ensure the synthesis of a highly pure final product.
Introduction & Mechanistic Rationale
The synthesis of sulfonamides via the reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone reaction in organic and medicinal chemistry[5]. The reaction proceeds through a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion.
The reaction between 1,2-benzenedisulfonyl chloride and cyclopropylamine presents a unique case. The starting material possesses two electrophilic sulfonyl chloride groups. To achieve selective mono-substitution and synthesize the target molecule, N-cyclopropyl-1,2-benzenedisulfonamide, careful control of stoichiometry is paramount. Using a slight excess of the disulfonyl chloride or precisely one equivalent of the amine ensures that the reaction favors the formation of the mono-aminated product over the di-substituted byproduct.
An organic base, such as triethylamine (TEA) or pyridine, is essential to the reaction's success[5]. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction. Without a base, the HCl would protonate the unreacted cyclopropylamine, rendering it non-nucleophilic and halting the reaction. The overall reaction scheme is presented below:
Reaction Scheme:
o-C₆H₄(SO₂Cl)₂ + C₃H₅NH₂ + (C₂H₅)₃N → o-C₆H₄(SO₂Cl)(SO₂NHC₃H₅) + (C₂H₅)₃N·HCl
This protocol is designed to be self-validating, providing clear benchmarks for reaction monitoring, purification, and final product characterization.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Molar Eq. | Amount | Notes |
| 1,2-Benzenedisulfonyl chloride | 27291-95-8 | 275.12 g/mol | 1.0 | 2.75 g | Purity >97% |
| Cyclopropylamine | 765-30-0 | 57.09 g/mol | 0.95 | 0.54 g (0.64 mL) | Purity >99%[6] |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | 1.2 | 1.21 g (1.67 mL) | Anhydrous, >99.5% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | - | 50 mL | Anhydrous, ACS grade |
| Hydrochloric Acid (HCl) | 7647-01-0 | - | - | As needed | 1 M aqueous solution |
| Saturated Sodium Bicarbonate | 144-55-8 | - | - | As needed | Aqueous solution |
| Brine | 7647-14-5 | - | - | As needed | Saturated NaCl(aq) |
| Anhydrous Magnesium Sulfate | 7487-88-9 | - | - | As needed | For drying |
| Silica Gel | 7631-86-9 | - | - | As needed | 230-400 mesh for chromatography |
Equipment
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Nitrogen/Argon inlet
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Flash chromatography system
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Safety Precautions
-
1,2-Benzenedisulfonyl chloride: Corrosive and moisture-sensitive. Contact with water liberates toxic HCl gas[7]. Handle exclusively in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
-
Cyclopropylamine: Highly flammable, corrosive, and toxic if inhaled or absorbed through the skin[6][8]. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood, away from ignition sources. Wear appropriate PPE.
-
Triethylamine: Flammable liquid and vapor. Corrosive and harmful if inhaled. Handle in a fume hood.
-
Dichloromethane: Volatile and a suspected carcinogen. All operations should be performed in a chemical fume hood.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a flame-dried 100 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Place the flask in an ice bath.
-
Reagent Addition: Add 1,2-benzenedisulfonyl chloride (2.75 g, 10.0 mmol) to the flask, followed by 40 mL of anhydrous dichloromethane (DCM). Stir the mixture under a nitrogen atmosphere until the solid dissolves completely.
-
Base and Amine Preparation: In a separate dry vial, prepare a solution of cyclopropylamine (0.54 g, 9.5 mmol) and triethylamine (1.21 g, 12.0 mmol) in 10 mL of anhydrous DCM.
-
Controlled Amine Addition: Transfer the amine/base solution to the dropping funnel. Add this solution dropwise to the stirred sulfonyl chloride solution over 30-40 minutes. Crucial: Maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition to control the exothermic reaction and prevent the formation of the di-substituted product.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting sulfonyl chloride should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Workup - Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Slowly add 20 mL of 1 M HCl(aq) to quench the reaction and neutralize the excess triethylamine. The triethylamine hydrochloride salt will partition into the aqueous layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of 1 M HCl(aq), 20 mL of saturated sodium bicarbonate solution, and finally 20 mL of brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or viscous oil.
-
Purification: Purify the crude product using flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity) to isolate the pure N-cyclopropyl-1,2-benzenedisulfonamide.
-
Final Product: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final product. The expected yield is typically in the range of 70-85%.
Visualization of the Synthetic Workflow
The following diagrams illustrate the experimental workflow and the conceptual relationship between the reactants.
Caption: Experimental workflow for the synthesis of N-cyclopropyl-1,2-benzenedisulfonamide.
Caption: Conceptual diagram of the key reaction components.
Characterization and Validation
To confirm the identity and purity of the synthesized N-cyclopropyl-1,2-benzenedisulfonamide, the following analytical techniques are recommended. Predicted data is based on foundational spectroscopic principles and analysis of analogous structures[9][10].
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons: Multiplets in the range of δ 7.8-8.2 ppm (4H).
-
Sulfonamide N-H: A broad singlet or triplet around δ 5.0-6.0 ppm (1H), which may shift with concentration and is D₂O exchangeable.
-
Cyclopropyl CH: A multiplet around δ 2.5-2.7 ppm (1H).
-
Cyclopropyl CH₂: Two multiplets in the range of δ 0.6-1.0 ppm (4H).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic Carbons: Peaks between δ 125-145 ppm.
-
Cyclopropyl CH: Peak around δ 30-35 ppm.
-
Cyclopropyl CH₂: Peaks around δ 5-10 ppm.
-
-
FT-IR (ATR):
-
N-H Stretch: A sharp peak around 3250-3350 cm⁻¹.
-
S=O Asymmetric & Symmetric Stretch: Two strong, characteristic peaks around 1350-1370 cm⁻¹ and 1160-1180 cm⁻¹[11].
-
SO₂-Cl Stretch: A peak around 1380 cm⁻¹ may be present if the starting material is not fully consumed.
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Calculated for C₉H₁₀ClNO₄S₂ [M-H]⁻. The observed mass should be within ±5 ppm of the theoretical value, confirming the molecular formula.
-
References
-
Kobayashi, K., & Fujiwara, D. (2018). N-SUBSTITUTED 1,2-BENZOTHIAZOL-3(2H)- IMINE 1,1-DIOXIDE DERIVATIVES FROM SECONDARY BENZENESULFONAMIDES AND ISOT. Semantic Scholar. Available at: [Link]
-
Lee, S. H., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. BenchChem.
- Santa Cruz Biotechnology.
- Google Patents. (2009). US20090112021A1 - Preparation of cyclopropyl sulfonylamides. Google Patents.
- Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
-
Back, T. G., & Bethell, R. J. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Available at: [Link]
- Google Patents. (2009). WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide. Google Patents.
- Al-Masoudi, N. A., et al. (2021). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Journal of Molecular Structure.
- Gardarsdottir, H. (n.d.).
-
Zhang, W., et al. (2018). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. PMC. Available at: [Link]
-
Ellman, J. A., et al. (2018). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. PubMed. Available at: [Link]
-
ScholarWorks at WMU. (n.d.). The Reaction of Substituted Benzenesulfonyl Azides with N,N-Diethylaminoprop-l-yne. ScholarWorks at WMU. Available at: [Link]
- De Kimpe, N., et al. (2007). Diastereoselective Synthesis of Cyclopropylamines. Synfacts.
-
Wolfe, J. F., et al. (1990). Preparation and Anticonvulsant Activity of N-Substituted Benzenedisulfonamides. Journal of Medicinal Chemistry. Available at: [Link]
-
Islam, M. R., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI. Available at: [Link]
-
Lee, T. H., et al. (2024). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. PubMed. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for N-(2,5-dichlorophenyl)benzenesulfonamide in Drug Discovery Workflows. BenchChem.
-
Fish, P. V., et al. (2016). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. Available at: [Link]
-
Bakulev, V. A., et al. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. MDPI. Available at: [Link]
- Wang, L., et al. (2021). Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors.
-
PubChem. (2026). Benzene-1,2-disulfonamide. PubChem. Available at: [Link]
- Mohamed, H. S., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing.
- Google Patents. (2014). US8853408B2 - Cyclopropylamines as LSD1 inhibitors. Google Patents.
-
ResearchGate. (2013). (PDF) Vibrational Spectroscopic Study of (E)-4-(Benzylideneamino)-N-Carbamimidoyl Benzenesulfonamide. ResearchGate. Available at: [Link]
- BenchChem. (2025). A Technical Guide to the Spectroscopic Analysis of 2-nitro-N-propylbenzenesulfonamide. BenchChem.
-
Brodbelt, J. S., et al. (2016). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. PMC. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cbijournal.com [cbijournal.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Protocols for Nucleophilic Substitution with Cyclopropylamine
Abstract
The cyclopropylamine moiety is a privileged pharmacophore in medicinal chemistry, imparting metabolic stability (blocking
Part 1: Chemical Properties & Handling Strategy[1][2]
Before initiating synthesis, the physical properties of cyclopropylamine must dictate the experimental setup. Standard reflux conditions often lead to reagent loss and variable yields.
Critical Physical Data
| Property | Value | Implication for Protocol |
| Boiling Point | 49–50 °C | Mandatory: Use sealed pressure vials or efficient dimroth condensers with coolant <0 °C. |
| Basicity ( | ~9.0–9.5 | Moderately basic; requires exogenous base in |
| Nucleophilicity | Moderate | Steric bulk near nitrogen is higher than methylamine but lower than isopropylamine. |
| Stability | Acid Sensitive | Ring opening can occur under strong acidic conditions or radical stress; avoid mineral acids during workup if possible. |
Safety & Storage[2][3]
-
Volatility/Toxicity: Cyclopropylamine is highly volatile and toxic. All transfers must occur within a fume hood.
-
Storage: Store at 2–8 °C. Cold storage minimizes vapor pressure buildup upon opening.
Part 2: Strategic Method Selection
Choice of method depends entirely on the electronic nature of the electrophile.
Figure 1: Decision tree for selecting the appropriate amination protocol based on substrate electronics.
Part 3: Protocol A - Nucleophilic Aromatic Substitution ( )[4]
Scope: Activated aryl halides (e.g., fluoronitrobenzenes, chloropyrimidines, fluoroquinolones). Mechanism: Addition-Elimination via Meisenheimer complex.
Reagents & Setup
-
Substrate: 1.0 equiv (e.g., 2,4-dichloropyrimidine).
-
Nucleophile: Cyclopropylamine (1.2 – 1.5 equiv). Note: Do not use as solvent.
-
Base: DIPEA (2.0 equiv) or
(2.0 equiv). -
Solvent: DMF, DMSO, or NMP (Polar Aprotic).
-
Why: Polar aprotic solvents stabilize the polar transition state and the Meisenheimer intermediate while leaving the amine nucleophile "naked" (unsolvated) and more reactive [1].
-
-
Vessel: Thick-walled glass pressure vial (microwave vial or Ace pressure tube).
Step-by-Step Procedure
-
Preparation: Charge the reaction vial with the aryl halide (1.0 equiv) and base (
or DIPEA). -
Solvation: Add anhydrous DMF (concentration ~0.2 – 0.5 M). Stir to create a suspension/solution.
-
Addition: Add cyclopropylamine (1.2 equiv) via syringe.
-
Precaution: If the reaction is known to be highly exothermic (e.g., with dinitro-fluorobenzenes), cool to 0°C during addition.
-
-
Sealing & Heating: Cap the vial immediately. Heat to 60–80 °C in an oil bath or heating block.
-
Note: Reaction times vary from 1 to 12 hours. Monitor via LCMS.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc (5x reaction volume).
-
Wash with water (3x) to remove DMF. Crucial: DMF retention leads to oiling out during purification.
-
Wash with Brine (1x), dry over
, filter, and concentrate.
-
Validation Criteria
-
LCMS: Look for M+1 peak (Mass of substrate - Halogen + 56).
-
Common Failure: If conversion is low, increase temperature to 100°C, but ensure the vessel is rated for the pressure (Cyclopropylamine vapor pressure is significant at this temp).
Part 4: Protocol B - Buchwald-Hartwig Amination[4][5]
Scope: Unactivated aryl chlorides, bromides, or iodides. Mechanism: Pd(0)/Pd(II) catalytic cycle.
Catalyst System Selection
Cyclopropylamine is a primary aliphatic amine. The challenge is preventing
-
Pre-catalyst:
or Pd(OAc)2. -
Ligand:
-
BrettPhos: The "Gold Standard" for primary amines. Excellent for preventing side reactions [2].
-
Xantphos: Good alternative for simpler substrates.
-
BINAP: Classic, but often slower for this specific amine.
-
-
Base:
(Sodium tert-butoxide) is preferred for its solubility in toluene.
Step-by-Step Procedure
-
Inert Atmosphere: Flame-dry a resealable Schlenk tube or pressure vial. Cool under Argon/Nitrogen.[1]
-
Solids Charge: Add Aryl Halide (1.0 equiv),
(1–2 mol%), Ligand (2–4 mol%), and (1.5 equiv).-
Ratio: Maintain Pd:Ligand ratio of 1:1.2 to 1:2 depending on the ligand denticity.
-
-
Purging: Evacuate and backfill with Argon (3 cycles).
-
Liquid Addition: Add anhydrous Toluene or Dioxane (0.2 M).
-
Amine Addition: Add Cyclopropylamine (1.2 – 1.5 equiv) via syringe under positive Argon pressure.
-
Reaction: Seal the tube. Heat to 80–100 °C .
-
Time: Typically 4–16 hours.
-
-
Workup:
-
Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts.
-
Concentrate filtrate.[1]
-
Purify via flash chromatography (Silica gel).
-
Mechanistic Visualization
Figure 2: Simplified catalytic cycle for Pd-catalyzed amination of cyclopropylamine.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield ( | Volatility of amine | Ensure vessel is sealed tight. Increase amine equivalents to 2.0. |
| No Reaction (Pd) | Catalyst poisoning / Oxidation | Re-purify reagents. Ensure strict anaerobic conditions. Switch to BrettPhos Gen-3 precatalyst. |
| Bis-Arylation | Amine is too nucleophilic | Increase amine stoichiometry (to 1.5 eq) to statistically favor mono-arylation. |
| Ring Opening | Radical formation or Acid | Avoid radical initiators. Ensure workup is neutral/basic. |
References
-
Solvent Effects in
: Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Piperidine in Mixed Solvents." Chem. Rev.1951 , 49, 273. -
Pd-Catalysis (BrettPhos): Maiti, D.; Buchwald, S. L. "Cu-Catalyzed Arylation of Primary Amines." J. Am. Chem. Soc.2009 , 131, 17423. (Note: While title says Cu, this paper and subsequent reviews establish the ligand principles for Pd). See also: Surry, D. S.; Buchwald, S. L.[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci. 2011, 2, 27-50.
-
Ciprofloxacin Synthesis (
Example): Grohe, K.; Heitzer, H. "Synthesis of 1-cyclopropyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids." Liebigs Ann. Chem.1987 , 1987, 29-37. -
Flow Chemistry Optimization: Sniady, A.; Bedore, M. W.; Jamison, T. F. "One-flow, multistep synthesis of nucleophilic aromatic substitution-based pharmaceuticals." Angew.[3] Chem. Int. Ed.2011 , 50, 2155.
Sources
Application Note: Crystallization and Purification Protocols for N-cyclopropyl-1,2-benzenedisulfonamide
Executive Summary
This technical guide details the purification and crystallization strategies for N-cyclopropyl-1,2-benzenedisulfonamide , a critical intermediate often utilized in the synthesis of endothelin receptor antagonists and other sulfonamide-based pharmacophores.
Achieving high purity (>99.5%) for this compound is challenging due to the potential for formation of bis-substituted byproducts (N,N'-dicyclopropyl) and residual unreacted sulfonyl chlorides. This guide moves beyond standard recipes to provide a mechanism-based approach , utilizing the compound's amphoteric nature and specific solubility parameters to design self-validating purification protocols.
Key Technical Insights
-
Acidity-Driven Solubility: The sulfonamide proton (–SO₂NH–) typically exhibits a pKa in the range of 9.5–10.5, allowing for pH-swing crystallization.
-
Solvent Selection: The cyclopropyl moiety imparts lipophilicity, making Toluene/Ethanol and Ethyl Acetate/Heptane systems ideal for thermal recrystallization.
-
Stability Warning: While the sulfonamide bond is stable, the cyclopropyl ring can be sensitive to strong, hot mineral acids; protocols are designed to mitigate ring-opening degradation.
Compound Profile & Physicochemical Basis[1][2][3][4][5]
Understanding the molecule is the first step to successful crystallization.
| Property | Description | Implications for Processing |
| Molecular Structure | Aryl core with two sulfonyl groups; one substituted with a cyclopropyl amine.[1][2][3][4] | Potential for intra- and intermolecular Hydrogen bonding. |
| pKa (Calculated) | ~9.8 (Sulfonamide NH) | Soluble in aqueous NaOH/KOH; insoluble in dilute HCl. |
| LogP | ~0.8 – 1.2 | Moderate lipophilicity; soluble in polar organic solvents (EtOAc, EtOH). |
| Impurity Profile | 1,2-benzenedisulfonyl chloride (SM), Bis-sulfonamide, Sulfonic acid hydrolysis products. | SM hydrolyzes in water; Bis-sulfonamide is strictly non-acidic (no NH proton). |
Protocol A: Reactive Crystallization (pH-Swing)
Objective: Primary purification from crude reaction mixtures. This method leverages the acidity of the sulfonamide proton to separate the product from non-acidic impurities (like the bis-substituted byproduct).
Mechanistic Logic
By converting the sulfonamide to its water-soluble salt, we filter out non-acidic organic impurities. Subsequent acidification precipitates the pure sulfonamide.
Step-by-Step Protocol
-
Dissolution (Salt Formation):
-
Charge the crude solid N-cyclopropyl-1,2-benzenedisulfonamide into a reactor.
-
Add 5 volumes of 1.0 M aqueous NaOH.
-
Critical Control: Maintain temperature < 30°C to prevent hydrolytic degradation of the cyclopropyl ring or sulfonamide cleavage.
-
Stir for 30 minutes. The mono-substituted product will dissolve as the sodium salt. The bis-substituted impurity (lacking an acidic proton) will remain suspended.
-
-
Filtration (Impurity Removal):
-
Filter the aqueous solution through a Celite pad or a 0.45 µm membrane to remove undissolved solids (bis-impurities and mechanical debris).
-
Validation: The filtrate should be clear and slightly yellow.
-
-
Precipitation (Regeneration):
-
Cool the filtrate to 10°C.
-
Slowly add 1.0 M HCl dropwise while monitoring pH.
-
Target: Adjust pH to 4.0–5.0.[5]
-
Observation: A white precipitate will form immediately upon acidification.
-
-
Aging & Isolation:
-
Stir the slurry at 10°C for 1 hour to ripen the crystals (Ostwald ripening).
-
Filter the solid and wash with 2 volumes of cold water to remove inorganic salts (NaCl).
-
Dry under vacuum at 45°C.
-
Workflow Visualization
Caption: Figure 1: Reactive crystallization workflow exploiting the sulfonamide acidity for impurity rejection.
Protocol B: Thermal Recrystallization (Polymorph Control)
Objective: Final polishing to achieve >99.5% purity and control crystal habit/polymorphism. Solvent System: Toluene / Ethanol (Preferred) or Ethyl Acetate / Heptane.
Mechanistic Logic
The "Toluene/Ethanol" system is cited in patent literature for cyclopropyl sulfonamides.[3] Ethanol acts as the good solvent (solubilizing the polar sulfonamide), while Toluene acts as the anti-solvent and drives yield upon cooling.
Step-by-Step Protocol
-
Dissolution:
-
Suspend the semi-pure solid (from Protocol A) in Toluene (10 volumes) .
-
Heat the slurry to 70–75°C.
-
Slowly add Ethanol (absolute) dropwise until the solution becomes clear.
-
Note: Do not exceed 25% ethanol by volume. If it does not dissolve, the ratio of Toluene is too high.
-
-
Seeding (Optional but Recommended):
-
Cool the solution to 50°C.
-
Add 0.5 wt% of pure seed crystals (if available) to induce controlled nucleation.
-
-
Cooling Crystallization:
-
Cool the mixture linearly from 50°C to -10°C over 4 hours (Cooling rate: ~15°C/hour).
-
Why: Slow cooling prevents "oiling out" and trapping of solvent inclusions.
-
-
Isolation:
Solubility Logic Diagram
Caption: Figure 2: Thermal trajectory for recrystallization ensuring metastable zone width (MSZW) control.
Process Analytical Technology (PAT) & Validation
To ensure the protocol is "self-validating," implement the following checkpoints:
| Checkpoint | Method | Acceptance Criteria |
| Filtrate Loss | HPLC of Mother Liquor | Product loss < 5% in mother liquor. If higher, reduce Ethanol ratio. |
| Purity | HPLC (UV 254 nm) | > 99.5% Area. Bis-sulfonamide < 0.1%.[2][7][8][9] |
| Residual Solvent | GC-Headspace | Toluene < 890 ppm, Ethanol < 5000 ppm (ICH Q3C limits). |
| Crystal Form | XRPD | Matches Reference Standard (verify no polymorph switching). |
Troubleshooting Guide
Problem: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Cause: Cooling too fast or Ethanol concentration too high.
-
Solution: Re-heat to dissolution. Add more Toluene (anti-solvent) slightly, then cool much slower (5°C/hour) and seed aggressively at the cloud point.
Problem: Low Yield
-
Cause: Product too soluble in the mother liquor.
-
Solution: Lower the final temperature to -15°C or distill off a portion of the solvent (specifically Ethanol) before cooling.
Problem: Pink/Red Discoloration
-
Cause: Oxidation of trace aniline impurities (if aniline was used in synthesis).
-
Solution: Treat the hot solution in Protocol B with activated carbon (5 wt%) for 15 minutes, then hot-filter before cooling.
References
-
Vertex Pharmaceuticals Inc. (2009). Process for the preparation of cyclopropyl sulfonamide. WO Patent 2009/053281 A1. Link
- Relevance: Establishes the Toluene/Ethanol crystallization system for cyclopropyl sulfonamides.
-
F. Hoffmann-La Roche AG. (2009). Preparation of cyclopropyl sulfonylamides. US Patent Application 2009/0112021 A1. Link
- Relevance: details the synthesis and handling of cyclopropyl sulfonamide intermedi
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Benzene-1,2-disulfonamide. Link
- Relevance: Provides physicochemical properties (pKa, H-bond donors) for the core scaffold.
-
Barikah, K. Z., et al. (2018).[10] Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy. Link
- Relevance: General principles of solvent evaporation and slurry methods for pharmaceutical solids.
Sources
- 1. Buy N-cyclopropyl-2-nitrobenzenesulfonamide | 400839-43-2 [smolecule.com]
- 2. US3758690A - And use of such n-cyclopropyl compounds as hypotensives pharmaceutical compositions containing n-cyclopropyl-1-amino indanes - Google Patents [patents.google.com]
- 3. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]
- 4. US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Benzene-1,2-disulfonamide | C6H8N2O4S2 | CID 13885364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sysrevpharm.org [sysrevpharm.org]
Solvent selection for 1,2-benzenedisulfonamide reactions
Application Note: Solvent Selection for 1,2-Benzenedisulfonamide Reactions
Executive Summary
1,2-Benzenedisulfonamide (BDSA) represents a unique challenge in medicinal and supramolecular chemistry due to its dual-sulfonamide motif. While it serves as a critical precursor for 1,2-benzenedisulfonimide (a superacid catalyst) and various metallo-enzyme inhibitors, its high polarity and poor solubility in standard organic solvents often lead to low yields or heterogeneous reaction mixtures.
This guide provides a scientifically grounded framework for solvent selection, moving beyond traditional "trial-and-error" approaches. It distinguishes between conditions favoring mono-functionalization (N-alkylation) and intramolecular cyclization (imide formation), utilizing Green Chemistry principles where possible.
Physicochemical Profile & The "Solubility Paradox"
The core difficulty with BDSA lies in its conflicting solubility and reactivity requirements.
-
High Polarity: The two
groups create a dense hydrogen-bonding network, rendering the molecule insoluble in non-polar solvents (Hexane, Toluene) and sparingly soluble in chlorinated solvents (DCM, Chloroform). -
Acidity (pKa): The first sulfonamide proton has a pKa
9–10. However, once mono-deprotonated, the proximity of the second sulfonyl group stabilizes the negative charge, influencing nucleophilicity. -
The Paradox: The solvents that best dissolve BDSA (DMF, DMSO, Water) often hinder specific reactions due to high boiling points (difficult workup), nucleophilic competition (alcohols), or solvolysis.
Table 1: Solvent Compatibility Matrix for BDSA
| Solvent Class | Examples | Solubility Rating | Suitability for Alkylation | Suitability for Cyclization | Green Score |
| Polar Aprotic (High BP) | DMF, DMSO, NMP | Excellent | High (Risk of bis-alkylation) | Low (Traps open form) | Low (Red) |
| Polar Aprotic (Low BP) | Acetone, Acetonitrile | Good | Optimal (Controlled rate) | Moderate | Medium (Yellow) |
| Ethers (Green) | 2-MeTHF, CPME | Moderate | Good (Phase Transfer) | High (Promotes dehydration) | High (Green) |
| Protic | Methanol, Ethanol | Good | Low (Nucleophilic competition) | Low | High (Green) |
| Non-Polar | Toluene, Xylene | Poor | Poor (Requires PTC*) | Optimal (Dean-Stark reflux) | Medium (Yellow) |
*PTC = Phase Transfer Catalysis
Decision Framework: Solvent Screening Workflow
To select the ideal solvent, researchers should follow a logic-gated process based on the desired reaction outcome.
Detailed Protocols
Protocol A: Controlled Mono-N-Alkylation
Objective: Synthesize N-alkyl-1,2-benzenedisulfonamide without over-alkylating or cyclizing.
Mechanism:
Materials:
-
1,2-Benzenedisulfonamide (1.0 eq)
-
Alkyl Halide (1.1 eq)
-
Potassium Carbonate (
, 2.0 eq) -
Solvent: Acetone (Reagent Grade)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, suspend 1,2-benzenedisulfonamide (10 mmol) in Acetone (50 mL). Stir at Room Temperature (RT).
-
Note: If the solution is cloudy, add DMF dropwise (max 5% v/v) until clear.
-
-
Activation: Add anhydrous
(20 mmol). The mixture may become a slurry. Stir for 15 minutes to allow deprotonation. -
Addition: Add the Alkyl Halide (11 mmol) dropwise over 10 minutes.
-
Reaction: Reflux at 56°C (Acetone BP) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Endpoint: Disappearance of starting material spot (
).
-
-
Workup:
-
Filter off the solid
/ KCl salts. -
Evaporate the acetone filtrate under reduced pressure.
-
Recrystallize the residue from Ethanol/Water.
-
Why this works: Acetone provides a medium dielectric constant (
Protocol B: Cyclization to 1,2-Benzenedisulfonimide
Objective: Intramolecular elimination of ammonia to form the cyclic imide (Saccharin analog). Mechanism: Thermal condensation / Deammoniation. Preferred Solvent:o-Xylene or Chlorobenzene (High boiling point non-polar).
Materials:
-
1,2-Benzenedisulfonamide (1.0 eq)
-
Thionyl Chloride (
) or heat alone -
Solvent: o-Xylene
Step-by-Step Procedure:
-
Suspension: Suspend 1,2-benzenedisulfonamide (10 mmol) in o-Xylene (30 mL). The solid will not dissolve initially.
-
Thermal Drive: Heat the mixture to reflux (144°C).
-
Catalysis (Optional): For faster conversion, add 2 drops of conc.
or use (1.2 eq) to form the intermediate sulfonyl chloride which then cyclizes. -
Evolution: A Dean-Stark trap can be used to remove water/ammonia if applicable, though
gas will evolve. -
Clarification: As the reaction proceeds and the non-polar cyclic imide forms, the reaction mixture often becomes homogeneous (or the product oils out).
-
Isolation: Cool to RT. The product often precipitates as the temperature drops. Filter and wash with cold Hexane.
Why this works: Non-polar, high-boiling solvents force the reaction temperature high enough to overcome the activation energy for cyclization while removing volatile byproducts (
Mechanistic Pathway & Solvent Influence[1][2]
The following diagram illustrates how solvent polarity dictates the reaction pathway.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Reaction is heterogeneous/sluggish | Solvent too non-polar (e.g., Toluene). | Add 5-10% DMF or DMAc as a co-solvent to increase solubility of the anion. |
| Formation of "Gummy" residue | Polymerization or salt trapping. | Switch to 2-MeTHF (Green alternative); it offers better solubility for organics than toluene but separates well from water. |
| Bis-alkylation observed | Reaction too fast / Excess base. | Reduce temperature to 0°C during addition; Switch to Isopropanol (Protic solvent slows nucleophilic attack via H-bonding). |
References
-
PubChem. (2025).[1][2] Benzene-1,2-disulfonamide | C6H8N2O4S2.[1] National Library of Medicine. [Link]
-
NIST Chemistry WebBook. (2025). Benzenesulfonamide.[1][2][3][4] National Institute of Standards and Technology.[3] [Link]
-
Common Organic Chemistry. (2025). Urea Formation - Common Conditions. [Link]
-
MDPI. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly Options. Processes. [Link]
-
RSC Advances. (2021). Synthesis of 1,2-benzisothiazole 1,1-dioxides. Royal Society of Chemistry. [Link]
Sources
Application Note: High-Fidelity Preparation & Evaluation of Sulfonamide-Based Carbonic Anhydrase Inhibitors
Executive Summary & Strategic Design
Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes catalyzing the reversible hydration of carbon dioxide.[1] While classical inhibitors like acetazolamide are clinically validated, modern drug development demands isoform selectivity (e.g., targeting tumor-associated hCA IX/XII while sparing cytosolic hCA I/II).
This guide details the synthesis of sulfonamide inhibitors using the "Tail Approach," a strategy pioneered by Supuran et al. This method attaches a structural "tail" to the zinc-binding sulfonamide scaffold, probing the variable hydrophilic/hydrophobic regions at the active site entrance to achieve selectivity.[1][2]
Mechanistic Grounding
The primary sulfonamide moiety (
Figure 1: Mechanism of Action. The sulfonamide anion acts as a transition state analogue, binding the Zn(II) ion.
Synthetic Protocols
We present two distinct workflows: Method A for classical scaffold generation and Method B for modular "Tail" attachment via Click Chemistry (CuAAC).
Method A: Direct Chlorosulfonation (The "Classic" Route)
Application: Best for generating simple aromatic sulfonamide scaffolds from electron-rich aromatics.
Reagents
-
Substrate: Electron-rich aromatic ring (e.g., anisole, acetanilide).
-
Reagent: Chlorosulfonic acid (
) – Handle with extreme caution. -
Amination: Aqueous Ammonia (25%) or specific amine.
Protocol
-
Setup: Equip a 3-neck round-bottom flask with a dropping funnel, thermometer, and a
drying tube. Place in an ice-salt bath ( ). -
Addition: Charge the flask with the aromatic substrate (1.0 eq). Add Chlorosulfonic acid (5.0 eq) dropwise over 30 minutes.
-
Critical Note: Maintain temperature
to prevent disulfonation or sulfone formation.
-
-
Heating: After addition, remove the ice bath. If the substrate is deactivated, heat to
for 2 hours; otherwise, stir at RT for 4 hours. -
Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride will precipitate as a solid or oil. Filter/extract with EtOAc immediately to prevent hydrolysis.
-
Amination: Dissolve the crude sulfonyl chloride in acetone. Add to a stirred solution of concentrated
(10 eq) at . -
Isolation: Acidify to pH 2 with 1N HCl. The sulfonamide precipitates. Recrystallize from Ethanol/Water.
Method B: The "Click" Tail Approach (Isoform Selectivity)
Application: Ideal for generating libraries of selective inhibitors by attaching diverse "tails" to a benzenesulfonamide scaffold.
Reaction Scheme
Azide-Alkyne Cycloaddition (CuAAC):
Protocol
-
Reagents:
-
Scaffold: 4-Azidobenzenesulfonamide (1.0 eq).
-
Tail: Terminal Alkyne (1.0 eq).
-
Catalyst:
(0.1 eq) + Sodium Ascorbate (0.2 eq). -
Solvent:
(1:1).
-
-
Procedure:
-
Dissolve the azide and alkyne in the solvent mixture.
-
Add the freshly prepared sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir vigorously at Room Temperature for 6–12 hours. Monitor by TLC (the triazole product is usually more polar).
-
-
Workup:
-
Dilute with water. If the product precipitates, filter and wash with cold water.
-
If soluble, extract with EtOAc.
-
Purification: Automated Flash Chromatography (DCM/MeOH gradient).
-
Self-Validation: The formation of the triazole ring is confirmed by a distinct singlet in
-NMR around 8.0–9.0 ppm.
-
Figure 2: Synthetic Workflow for Sulfonamide CAIs.
Biological Evaluation: Stopped-Flow Kinetics
The Stopped-Flow
Assay Principle
The generation of protons is tracked spectrophotometrically using Phenol Red (absorbance decrease at 557 nm) or Pyranine (fluorescence).Protocol (Khalifah Method)
Buffer Preparation:
-
Assay Buffer: 20 mM HEPES, pH 7.5, containing 20 mM
(to maintain ionic strength). -
Indicator: 0.2 mM Phenol Red.
-
Substrate Solution:
-saturated water. Bubble pure into deionized water for 30 mins at . (Concentration ).
Experimental Steps:
-
Instrument: Applied Photophysics SX.18MV (or equivalent) stopped-flow spectrophotometer.
-
Syringe A (Enzyme): Contains CA isozyme (e.g., hCA I, II, IX) + Inhibitor (varying concentrations
to ) + Indicator in Assay Buffer.-
Incubation: Pre-incubate enzyme and inhibitor for 15 mins to ensure equilibrium.
-
-
Syringe B (Substrate): Contains
-saturated water. -
Injection: Rapidly mix Syringe A and B (1:1 ratio) in the reaction cell.
-
Measurement: Monitor the absorbance drop at 557 nm over 0.1 – 1.0 seconds.
Data Analysis: The kinetic parameters are derived using the Cheng-Prusoff equation adapted for enzyme kinetics.
-
Calculate the uncatalyzed rate (
) by mixing buffer (no enzyme) with substrate. -
Subtract
from the observed rate ( ) to get the enzymatic rate ( ). -
Fit the data to the Michaelis-Menten equation to determine
.
Data Presentation Template
| Compound ID | hCA I | hCA II | hCA IX | Selectivity (II/IX) |
| Acetazolamide | 250 | 12 | 25 | 0.48 |
| Compound 1 | >10,000 | 450 | 8.5 | 52.9 |
| Compound 2 | 8,500 | 1,200 | 4.2 | 285.7 |
Note: High selectivity ratios (II/IX) indicate potential for reduced systemic side effects (mediated by hCA II) while effectively targeting tumor-associated hCA IX.
References
-
Supuran, C. T. (2022).[4] A decade of tail-approach based design of selective as well as potent tumor associated carbonic anhydrase inhibitors.[4] Bioorganic Chemistry.
-
Khalifah, R. G. (1971).[5] The carbon dioxide hydration activity of carbonic anhydrase.[1][5][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry.
-
Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors. Bioorganic & Medicinal Chemistry.
-
Mishra, C. B., et al. (2020). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Bioorganic Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A decade of tail-approach based design of selective as well as potent tumor associated carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. mdpi.com [mdpi.com]
Application Note: Microwave-Assisted Synthesis of N-Cyclopropyl Sulfonamides
Executive Summary
The N-cyclopropyl sulfonamide moiety is a privileged pharmacophore in modern drug discovery, featuring prominently in antivirals (e.g., Hepatitis C protease inhibitors), LSD1 inhibitors, and TACE inhibitors. Traditional thermal synthesis often suffers from long reaction times and the volatility of cyclopropylamine (bp 49–50 °C), which leads to stoichiometry drift and poor reproducibility.
This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these limitations. By utilizing dielectric heating in sealed vessels, this method ensures precise temperature control, prevents amine loss, and accelerates reaction kinetics from hours to minutes.
Mechanistic Insight & Microwave Theory
The Reaction Mechanism
The formation of sulfonamides proceeds via a nucleophilic attack of the nitrogen lone pair of cyclopropylamine onto the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of HCl, which is typically scavenged by a non-nucleophilic base.
Key Challenge: Cyclopropylamine is a secondary alpha-carbon amine with unique steric strain (~27.5 kcal/mol). While nucleophilic, its volatility makes open-vessel thermal heating inefficient.
Why Microwave Irradiation?
-
Dipolar Polarization: Sulfonyl chlorides and polar solvents (e.g., acetonitrile, DCM) couple efficiently with microwave irradiation, generating rapid internal heating.
-
The "Sealed Vessel" Effect: Running the reaction in a sealed microwave vial allows the system to exceed the boiling point of cyclopropylamine safely. This creates a pressurized environment where the amine remains in the liquid phase, maintaining effective stoichiometry and increasing the collision frequency.
Figure 1: Mechanistic pathway of microwave-assisted sulfonylation. The sealed environment ensures cyclopropylamine availability for the nucleophilic attack.
Strategic Experimental Design
Solvent Selection
The choice of solvent is critical for microwave absorption (tan δ).
-
Dichloromethane (DCM): Good solubility for sulfonyl chlorides but low microwave absorptivity. Recommendation: Use for high-concentration reactions.
-
Acetonitrile (MeCN): Excellent microwave absorber (high tan δ), good solubility, and easy workup. Recommendation: Standard solvent.
-
Water/Acetone (Green Route): Feasible for water-stable sulfonyl chlorides but requires phase-transfer considerations.
Base Selection
-
Triethylamine (TEA): Standard proton scavenger. Inexpensive and effective.
-
Pyridine: Can act as both solvent and base (catalytic nucleophilic catalysis), but harder to remove.
-
Solid Supported Bases (e.g., Polymer-bound DIPEA): Ideal for "filtration-only" purification but expensive.
Standard Operating Protocol (SOP)
Protocol A: Direct Sulfonylation (From Sulfonyl Chloride)
Objective: Synthesis of N-cyclopropyl-4-methylbenzenesulfonamide (Model Substrate).
Materials:
-
4-Toluenesulfonyl chloride (1.0 equiv)
-
Cyclopropylamine (1.2 – 1.5 equiv)
-
Triethylamine (1.5 equiv)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Microwave Vial (2–5 mL, pressure rated)
Step-by-Step Workflow:
-
Preparation:
-
Dissolve Sulfonyl Chloride (1.0 mmol) in 3 mL of dry DCM or MeCN in a microwave vial.
-
Add Triethylamine (1.5 mmol, 210 µL).
-
Crucial Step: Cool the vial to 0°C (ice bath) before adding Cyclopropylamine (1.2 mmol, ~85 µL) to minimize exotherm and evaporation.
-
-
Sealing:
-
Cap the vial immediately with a PTFE-lined septum cap.
-
-
Irradiation:
-
Place in the microwave reactor.
-
Method: Dynamic Heating.
-
Temperature: 80 °C.
-
Hold Time: 5–10 minutes.
-
Stirring: High (magnetic stir bar).
-
Power: Max 150W (system will modulate).
-
-
Workup:
-
Cool to room temperature (compressed air cooling).[1]
-
Dilute with DCM (10 mL).
-
Wash with 1M HCl (to remove excess amine/TEA) followed by Brine.
-
Dry over MgSO₄, filter, and concentrate.
-
Protocol B: "Green" One-Pot Synthesis (From Sulfonic Acid)
For cases where the sulfonyl chloride is unstable or unavailable. Reference: Adapted from De Luca et al. [1].
-
Activation:
-
Amidation:
Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted synthesis of N-cyclopropyl sulfonamides.
Data & Optimization Guide
Comparison: Thermal vs. Microwave
The following data illustrates the efficiency gains using Protocol A compared to traditional reflux.
| Parameter | Thermal Reflux (DCM) | Microwave (Sealed, 80°C) |
| Time | 4 – 12 Hours | 5 – 10 Minutes |
| Amine Equiv. | 2.0 – 3.0 (due to loss) | 1.2 – 1.5 |
| Yield | 65 – 75% | 85 – 95% |
| Purity (Crude) | Moderate (requires column) | High (often crystallization only) |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Amine evaporation before sealing. | Cool reagents to 0°C before addition; cap immediately. |
| Hydrolysis Product (Sulfonic Acid) | Wet solvent or unreactive chloride. | Use anhydrous solvent; increase MW temp to 100°C. |
| Pressure Errors | Temperature too high for solvent. | Use a solvent with a higher boiling point (e.g., DMF/DMA) or reduce temp. |
References
-
De Luca, L., & Giacomelli, G. (2008).[2][4] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[5] The Journal of Organic Chemistry, 73(10), 3967–3969.[3] Link
-
Smolecule. (2024). 3-Cyclopropylcyclohexane-1-sulfonamide: Applications in Medicinal Chemistry. Link
-
BenchChem. (2025).[6] Eco-friendly and green synthesis methods for sulfonamide derivatives.[5][6][7][8][9] Link
-
Taylor & Francis. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Synthetic Communications. Link
-
Merck Millipore. Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
Purification of N-cyclopropyl-1,2-benzenedisulfonamide by column chromatography
Application Note: High-Purity Isolation of N-cyclopropyl-1,2-benzenedisulfonamide via Flash Column Chromatography
Abstract & Scope
This application note details the purification of N-cyclopropyl-1,2-benzenedisulfonamide , a critical intermediate often encountered in the synthesis of carbonic anhydrase inhibitors and related sulfonamide therapeutics. Due to the amphoteric nature of the sulfonamide moiety and the polarity of the disubstituted benzene ring, this compound presents specific challenges in normal-phase chromatography, including peak tailing and poor solubility in non-polar mobile phases.
This guide provides a robust, self-validating protocol using Flash Column Chromatography , emphasizing dry-loading techniques and mobile phase modulation to achieve >98% purity.
Introduction: The Separation Challenge
N-cyclopropyl-1,2-benzenedisulfonamide possesses two sulfonamide groups attached to a benzene core in the ortho position. One nitrogen is substituted with a cyclopropyl ring, while the other may be primary (-NH₂) or similarly substituted, depending on the synthesis route.[1]
Physicochemical Properties & Chromatographic Behavior:
-
Polarity: High. The molecule is a strong Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1]
-
Acidity: The sulfonamide -NH- proton is weakly acidic (pKa ≈ 10). This often leads to interaction with acidic silanol groups on silica gel, causing peak tailing .
-
Solubility: Poor in Hexane/Heptane; Moderate in Ethyl Acetate (EtOAc) and Dichloromethane (DCM); Good in Methanol (MeOH) and Acetone.[1]
Strategic Approach: To overcome tailing and solubility issues, we utilize a Dichloromethane/Methanol (DCM/MeOH) gradient system. For stricter purity requirements or difficult separations, a Dry Loading technique is mandated to prevent band broadening at the column head.
Method Development & Optimization
Before committing to a preparative run, Thin Layer Chromatography (TLC) is required to establish the elution profile.
TLC Solvent Screening
Prepare a 10 mg/mL solution of the crude mixture in MeOH. Spot onto Silica Gel 60 F₂₅₄ plates.
| Solvent System | Ratio (v/v) | Expected Result | Recommendation |
| Hexane : EtOAc | 1:1 | Low R_f (< 0.1) | Too non-polar.[1] Product likely stays at baseline. |
| DCM : MeOH | 95:5 | Moderate R_f (0.2 - 0.3) | Ideal starting point. Good separation from non-polar impurities. |
| DCM : MeOH : AcOH | 95:5:0.1 | Sharper spots | Use if significant tailing is observed in the standard DCM/MeOH plate. |
-
Visualization: UV absorption at 254 nm is strong due to the benzene ring.
Detailed Purification Protocol
Equipment & Reagents
-
Stationary Phase: Spherical Silica Gel (40–63 µm, 60 Å).[1]
-
Alternative: Amine-functionalized silica (if available) to neutralize acidity without mobile phase modifiers.
-
-
Mobile Phase A: Dichloromethane (DCM), HPLC Grade.
-
Mobile Phase B: Methanol (MeOH), HPLC Grade.[1]
-
Sample Loading: Solid support (Celite 545 or Silica Gel).
Step-by-Step Procedure
Step 1: Sample Preparation (Dry Loading) Direct liquid injection is discouraged due to the compound's poor solubility in the non-polar starting gradient, which can cause precipitation and column blockage.
-
Dissolve the crude N-cyclopropyl-1,2-benzenedisulfonamide in a minimum volume of MeOH or Acetone.
-
Add Silica Gel (ratio 1:2, sample:silica by weight) or Celite 545 to the flask.
-
Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing, dry powder remains.
-
Load this powder into a solid load cartridge (SLS) or carefully pour it onto the top of the pre-equilibrated column, capping it with a layer of sand.
Step 2: Column Equilibration
-
Flush the column with 3 Column Volumes (CV) of 100% DCM .
-
Ensure the baseline is stable before injection.
Step 3: Gradient Elution Profile
-
Flow Rate: Optimized for column size (e.g., 15-20 mL/min for a 12g column).
-
Gradient: Linear ramp.
| Time / CV | % Mobile Phase B (MeOH) | Description |
| 0 - 2 CV | 0% | Isocratic hold to elute non-polar impurities. |
| 2 - 10 CV | 0% → 5% | Shallow gradient to initiate product migration. |
| 10 - 15 CV | 5% → 10% | Product Elution Window. Watch for UV absorbance. |
| 15 - 18 CV | 10% → 20% | Flush out highly polar byproducts (e.g., disulfonic acids). |
| 18+ CV | 100% | Column wash. |
Step 4: Fraction Collection & Analysis
-
Collect fractions based on UV threshold (254 nm).
-
Analyze peak fractions via TLC (DCM:MeOH 9:1).
-
Pool fractions containing the pure product.
-
Evaporate solvent in vacuo (keep bath < 45°C to prevent thermal degradation).
Troubleshooting & Critical Parameters
Issue: Significant Peak Tailing
-
Cause: Interaction between the sulfonamide protons and silica silanols.
-
Solution: Add 0.1% Acetic Acid or 0.5% Triethylamine (TEA) to the mobile phase.
-
Note: Triethylamine is preferred if the impurity profile contains basic amines. Acetic acid is preferred if the impurities are acidic. For sulfonamides, Acetic Acid is generally safer to prevent ionization.
-
Issue: Co-elution with Unreacted Amine
-
Cause: N-cyclopropylamine (starting material) may streak.[1]
-
Solution: Perform an acidic workup (wash organic layer with 1N HCl) before chromatography to remove unreacted amines.
Process Visualization
The following diagram illustrates the decision logic and workflow for purifying this specific sulfonamide derivative.
Caption: Figure 1. Decision tree for the purification of polar sulfonamide intermediates, highlighting solvent adjustment and loading strategies.
Safety & Handling (MSDS Summary)
-
Sulfonamide Sensitivity: Researchers with known sulfa drug allergies should avoid contact. Wear nitrile gloves and use a fume hood.
-
Solvent Safety: DCM is a suspected carcinogen and volatile. MeOH is toxic. Ensure adequate ventilation.
-
Pressure: Flash columns are pressurized.[2] Ensure all fittings are secure to prevent leaks.
References
-
Yang, S., & Khaledi, M. G. (1995).[3] Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection. Journal of Chromatography A, 692(1-2), 311-318.[3] Link
-
Biotage. (2023).[4] Purifying ionic compounds by flash column chromatography. Biotage Application Notes. Link
-
Lemasson, E., et al. (2015).[5] Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Separation Science. Link
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry Guidelines. Link
Sources
Handling and storage of hygroscopic sulfonamide derivatives
Application Note: Handling and Storage of Hygroscopic Sulfonamide Derivatives
Executive Summary
Sulfonamide derivatives, particularly their salt forms (e.g., sodium or hydrochloride salts), exhibit significant hygroscopicity. While the sulfonamide moiety itself is chemically robust, the introduction of moisture catalyzes two critical failure modes: chemical hydrolysis of the amide bond and physical phase transitions (pseudopolymorphism/deliquescence). This guide provides a self-validating protocol for the lifecycle management of these compounds, ensuring potency preservation from receipt to formulation.
The Challenge: Mechanisms of Degradation
To handle these compounds effectively, one must understand the causality of failure. Moisture is not merely a contaminant; it is a reagent.
Chemical Instability: Hydrolysis
Sulfonamides possess an amide bond (
-
Mechanism: Water attacks the S-N bond, leading to the formation of sulfonic acid and an amine (often an aniline derivative).
-
Impact: Loss of active pharmaceutical ingredient (API) and formation of potentially toxic degradants (e.g., sulfanilic acid).[2][3][4]
Physical Instability: Polymorphism & Deliquescence
Many sulfonamides exist in metastable amorphous forms or specific crystal polymorphs to enhance solubility.
-
Mechanism: Absorbed water acts as a plasticizer, lowering the glass transition temperature (
) and increasing molecular mobility. This induces a phase transition from a high-energy amorphous state to a stable (lower solubility) crystalline hydrate. -
Impact: Drastic changes in dissolution rates, bioavailability, and mechanical processing issues (caking).[2]
Visualizing the Degradation Logic
The following diagram maps the specific pathways triggered by moisture exposure.
Figure 1: Causal pathways of moisture-induced failure in sulfonamide derivatives.
Protocol 1: Receipt and Initial Assessment
Objective: Prevent condensation shock upon removing cold-chain shipments.
The "Thermal Lag" Rule: Hygroscopic compounds stored at 2-8°C or -20°C act as cold fingers, condensing atmospheric moisture instantly if opened before equilibration.
-
Quarantine: Upon arrival, place the sealed secondary packaging in a desiccator cabinet at room temperature (20-25°C).
-
Equilibration Time:
-
< 10g bottle: Minimum 3 hours.
-
> 100g bottle: Minimum 12 hours (overnight).
-
-
Wipe Down: Before opening, wipe the outer container with a lint-free tissue to remove any surface condensation.
-
Visual Check (Self-Validation): Inspect the powder through the glass.
-
Pass: Free-flowing powder.
-
Fail: Clumping, discoloration, or liquid droplets on the walls. Action: Perform KF (Karl Fischer) titration immediately.
-
Protocol 2: Weighing and Aliquoting (The Critical Step)
Objective: Minimize exposure time (
Equipment Setup
-
Balance: Analytical balance with an ionizing bar (static elimination is crucial for dry powders).
-
Environment:
-
Tools: Anti-static weighing boats (do not use weighing paper; it absorbs moisture).
Step-by-Step Methodology
-
Preparation:
-
Pre-label all destination vials.
-
Loosen the cap of the source container but do not remove it.
-
Purge the headspace of destination vials with dry Nitrogen or Argon (if available).
-
-
The "Transfer-Close" Cycle:
-
Open source container.
-
Extract required amount using a clean, dry spatula.
-
IMMEDIATELY replace the source container cap (do not screw tight yet, just cover).
-
Transfer solid to weighing boat/vial.
-
Screw the source cap tight.
-
-
Self-Validating Hygroscopicity Test (The "5-Minute Rule"):
-
When to use: First time handling a new derivative.
-
Method: Tare a weighing boat with ~50mg of sample. Leave on the balance for 5 minutes.
-
Criteria: If mass increases by > 0.5%, the compound is Deliquescent .
-
Action:STOP. All future handling must occur in a glove box or glove bag.
-
Decision Logic for Handling
Figure 2: Decision tree for selecting the appropriate handling protocol based on hygroscopicity.
Protocol 3: Storage and Maintenance
Objective: Create a micro-environment that actively scavenges moisture.
Container Selection
-
Primary: Amber glass vials with Teflon-lined screw caps (avoid polyethylene; it is permeable to water vapor over time).
-
Secondary: Heat-sealed aluminized Mylar bags or a desiccator cabinet.
Desiccant Selection Table
| Desiccant Type | Suitability for Sulfonamides | Notes |
| Silica Gel | High | Chemically inert. Best for general storage. |
| Molecular Sieves (4Å) | High | Very aggressive drying. Use for extremely hygroscopic salts. |
| Phosphorus Pentoxide ( | Low | Avoid. Acidic nature may catalyze surface hydrolysis if dust contacts the drug. |
| Calcium Chloride | Medium | Effective, but can liquefy upon saturation. Risk of contamination.[6] |
Storage Protocol
-
Headspace Reduction: If the container is < 50% full, transfer to a smaller vial to minimize the volume of air (and moisture) trapped inside.
-
Sealing: Parafilm is insufficient for long-term storage of hygroscopic materials (it is permeable). Use electrical tape or heat-shrink bands around the cap junction.
-
Re-Validation Schedule:
-
Perform quantitative NMR (qNMR) or HPLC assay every 6 months .
-
Check for the appearance of sulfanilic acid (a primary hydrolysis marker).
-
References
-
Białk-Bielińska, A. et al. (2012).[7] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials.
-
U.S. Pharmacopeia (USP). (2023). General Chapter <41> Balances and <1251> Weighing on an Analytical Balance.
-
Waterman, K. C. et al. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology.
-
Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Drugs and the Pharmaceutical Sciences.[8][9][10]
-
BenchChem. (2025).[2] Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder.
Sources
- 1. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 4. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. "The effects of moisture on pharmaceutical amorphous solid dispersion s" by Alfred C. F Rumondor [docs.lib.purdue.edu]
- 10. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
Troubleshooting & Optimization
Technical Support Center: Asymmetric Synthesis of 1,2-Benzenedisulfonamides
Current Status: Online Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket Topic: Optimizing Yield & Selectivity in the Desymmetrization of 1,2-Benzenedisulfonyl Chloride.
Introduction: The Desymmetrization Challenge
Welcome to the technical support hub. You are likely here because you are attempting to synthesize a mono-substituted 1,2-benzenedisulfonamide (typically a Carbonic Anhydrase inhibitor scaffold) and are encountering one of two failures:
-
Over-reaction: The formation of the symmetric bis-sulfonamide impurity.
-
Hydrolysis: The degradation of the highly reactive sulfonyl chloride moiety into the sulfonic acid.
In the synthesis of asymmetric sulfonamides from 1,2-benzenedisulfonyl chloride, you are fighting a kinetic battle. The first sulfonamide group formed is electron-withdrawing, which theoretically deactivates the ring, but the proximity of the second sulfonyl chloride group (ortho effect) often accelerates the second attack or leads to cyclization.
This guide provides the troubleshooting logic to control this reactivity.
Module 1: Controlling Selectivity (The "Bis" Impurity)
User Issue: "I am getting a 40:60 mixture of mono- and bis-substituted products. How do I favor the mono-species?"
Root Cause: The rate of the second amine attack (
Troubleshooting Protocol
| Variable | Recommendation | Technical Rationale |
| Stoichiometry | 0.9 : 1.0 (Amine : Disulfonyl Chloride) | Using a slight deficit of amine ensures that the disulfonyl chloride is statistically more likely to encounter a "fresh" molecule than a mono-product is to encounter a second amine. |
| Addition Mode | Inverse Addition | Crucial: Do not add the chloride to the amine. Dissolve the disulfonyl chloride in the flask and add the amine dropwise to it. This keeps the electrophile (chloride) in huge excess relative to the nucleophile (amine) at the point of mixing. |
| Temperature | -10°C to 0°C | Lower temperatures increase the kinetic differentiation between the first and second substitution. |
| Concentration | High Dilution (0.1 M) | Diluting the reaction slows down the bimolecular collision rate, allowing better mixing and heat dissipation, preventing local "hotspots" where bis-substitution occurs. |
Visualization: The Kinetic Landscape
The following diagram illustrates the reaction pathways. Your goal is to arrest the reaction at Intermediate A and prevent the path to Product B or Byproduct C .
Caption: Kinetic pathway showing the critical branch point at Intermediate A. Control of stoichiometry and temperature prevents the red path (
Module 2: Reactivity & Hydrolysis Prevention
User Issue: "My LCMS shows the mono-mass, but I can't isolate it, or it turns into the sulfonic acid during workup."
Root Cause: 1,2-benzenedisulfonyl chloride is extremely moisture-sensitive. Furthermore, the ortho position creates steric strain that can trap water or make the final sulfonamide bond labile under acidic conditions.
Critical Parameters
-
Solvent Choice:
-
Recommended: Anhydrous DCM (Dichloromethane) or THF (Tetrahydrofuran).
-
Avoid: DMF or DMSO for the first step if possible (difficult to remove without aqueous wash, which risks hydrolysis).
-
Why: DCM allows for easy evaporation without high heat, preserving the sensitive sulfonyl chloride group on the mono-intermediate.
-
-
Base Selection:
-
Use a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .
-
Inorganic bases (NaOH/Na2CO3) require a biphasic system (Schotten-Baumann conditions), which increases the risk of hydrolysis for this specific ortho-disubstituted substrate.
-
-
Quenching:
-
If your target is the mono-chloride (to react with a second amine later), do not quench with water . Evaporate the solvent and carry the crude directly to the next step.
-
If you must wash, use ice-cold dilute HCl and work extremely fast.
-
Module 3: Purification & Isolation Strategy
User Issue: "I have a mixture of Starting Material, Mono-product, and Bis-product. Column chromatography is difficult because they streak."
Solution: Exploit the acidity of the sulfonamide proton (
The pH-Switch Extraction Protocol
This method avoids chromatography for many substrates.
-
Initial State: Mixture in organic solvent (e.g., EtOAc).
-
Step A (Remove Bis-impurity): Extract with 5% NaHCO3 .
-
Mono-substituted (if retaining one Cl): Remains in Organic layer (mostly).
-
Bis-sulfonamide: Soluble in aqueous base (forms dianion).
-
Note: If your mono-product has a free
(ammonia used in step 2), it will also go into the base.
-
-
Step B (Precipitation): Acidify the aqueous layer carefully. The sulfonamides will precipitate out.[1]
Refined Strategy for Asymmetric Synthesis (
-
The Bis-substituted product often has lower solubility in DCM/MeOH mixtures than the mono-species. Trituration with cold MeOH often yields pure Bis (impurity) as a solid, leaving the desired Mono product in the filtrate.
Visualization: Workup Decision Tree
Caption: Workflow distinguishing between isolating the reactive intermediate (top path) vs. the final stable sulfonamide (bottom path).
Module 4: Validated Experimental Protocol
Objective: Synthesis of 2-sulfamoyl-N-substituted-benzenesulfonamide (Asymmetric scaffold).
Reagents:
-
1,2-Benzenedisulfonyl chloride (1.0 eq)
-
Amine
(0.95 eq) — Limiting reagent to prevent bis-formation. -
Triethylamine (1.1 eq)
-
Anhydrous THF or DCM (10 mL per mmol)
Step-by-Step:
-
Preparation: Charge a flame-dried flask with 1,2-benzenedisulfonyl chloride and anhydrous THF. Cool the solution to -10°C using an ice/salt bath.
-
Amine Solution: In a separate vial, dissolve the Amine (0.95 eq) and TEA (1.1 eq) in THF.
-
Inverse Addition: Add the Amine/TEA solution to the stirring sulfonyl chloride solution dropwise over 30–60 minutes.
-
Checkpoint: Monitor by TLC.[2] You should see the disappearance of the amine. The disulfonyl chloride spot may persist (excess).
-
-
Reaction: Stir at 0°C for 2 hours. Do not let it warm to RT unless conversion is stalled.
-
Second Step (Amidation): Once the amine is consumed, add excess aqueous ammonia (or the second amine) directly to the reaction mixture. Allow to warm to RT and stir overnight.
-
Workup:
References
-
Supuran, C. T., et al. (2024). Chalcone‐based benzenesulfonamides as potent and selective inhibitors for human carbonic anhydrase II: Design, synthesis. Archiv der Pharmazie.
-
BenchChem Protocols. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.
-
Bartzatt, R., et al. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of substituted anilines. ResearchGate.
-
Hinsberg, O. (1890).[1] Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft.
Sources
Technical Support Center: Synthesis of Benzenedisulfonamides - Strategies for Preventing Bis-Substitution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of benzenedisulfonamides. It addresses the common and often frustrating challenge of preventing bis-substitution, offering troubleshooting advice, frequently asked questions, and detailed experimental protocols to promote selective monosulfonylation.
Introduction: The Challenge of Selective Sulfonylation
The synthesis of benzenedisulfonamides is a critical process in the development of various pharmaceutical agents. However, the electrophilic aromatic substitution (EAS) reaction used for introducing sulfonyl groups onto a benzene ring is notoriously difficult to control. The primary challenge lies in the fact that the introduction of the first sulfonyl group does not sufficiently deactivate the ring to prevent the addition of a second, leading to the formation of undesired bis-substituted products. This not only reduces the yield of the target monosubstituted compound but also introduces significant purification challenges.
This guide will explore the underlying chemical principles governing this reaction and provide practical, field-proven strategies to maximize the yield of the desired monosubstituted benzenedisulfonamide.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to prevent bis-substitution during the sulfonylation of benzene?
A1: The sulfonyl group (-SO3H) is a deactivating group, meaning it withdraws electron density from the aromatic ring, making it less reactive towards further electrophilic attack.[1][2] However, its deactivating effect is often not strong enough to completely prevent a second sulfonylation, especially under harsh reaction conditions (e.g., high concentrations of fuming sulfuric acid and elevated temperatures). The reaction can proceed to give a mixture of mono-, di-, and even tri-substituted products.
Q2: What is the typical distribution of isomers in the bis-substitution of a monosulfonylated benzene?
A2: The sulfonic acid group is a meta-director.[2] Therefore, the second sulfonation will primarily occur at the meta position relative to the first sulfonic acid group. However, obtaining a clean, single isomer can be challenging, and mixtures of ortho, meta, and para isomers are possible depending on the reaction conditions and the presence of other substituents on the ring.[3][4]
Q3: What are the key reaction parameters to control to favor monosubstitution?
A3: The key to favoring monosubstitution lies in carefully controlling the reaction conditions to be as mild as possible while still achieving a reasonable reaction rate. This includes:
-
Stoichiometry: Using a controlled molar ratio of the sulfonating agent to the benzene derivative.
-
Temperature: Running the reaction at the lowest possible temperature.
-
Reaction Time: Monitoring the reaction closely and stopping it once the desired level of conversion to the monosubstituted product is achieved.
-
Concentration: Using a more dilute solution of the sulfonating agent.
Q4: Are there alternative synthetic strategies to circumvent the issue of bis-substitution?
A4: Yes, several strategies can be employed:
-
Use of a Blocking Group: A temporary "blocking" group can be introduced to a specific position on the ring to prevent substitution at that site.[5] After the desired sulfonylation is complete, the blocking group is removed. The sulfonic acid group itself can be used as a reversible blocking group.[5][6]
-
Directed Ortho-Metalation (DoM): This strategy involves the use of a directing group to activate a specific ortho position for metalation, followed by quenching with a sulfur electrophile.
-
Nucleophilic Aromatic Substitution (SNAr): In some cases, a nucleophilic substitution approach may be more selective than electrophilic substitution.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of benzenedisulfonamides.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired monosubstituted product | - Incomplete reaction. - Suboptimal reaction conditions. | - Increase reaction time or temperature cautiously, monitoring for the formation of bis-substituted product. - Optimize solvent and catalyst (if applicable). |
| Significant formation of bis-substituted product | - Reaction conditions are too harsh (high temperature, high concentration of sulfonating agent). - Extended reaction time. | - Lower the reaction temperature. - Use a less reactive sulfonating agent (e.g., chlorosulfonic acid instead of fuming sulfuric acid). - Reduce the reaction time and monitor progress by TLC or GC/MS. - Use a stoichiometric amount of the sulfonating agent. |
| Difficulty in separating mono- and di-substituted products | - Similar polarities of the products. | - Utilize a different chromatographic technique (e.g., preparative HPLC instead of column chromatography). - Consider derivatization of one of the products to alter its polarity before separation. - Explore fractional crystallization. |
| Reaction does not proceed to completion | - Insufficiently reactive sulfonating agent. - Deactivated starting material. | - Use a more potent sulfonating agent (e.g., fuming sulfuric acid). - Increase the reaction temperature. - If the starting material is highly deactivated, consider an alternative synthetic route. |
Experimental Protocols
Protocol 1: Controlled Monosulfonylation of Benzene using Chlorosulfonic Acid
This protocol aims to achieve selective monosulfonylation by using a less reactive sulfonating agent and controlling the stoichiometry.
Materials:
-
Benzene (anhydrous)
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM, anhydrous)
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve benzene (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, benzenesulfonyl chloride, can then be purified by vacuum distillation or recrystallization. This can then be converted to the corresponding sulfonamide.
Visualizing Reaction Pathways
The following diagram illustrates the competing reaction pathways leading to mono- and bis-substitution in the sulfonylation of benzene.
Caption: Competing pathways in benzene sulfonylation.
Troubleshooting Workflow
This flowchart provides a logical workflow for troubleshooting common issues during benzenedisulfonamide synthesis.
Caption: Troubleshooting workflow for benzenedisulfonamide synthesis.
References
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. [Link]
-
Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]
-
Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. [Link]
-
ResearchGate. (2025, August 6). Direct Sulfonylation of Aromatic Rings with Aryl or Alkyl Sulfonic Acid Using Supported P2O5/Al2O3. [Link]
-
ResearchGate. (2019, January 10). Desulfonylation Reactions. [Link]
-
ResearchGate. (2019, May 27). How can i sulfonate aromatic benzene ring in para position instead of ortho position? And what factor makes this difference?[Link]
-
YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY![Link]
-
YouTube. (2018, May 7). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. [Link]
-
YouTube. (2016, April 7). Sulfonation of Benzene and Aromatic Rings. [Link]
-
YouTube. (2021, August 28). Aromatic Sulfonation (Adding HSO3 to Benzene Rings) Mechanism. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
YouTube. (2017, May 4). Electrophilic Aromatic Substitution: Sulfonation of Benzene. [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
PMC. (2022, December 8). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. [Link]
-
PMC. (2021, January 19). Energetics of Electron Pairs in Electrophilic Aromatic Substitutions. [Link]
-
Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
PubMed. (2001, June 15). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. [Link]
-
YouTube. (2021, July 22). Sulfonation of benzene. How Sulfonation can be used as blocking group. [Link]
-
ResearchGate. Synthesis of 2-Substituted Benzimidazoles and bis-Benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid. [Link]
Sources
Technical Support Center: Cyclopropylamine Coupling Strategies
Topic: Overcoming Steric Hindrance in Cyclopropylamine Coupling Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Double Whammy" Challenge
Coupling cyclopropylamines is deceptively difficult. Unlike standard primary alkyl amines, cyclopropylamines present a unique "double whammy" of resistance:
-
Steric Bulk: The bond angles of the cyclopropane ring (
) force the C-H bonds into an eclipsed conformation, creating a significant steric cone that impedes the approach to the metal center. -
Hybridization & Nucleophilicity: The carbon atoms in a cyclopropane ring possess significant
-character (approx. rather than ). This pulls electron density away from the nitrogen lone pair, rendering cyclopropylamines less nucleophilic than their isopropylamine counterparts.
This guide moves beyond standard textbook answers to provide field-tested solutions for when "standard" Buchwald conditions fail.
Module 1: Palladium-Catalyzed Cross-Coupling (The "Hardware")
When N-arylating cyclopropylamines with aryl halides, the choice of ligand is the single most critical variable. Standard ligands often result in stalled conversion due to the inability to force the reductive elimination step.
The Ligand Landscape
| Ligand Class | Specific Ligand | Performance | Technical Insight |
| Standard Buchwald | RuPhos | ⭐⭐⭐ | Good starting point. The bulky isopropyl groups on the biaryl backbone facilitate reductive elimination, but it can struggle with ortho-substituted aryl chlorides. |
| Standard Buchwald | BrettPhos | ⭐ | Avoid. While excellent for primary amines, BrettPhos often fails for cyclopropylamines due to the specific steric clash between the ligand's methoxy groups and the cyclopropyl ring. |
| NHC Precatalysts | Pd-PEPPSI-IPent | ⭐⭐⭐⭐⭐ | Gold Standard. The "IPent" (isopentyl) steric bulk is flexible enough to accommodate the amine while preventing catalyst resting states (dimers). Highly resistant to poisoning by heterocycles (e.g., pyridines). |
| Ylide-Phosphines | adYPhos | ⭐⭐⭐⭐⭐ | Emerging Tech. The adamantyl-substituted YPhos allows for room-temperature coupling of electron-rich aryl chlorides, a feat rarely achieved by other systems. |
Visual Guide: Catalyst Selection Logic
Caption: Decision tree for selecting the optimal catalytic system based on electrophile electronics and heteroatom content.
Experimental Protocols
Protocol A: The "Heavy Duty" Method (Pd-PEPPSI-IPent)
Use this for deactivated aryl chlorides or when heterocycles are present.
Reagents:
-
Aryl Chloride (1.0 equiv)[1]
-
Cyclopropylamine (1.2 - 1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPent (1-2 mol%)
-
Base: KOtBu (1.5 equiv) or NaOtBu[2]
-
Solvent: Toluene or Dioxane (Anhydrous)[2]
Step-by-Step:
-
Charge: In a glovebox or under Argon flow, add Pd-PEPPSI-IPent, Base, and Aryl Chloride (if solid) to a reaction vial.
-
Seal: Cap the vial with a septum cap.
-
Solvent: Add anhydrous Toluene via syringe.
-
Amine: Add Cyclopropylamine via syringe. Note: Cyclopropylamine is volatile (bp ~50°C). Add it last to minimize evaporation losses during setup.
-
Heat: Stir at 60-80°C . Unlike standard couplings that require 100°C+, PEPPSI-IPent often works at lower temps, reducing cyclopropylamine evaporation.
-
Monitor: Check LCMS at 2 hours. If conversion is <50%, increase temp to 100°C.
Protocol B: The Chan-Lam Alternative (Copper-Mediated)
Use this when you have an Aryl Boronic Acid instead of a Halide. Excellent for avoiding dehalogenation side-reactions.
Reagents:
-
Aryl Boronic Acid (2.0 equiv)
-
Cyclopropylamine (1.0 equiv)
-
Catalyst: Cu(OAc)₂ (1.0 equiv) Stoichiometric copper is often more reliable than catalytic for this specific amine.
-
Ligand: 2,2'-Bipyridine (1.0 equiv)
-
Base: Na₂CO₃ (2.0 equiv)
-
Solvent: Dichloroethane (DCE) or Toluene
-
Atmosphere: Air (O₂ balloon is better)
Mechanism Note: This reaction relies on a Cu(II)/Cu(III) cycle. The cyclopropylamine coordinates to Cu(II), followed by transmetallation of the boronic acid. Reductive elimination releases the product.
Troubleshooting Matrix (FAQ)
Symptom: Dehalogenation of Aryl Halide (Ar-Cl
-
Cause:
-hydride elimination is not possible on the cyclopropyl ring, but the catalyst is finding a hydride source elsewhere (usually the solvent or the amine acting as a reductant via a non-standard pathway). -
Fix: Switch solvent from Dioxane/THF (etheral solvents can donate hydrides) to Toluene . Switch base from NaOtBu to K₃PO₄ (milder, less likely to promote radical pathways).
Symptom: Low Conversion / Catalyst "Death"
-
Cause: Formation of stable Pd-dimers or poisoning by the product.
-
Fix: Add 10-20% mol excess ligand relative to Pd. If using Pd(OAc)₂, ensure you pre-complex the catalyst and ligand for 30 mins at 60°C before adding the aryl halide.
-
Advanced Fix: Switch to Pd-PEPPSI-IPent . The bulky NHC ligand prevents dimer formation.
Symptom: Product Degradation upon Isolation
-
Cause: Secondary cyclopropylamines can be sensitive to oxidation (air) over time.
-
Fix: Do not store the crude oil. Convert immediately to the HCl or Oxalate salt for stability.
Visual Guide: Troubleshooting Loop
Caption: Diagnostic flowchart for common failure modes in cyclopropylamine coupling.
References
-
Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition.
-
Buchwald, S. L., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions (BrettPhos/RuPhos). Journal of the American Chemical Society.[3]
-
Gagosz, F., et al. (2025). Palladium-Catalyzed Monoarylation of Cyclopropylamine using adYPhos. Journal of Organic Chemistry.
-
Lam, P. Y. S., et al. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Journal of Organic Chemistry.
-
Sigma-Aldrich Technical Guide. PEPPSI™-IPent for Demanding Cross-Coupling Reactions.
Sources
Troubleshooting low solubility of sulfonamides in aqueous media
Status: Operational Lead Scientist: Senior Application Scientist, Formulation Chemistry Topic: Troubleshooting Low Aqueous Solubility of Sulfonamides
Welcome to the Support Center
You have reached the Tier-3 Technical Support Hub for sulfonamide formulation. Sulfonamides (e.g., sulfamethoxazole, sulfadiazine) present a classic "Class II/IV" BCS challenge: they are permeability-limited or solubility-limited depending on the specific congener, but almost all exhibit pH-dependent solubility due to their amphoteric nature (acting primarily as weak acids).
This guide bypasses generic advice. We focus on the thermodynamic realities of the sulfonamide group (
🛠️ Triage: Diagnosing Your Solubility Issue
Before modifying your formulation, identify the root cause using the decision logic below.
Figure 1: Diagnostic workflow for selecting the appropriate solubilization strategy based on physicochemical constraints.
📂 Ticket #1: "My drug precipitates when I adjust the pH."
Diagnosis: You are likely hovering near the pKa of the sulfonamide group.
Sulfonamides are weak acids.[1] The proton on the nitrogen atom of the sulfonamide group (
-
Below pKa: The drug is unionized (protonated) and has low intrinsic solubility (
). -
Above pKa: The drug ionizes (deprotonates to
), and solubility increases exponentially.
The Science (Causality)
The total solubility (
If you adjust the pH from 7.0 to 5.0 for a drug like Sulfamethoxazole (pKa ~5.7), you cross the ionization threshold, forcing the drug back into its insoluble, unionized state.
Reference Data: pKa and Solubility Profiles
Use this table to predict the "Danger Zone" (pH ranges where precipitation is imminent).
| Sulfonamide | pKa (approx) | Intrinsic Solubility ( | Critical pH Threshold |
| Sulfamethoxazole | 5.7 - 6.0 | ~28 mg/100mL (pH 3.2) | Solubility spikes > pH 6.5 |
| Sulfadiazine | 6.4 - 6.5 | Very Low ( | Requires pH > 7.5 for significant gain |
| Sulfamethazine | 7.4 | Low | Requires alkaline pH (> 8.5) |
| Sulfasalazine | ~0.6, 2.4, 9.7 | Practically Insoluble | Complex profile due to multiple ionizable groups |
Technical Insight: For IV formulations, simply raising pH is often insufficient because the high pH required (often > 9.0) causes phlebitis. This is why Cosolvents (Ticket #2) are preferred over pure pH adjustment.
📂 Ticket #2: "Water isn't working. Which solvent should I use?"
Diagnosis: You need to reduce the polarity of the solvent system to match the lipophilicity of the sulfonamide.
The Solution: Cosolvency
Sulfonamides respond exceptionally well to PEG 400 and Propylene Glycol (PG) . The relationship between cosolvent fraction (
Where
Recommended Cosolvent Systems
Based on thermodynamic stability data [1][2]:
| Cosolvent | Efficacy | Notes |
| PEG 400 | ⭐⭐⭐⭐⭐ (High) | Most effective. Can increase Sulfadiazine solubility by orders of magnitude (from |
| Propylene Glycol | ⭐⭐⭐⭐ (High) | Excellent for parenteral use. Often used in 40% v/v concentration. |
| Ethanol | ⭐⭐⭐ (Med) | Good, but volatility and toxicity limits use. |
| Glycerol | ⭐⭐ (Low) | Too viscous; lower solubilizing power than PEG/PG. |
🧪 Protocol: Cosolvent Screening (Step-by-Step)
Objective: Determine the minimum cosolvent concentration required to achieve target dose.
-
Preparation: Prepare 5 solvent blends:
-
100% Water (Control)
-
20% PEG 400 / 80% Water
-
40% PEG 400 / 60% Water
-
60% PEG 400 / 40% Water
-
100% PEG 400
-
-
Saturation: Add excess sulfonamide solid to 2 mL of each blend in glass vials.
-
Equilibration: Shake at constant temperature (
) for 48 hours.-
Critical: Sulfonamides can form supersaturated solutions easily. 48h is necessary to ensure thermodynamic equilibrium.
-
-
Filtration: Filter through a 0.45 µm PVDF filter (nylon may bind sulfonamides).
-
Quantification: Dilute filtrate with mobile phase and analyze via HPLC (UV ~265-270 nm).
📂 Ticket #3: "I cannot use organic solvents (Toxicity/Taste)."
Diagnosis: You require Inclusion Complexation . If pH adjustment is irritating and cosolvents are toxic, Cyclodextrins (CDs) are the standard alternative.
The Solution: Hydroxypropyl- -Cyclodextrin (HP- -CD)
Sulfonamides form 1:1 inclusion complexes with
-
Mechanism: The CD shields the hydrophobic portion of the drug from water, while the hydrophilic outer shell of the CD interacts with the solvent.
-
pH Nuance: Complexation is often more efficient with the unionized form of the drug [3].
-
Paradox: You might think ionizing the drug (high pH) is better, but the charged species is less likely to enter the hydrophobic CD cavity.
-
Strategy: Formulate at a pH where the drug is mostly unionized (e.g., pH 5-6 for SMX) to maximize complexation efficiency (
), then rely on the CD for solubility.
-
Figure 2: Schematic of the 1:1 host-guest interaction between sulfonamides and cyclodextrin.
🔬 Standard Protocol: Shake-Flask Solubility Determination
Use this validated method to generate reproducible data for your regulatory filing.
Reagents:
-
Sulfonamide API (Micronized preferred)
-
Buffer systems (pH 1.2, 4.5, 6.8, 7.4)
-
0.45 µm Syringe Filters (PVDF or PTFE)
Workflow:
-
Excess Addition: Weigh approximately 50 mg of API into a 10 mL glass vial.
-
Solvent Addition: Add 5 mL of the target buffer/solvent.
-
Visual Check: Ensure solid is still visible. If dissolved, add more solid.
-
-
Agitation: Place on an orbital shaker (200 rpm) or temperature-controlled water bath shaker.
-
Temperature: Strictly control at
(or for biorelevance).
-
-
Time Course:
-
pH Verification (Crucial): Measure the pH of the supernatant at the end of the experiment.
-
Why? Dissolving a weak acid can lower the buffer pH, altering the solubility result. If the pH shifted >0.1 units, the data is invalid.
-
-
Analysis: Filter and analyze via UV-Vis or HPLC.
References
-
Delgado, D. R., et al. (2015).[7] Solubility and preferential solvation of sulfadiazine, sulfamerazine and sulfamethazine in propylene glycol + water mixtures at 298.15 K. Journal of Molecular Liquids.
-
Martinez, F., et al. (2016). Solubility and solution thermodynamics of sulfadiazine in polyethylene glycol 400 + water mixtures. Journal of Molecular Liquids.
-
Barillaro, V., et al. (2010).
-cyclodextrin studied by experimental and theoretical methods. Journal of Pharmaceutical Sciences. -
Dahlan, R., et al. (1987). Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim.[8][9] Journal of Pharmacy and Pharmacology.
-
Enamine. Shake-Flask Aqueous Solubility Assay Protocol.
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. enamine.net [enamine.net]
- 6. quora.com [quora.com]
- 7. mdpi.com [mdpi.com]
- 8. Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubilities of Trimethoprim and Sulfamethoxazole at Various pH Values and Crystallization of Trimethoprim from Infusion Fluids | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
Optimizing reaction temperature for sulfonamide formation
Technical Support Center: Sulfonamide Formation
A Guide to Optimizing Reaction Temperature for Robust Synthesis
Welcome to the technical support center for sulfonamide synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. The formation of a sulfonamide bond, typically via the reaction of a sulfonyl chloride with a primary or secondary amine, is a cornerstone of medicinal chemistry.[1][2] However, this seemingly straightforward transformation is often plagued by issues stemming from poor control of reaction parameters, most critically, temperature.
This guide is structured to help you diagnose and solve common problems, moving from frequently asked questions to in-depth troubleshooting and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for a typical sulfonamide synthesis?
For the most common method involving a sulfonyl chloride and an amine, the reaction is almost always initiated at a low temperature, typically between 0°C and 15°C .[3] A standard and highly effective approach is to begin the reaction at 0°C (using an ice bath) and then allow it to slowly warm to room temperature as the reaction progresses.[4] However, the true optimum can be substrate-dependent; some less reactive amines may require heating to achieve a reasonable reaction rate.[4] In some specialized cases, such as those starting from sodium sulfinates, higher temperatures around 80°C may be optimal.[5]
Q2: Why is starting at a low temperature so critical for this reaction?
The primary reason is that the reaction between a sulfonyl chloride and an amine is significantly exothermic .[1] Failure to manage this release of heat can lead to a host of problems. The core principle of starting cold is to ensure that the rate of heat generation does not exceed the rate of heat removal by your cooling system.[3] Inefficient cooling or adding the sulfonyl chloride too quickly can create localized hot spots, leading to a runaway reaction where the temperature rapidly increases, compromising both yield and purity.[3]
Q3: My reaction turned dark, and the final yield is low. Could high temperatures be the cause?
Absolutely. Poor temperature control is a leading cause of both low yields and product impurity.[3]
-
Degradation: Excessive heat can cause thermal decomposition of your starting materials, intermediates, and even the final sulfonamide product.[3]
-
Side Reactions: Higher temperatures provide the activation energy for unwanted side reactions to occur at an accelerated rate. Common side products include over-sulfonated species or colored impurities from oxidation.[3] The sulfonyl chloride itself is also highly susceptible to hydrolysis if any moisture is present, a side reaction that is accelerated by heat.[4][6]
Q4: I ran my reaction at -20°C to be safe, but it didn't go to completion. What went wrong?
While controlling the exotherm is crucial, excessively low temperatures can also be detrimental.
-
Reduced Reaction Rate: Chemical reactions are kinetically dependent on temperature. If the temperature is too low, the desired reaction may proceed too slowly to reach completion within a practical timeframe, leaving significant amounts of unreacted starting materials.[3]
-
Solubility Issues: Reactants may precipitate out of the solution if the temperature drops below their solubility limit.[3] Once a reactant has solidified, it is effectively removed from the reaction, leading to a stalled or incomplete conversion.
Q5: How does the rate of adding the sulfonyl chloride impact temperature control?
The addition rate is directly linked to the rate of heat generation. Adding the sulfonyl chloride too quickly is the most common cause of an uncontrolled exotherm.[3] A slow, dropwise addition using a syringe pump or a dropping funnel allows the cooling bath to dissipate the heat generated from each incremental addition, maintaining a stable internal temperature.[3] This ensures that the reaction proceeds smoothly without dangerous temperature spikes.
Troubleshooting Guide: Temperature-Related Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during sulfonamide synthesis.
Problem 1: Low Yield of Desired Sulfonamide
A low yield can be traced back to several temperature-related factors. Use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for low yield.
Problem 2: Product is Impure, Colored, or TLC Shows Multiple Spots
This is a classic sign of side reactions, which are highly sensitive to temperature.
-
Probable Cause: High localized temperatures from an uncontrolled exotherm are promoting secondary reactions.[3] These can include the formation of disulfides (if starting from thiols), over-sulfonation, or oxidation, which often produce highly colored compounds.[3][4]
-
Solutions:
-
Strict Temperature Control: Maintain the internal reaction temperature consistently within the optimal range, typically 0-15°C.[3] This minimizes the available activation energy for unwanted side reactions.
-
Reverse Addition: In some cases, adding the amine solution to the sulfonyl chloride can help maintain better control, but this must be evaluated on a case-by-case basis.[3]
-
Use of a Diluent: Running the reaction in a larger volume of an inert solvent helps to dissipate the heat generated more effectively.[3]
-
Data Summary: Impact of Temperature on Yield
The relationship between maintaining a low reaction temperature and achieving a high product yield is well-documented.
| Reaction Temperature | Reported Yield | Observation | Reference |
| 0°C | 93% | Optimal condition, high yield and purity. | [3] |
| 25°C (Room Temp) | 80.26% | Reduced yield compared to colder conditions. | [3] |
| Uncontrolled (High) | Not specified | Product quality degrades, impurities form. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Low-Temperature Sulfonamide Synthesis
This protocol provides a standard, robust method for reacting a sulfonyl chloride with an amine.
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 eq) and a suitable base (e.g., pyridine or triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane or THF).
-
Cooling: Place the flask in an ice/water bath and stir for 10-15 minutes until the internal temperature stabilizes at 0°C.[6]
-
Addition: Dissolve the sulfonyl chloride (1.0-1.1 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.[6]
-
Reaction: After the addition is complete, continue stirring the reaction at 0°C for one hour. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel, extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.[6]
Visualizing the Temperature-Side Reaction Relationship
The following diagram illustrates how temperature influences the reaction pathway, diverting reactants towards undesired byproducts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for the Removal of Unreacted Cyclopropylamine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with residual cyclopropylamine in their reaction mixtures. As a volatile, water-miscible, and reactive primary amine, cyclopropylamine can present unique purification challenges. This document provides in-depth, field-proven troubleshooting guides and frequently asked questions (FAQs) to address these issues effectively. Our approach is grounded in fundamental chemical principles to empower you to make informed decisions for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: Why is removing cyclopropylamine so challenging?
A1: The difficulty in removing cyclopropylamine stems from a combination of its physical and chemical properties. Its low boiling point (49-50 °C) makes it volatile, but it can also form azeotropes with common organic solvents, complicating its removal by simple distillation.[1][2][3] Furthermore, its high miscibility with water and a range of organic solvents often leads to poor partitioning during standard aqueous workups.[1] As a primary amine, it is basic (pKa of conjugate acid ≈ 9.10) and nucleophilic, which can lead to unwanted side reactions if not effectively removed.[1]
Q2: I performed a standard aqueous workup, but my product is still contaminated with cyclopropylamine. What went wrong?
A2: This is a common issue. Due to its high water solubility, cyclopropylamine does not always partition efficiently into an aqueous phase, especially if the organic solvent used has some water miscibility.[4] A simple water wash is often insufficient. To effectively remove it, you need to convert it into a salt, which will be significantly more water-soluble.
Q3: Is cyclopropylamine hazardous? What safety precautions should I take?
A3: Yes, cyclopropylamine is a hazardous substance. It is a highly flammable liquid and vapor.[2][5][6][7][8] It is harmful if swallowed and causes severe skin burns and eye damage.[2][5][7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[5][7][8] Ensure proper grounding to avoid static discharge.[6][8]
Troubleshooting Guides: Methods for Cyclopropylamine Removal
Choosing the right purification strategy depends on the scale of your reaction, the stability of your desired product, and the available equipment. Below are detailed protocols and the scientific rationale for several effective methods.
Method 1: Acidic Aqueous Extraction (Acid Wash)
This is the most common and often the most effective method for removing basic impurities like cyclopropylamine, provided your target molecule is stable to acidic conditions.
Scientific Principle
The principle behind an acidic wash is a simple acid-base reaction. Cyclopropylamine, being a base, reacts with an acid (like dilute HCl) to form a water-soluble ammonium salt (cyclopropylammonium chloride). This salt will preferentially partition into the aqueous layer, leaving your neutral or acidic product in the organic phase.
Experimental Protocol
-
Solvent Choice: Ensure your product is dissolved in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or toluene.
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 10% aqueous citric acid). The volume of the acidic wash should be at least 20-30% of the organic phase volume.
-
Phase Separation: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely.
-
Extraction: Drain the lower aqueous layer containing the cyclopropylammonium salt.
-
Repeat: Repeat the wash 1-2 more times with fresh acidic solution to ensure complete removal.
-
Neutralization and Drying: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove bulk water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Troubleshooting
-
Emulsion Formation: If an emulsion forms, adding brine can help to break it. Alternatively, you can filter the mixture through a pad of Celite.
-
Product is Acid-Labile: If your product is sensitive to strong acids like HCl, use a milder organic acid such as 10% aqueous citric acid.
-
Alternative for Acid-Sensitive Compounds: A wash with a 10% aqueous copper (II) sulfate solution can be effective. The copper ions form a complex with the amine, which is then extracted into the aqueous layer.[9][10][11]
Method 2: Scavenger Resins
Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.[12] This method is particularly useful for parallel synthesis and when traditional extraction methods are challenging.
Scientific Principle
Electrophilic scavenger resins possess functional groups that covalently bind to nucleophilic primary amines like cyclopropylamine.[12][13] Common functionalities include isocyanates, aldehydes, or acid chlorides immobilized on a polymer backbone (e.g., polystyrene).[13][14][15] After the reaction is complete, the resin-bound amine is simply removed by filtration.
Types of Scavenger Resins for Primary Amines
| Resin Type | Reactive Functional Group | Reaction with Cyclopropylamine |
| Isocyanate Resin | -NCO | Forms a urea linkage |
| Aldehyde Resin | -CHO | Forms an imine linkage |
| Isatoic Anhydride Resin | Isatoic Anhydride | Acylates the amine |
Data compiled from various sources on scavenger resin chemistry.[13][14]
Experimental Protocol
-
Resin Selection: Choose a scavenger resin with a functional group that is reactive towards primary amines. Isocyanate-based resins are highly effective.
-
Stoichiometry: Add the scavenger resin (typically 2-4 equivalents relative to the excess cyclopropylamine) to the reaction mixture.
-
Reaction: Gently agitate the mixture at room temperature or with gentle heating, as recommended by the manufacturer. Monitor the disappearance of cyclopropylamine by a suitable analytical technique (e.g., TLC, LC-MS).
-
Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Workup: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. The filtrate now contains the purified product.
Troubleshooting
-
Slow Scavenging: If the reaction is slow, gentle heating (e.g., to 40 °C) can increase the rate.[14] Ensure adequate mixing to facilitate contact between the dissolved amine and the solid resin.
-
Product Scavenging: If your product also contains a nucleophilic group, it may also react with the scavenger resin. In such cases, a different purification method should be chosen. Some aldehyde-based resins offer selectivity for primary amines in the presence of secondary amines.[13][14]
Method 3: Distillation
Given its low boiling point, distillation can be an effective method for removing cyclopropylamine, especially on a larger scale.
Scientific Principle
This method separates components of a liquid mixture based on differences in their boiling points. Cyclopropylamine has a boiling point of 49-50 °C, which is significantly lower than many organic products and solvents.[1][2][3]
Experimental Protocol
-
Simple Distillation: If the boiling point of your product is high (>150 °C) and it is thermally stable, simple distillation can be used to remove the cyclopropylamine and solvent.
-
Fractional Distillation: If the boiling point of your product is closer to that of cyclopropylamine, fractional distillation is necessary to achieve good separation.
-
Steam Distillation: For large-scale operations, steam distillation is a viable option. The cyclopropylamine codistills with water at a temperature below the boiling point of water.[16][17] This is often used in industrial production.[18]
Troubleshooting
-
Azeotrope Formation: Cyclopropylamine may form azeotropes with certain solvents, making separation by distillation difficult. In such cases, switching to a different solvent or using an alternative purification method is recommended.
-
Thermal Instability: This method is not suitable for thermally sensitive products.
Method 4: Chromatographic Purification
Flash column chromatography is a standard purification technique in organic synthesis and can be adapted for the removal of cyclopropylamine.
Scientific Principle
This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.
Experimental Protocol
-
Stationary Phase: For basic compounds like cyclopropylamine, standard silica gel can lead to peak tailing. It is often beneficial to use a modified stationary phase like amine-functionalized silica or basic alumina.[19] Alternatively, you can pre-treat standard silica by eluting the column with a solvent mixture containing a small amount of a volatile base (e.g., 1% triethylamine in the eluent).[19]
-
Mobile Phase: A gradient elution is typically used, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or isopropanol).
-
Reversed-Phase Chromatography: For highly polar products, C18 reversed-phase flash chromatography can be an excellent option, using a mobile phase of water and acetonitrile or methanol.[20]
Troubleshooting
-
Peak Tailing: As mentioned, this is common for amines on silica gel. Neutralizing the acidic silanol groups by adding a base to the eluent is the standard solution.
-
Co-elution: If the polarity of your product is very similar to that of cyclopropylamine, achieving good separation can be difficult. In this scenario, derivatizing the amine with a scavenger resin prior to chromatography can be a powerful two-step approach.
Decision-Making Workflow
To assist in selecting the most appropriate method, the following workflow is proposed:
Caption: Decision tree for selecting a purification method.
Physical and Chemical Properties of Cyclopropylamine
| Property | Value | Reference(s) |
| Molecular Weight | 57.09 g/mol | [1] |
| Boiling Point | 49–50 °C | [1][2][3] |
| Density | 0.824 g/mL at 25 °C | [1][3] |
| pKa (of conjugate acid) | 9.10 | [1] |
| Solubility | Miscible with water, ethanol, ether, chloroform | [1] |
| Flash Point | -14 °F / -25.5 °C | [1] |
This guide provides a comprehensive overview of the most effective methods for removing unreacted cyclopropylamine. By understanding the chemical principles behind each technique, you can troubleshoot purification challenges and select the optimal strategy for your specific needs, ensuring the integrity and purity of your final product.
References
-
CYCLOPROPYLAMINE - Ataman Kimya . Ataman Kimya. [Link]
-
Covalent Scavengers for Primary and Secondary Amines . Combinatorial Chemistry & High Throughput Screening. [Link]
- US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents.
-
CYCLOPROPYLAMINE FOR SYNTHESIS MSDS CAS No: 765-30-0 MSDS - Loba Chemie . Loba Chemie. [Link]
-
Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines - ePrints Soton . University of Southampton. [Link]
-
Scavenger Resins - Amerigo Scientific . Amerigo Scientific. [Link]
-
Comparative Efficacy of Polyamine-Based Scavenger Resins . Scientific Research Publishing. [Link]
- US4590292A - Process for the manufacture of cyclopropylamine - Google Patents.
- EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents.
-
RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO . Teledyne ISCO. [Link]
-
Zinc Mediated Synthesis of Cyclopropylamines - Thesis Template . University of Toronto. [Link]
-
Cyclopropylamine - general description and application - Georganics . Georganics. [Link]
-
Workup: Amines - Department of Chemistry : University of Rochester . University of Rochester. [Link]
- US3711549A - Process for manufacturing cyclopropylamine - Google Patents.
-
Extraction of Cyclopropylamine : r/OrganicChemistry - Reddit . Reddit. [Link]
-
Purification of primary amines using Schiff base immobilization - Chemistry Stack Exchange . Chemistry Stack Exchange. [Link]
-
Workup for Removing Amines . University of Rochester. [Link]
- Process for the manufacture of cyclopropylamine - European Patent Office - EP 0205403 B1.
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH . National Institutes of Health. [Link]
-
Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes - Semantic Scholar . Semantic Scholar. [Link]
-
Process for the manufacture of cyclopropylamine - Patent 0205403 . FreePatentsOnline. [Link]
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture - ResearchGate . ResearchGate. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? . Biotage. [Link]
- Acid Washing. University of Washington.
-
Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes | Organic Letters . ACS Publications. [Link]
- US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents.
-
Remove Sticky Reagents . University of Rochester. [Link]
Sources
- 1. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]
- 2. Cyclopropylamine - general description and application [georganics.sk]
- 3. シクロプロピルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. lobachemie.com [lobachemie.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. echemi.com [echemi.com]
- 9. Workup [chem.rochester.edu]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 15. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
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- 17. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]
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- 19. biotage.com [biotage.com]
- 20. teledyneisco.com [teledyneisco.com]
Technical Support Center: Controlling Regioselectivity in Reactions of 1,2-Benzenedisulfonyl Chloride
Welcome to the technical support center for 1,2-benzenedisulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to control your reactions, troubleshoot effectively, and optimize for your desired regiochemical outcome.
1,2-Benzenedisulfonyl chloride presents a unique synthetic challenge: its two adjacent sulfonyl chloride groups can both react with nucleophiles. The primary experimental hurdle is not just achieving a reaction, but directing it with precision—either to achieve selective mono-substitution or to control the formation of subsequent products. This guide addresses the most common issues encountered in the field.
Section 1: Frequently Asked Questions (FAQs)
This section covers the fundamental principles governing the reactivity of 1,2-benzenedisulfonyl chloride. Understanding these concepts is the first step toward rational control of your experiment.
Q1: What are the primary factors controlling selectivity in reactions with 1,2-benzenedisulfonyl chloride?
A1: Controlling selectivity is a multi-parameter challenge that hinges on the interplay between the substrate, the nucleophile, and the reaction environment. The key factors are:
-
Stoichiometry: The molar ratio of your nucleophile to the disulfonyl chloride is the most fundamental control point for achieving mono- versus di-substitution.[1]
-
Nucleophile Reactivity & Sterics: The intrinsic reactivity (e.g., primary amine > secondary amine > alcohol) and the steric bulk of the nucleophile can create a kinetic preference for one reaction site or prevent di-substitution.
-
Reaction Temperature: Lower temperatures (e.g., 0 °C to -20 °C) almost always increase selectivity by favoring the pathway with the lowest activation energy and minimizing over-reaction or side reactions.[2]
-
Rate of Addition: Slow, dropwise addition of one reagent to a solution of the other prevents localized high concentrations, which is critical for suppressing di-substitution.[1][2]
-
Solvent Choice: The solvent's polarity and ability to solvate ions can stabilize or destabilize transition states, influencing reaction rates and selectivity. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[3]
-
Concentration (Dilution): Reaction concentration directly impacts the probability of intermolecular versus intramolecular events. High dilution favors intramolecular cyclization after the first substitution, while moderate concentrations favor the desired intermolecular reaction with a second nucleophile.
Q2: My primary goal is mono-sulfonylation. What is the best general strategy?
A2: To favor the formation of a mono-substituted product, you must create conditions where the initial reaction is highly probable, but the subsequent reaction is suppressed.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of 1,2-benzenedisulfonyl chloride relative to your valuable nucleophile. This ensures the nucleophile is the limiting reagent and is consumed before significant di-substitution can occur.
-
Low Temperature: Begin the reaction at 0 °C or lower.[1] This reduces the reaction rate, making it easier to control and enhancing the kinetic selectivity between the first and second sulfonylation events.
-
Slow Addition: Add the 1,2-benzenedisulfonyl chloride solution dropwise to a stirred solution of the nucleophile and a suitable base (like triethylamine or pyridine).[4] This maintains a low concentration of the electrophile, minimizing the chance of a single nucleophile molecule encountering two sulfonyl chloride molecules.
-
Reaction Monitoring: Closely monitor the consumption of your starting amine or alcohol via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] Quench the reaction as soon as the starting nucleophile has disappeared to prevent the mono-adduct from proceeding to the di-adduct.
Q3: Can intramolecular cyclization occur after the first substitution, and how is it controlled?
A3: Yes, intramolecular cyclization is a very common and significant competing pathway. Once the first nucleophilic attack occurs, the newly formed sulfonamide (or sulfonate ester) is tethered to the benzene ring, placing it in close proximity to the second sulfonyl chloride group. This can lead to a rapid, intramolecular ring-closing reaction to form a cyclic sultam (a cyclic sulfonamide) or related structure.
Controlling Cyclization:
-
To Prevent Cyclization: If the linear mono-adduct is your target, you must disfavor the intramolecular pathway. This is typically achieved by running the reaction at a moderate concentration. The goal is to ensure the mono-adduct is more likely to encounter another molecule of nucleophile (if di-substitution is desired) or be worked up before it has time to cyclize. Keeping the temperature low can also slow the rate of cyclization.
-
To Promote Cyclization: If the cyclic product is your target, you should employ high-dilution conditions. By preparing a very dilute solution of the starting materials, you dramatically reduce the probability of intermolecular reactions, making the intramolecular pathway statistically dominant. This is a cornerstone of macrocyclization and other ring-forming strategies.
Section 2: Troubleshooting Guide
This guide addresses specific, common problems encountered during experiments with 1,2-benzenedisulfonyl chloride.
Problem 1: My reaction produces a mixture of mono- and di-substituted products. How can I improve the yield of the mono-adduct?
This is the most frequent regioselectivity issue, indicating that the second sulfonylation is occurring at a competitive rate to the first.
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | Ensure the nucleophile is the limiting reagent. Use 1.1-1.2 equivalents of 1,2-benzenedisulfonyl chloride. If the nucleophile is inexpensive, you can try a 1:1 ratio, but carefully monitor the reaction to stop it before di-substitution dominates.[1][2] |
| High Localized Concentration | Add the sulfonyl chloride solution very slowly (dropwise) via a syringe pump or dropping funnel to a well-stirred solution of the nucleophile. This is crucial for control.[2] |
| Reaction Temperature Too High | Perform the entire addition and reaction at 0 °C or below. Higher temperatures provide enough energy to overcome the activation barrier for the second substitution, reducing selectivity.[1] |
| Prolonged Reaction Time | The mono-adduct, once formed, can slowly convert to the di-adduct. Monitor the reaction closely with TLC/LC-MS and quench it immediately upon consumption of the starting nucleophile.[3] |
Problem 2: I am observing a significant amount of an unexpected, often more polar, byproduct. I suspect hydrolysis.
Sulfonyl chlorides are sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive toward your nucleophile.[3][4]
| Possible Cause | Suggested Solution |
| Water in Solvents or Reagents | Use anhydrous solvents from a solvent purification system or a freshly opened bottle. Ensure all reagents (e.g., amine, base) are dry. Dry glassware in an oven and cool it under an inert atmosphere before use.[1][5] |
| Atmospheric Moisture | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or balloon techniques. This is especially important for reactions that run for several hours.[5] |
| "Wet" Base | Bases like triethylamine can absorb water. Consider using freshly distilled triethylamine or a solid inorganic base like potassium carbonate if compatible with your reaction. |
| Old Sulfonyl Chloride Reagent | The 1,2-benzenedisulfonyl chloride reagent may have hydrolyzed during storage.[4] If in doubt, use a fresh bottle or consider a purification method if one is available. |
Problem 3: The reaction yields an unexpected cyclic product (a sultam) instead of my desired linear mono- or di-substituted product.
This indicates that after the first substitution, the intramolecular ring-closing reaction is faster than the desired subsequent intermolecular reaction.
| Possible Cause | Suggested Solution |
| High Dilution or Low Concentration | Unintentionally running the reaction at very low concentrations favors intramolecular processes. Increase the concentration (e.g., from 0.01 M to 0.1-0.5 M) to make intermolecular reactions more probable. |
| Nucleophile with Optimal Chain Length | If the nucleophile itself has a chain (e.g., ethylenediamine), it may form a stable 5, 6, or 7-membered ring after the first reaction. This is a fundamental challenge. |
| Thermodynamic Equilibration | At higher temperatures or with extended reaction times, the reaction may equilibrate to the most thermodynamically stable product, which is often a cyclic sultam. Keep temperatures low and reaction times short. |
| Template Effect from Base/Solvent | Certain bases or solvents might hold the mono-adduct in a conformation that promotes cyclization. Try a different, bulkier base (e.g., diisopropylethylamine) or a different solvent system to disrupt this. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Sulfonylation of a Primary Amine
This protocol provides a robust starting point for achieving mono-substitution. It should be optimized for each specific nucleophile.
Materials:
-
Primary amine (1.0 eq)
-
1,2-Benzenedisulfonyl chloride (1.1 eq)
-
Triethylamine (Et₃N, 1.5 eq), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow it to cool to room temperature under a stream of nitrogen.
-
Reagent Preparation: In the flask, dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM to a concentration of approximately 0.2 M. Cool the solution to 0 °C using an ice-water bath.[4]
-
Slow Addition of Electrophile: In a separate, dry flask, dissolve 1,2-benzenedisulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Draw this solution into a syringe. Using a syringe pump, add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature remains at 0 °C.[1]
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0 °C. Monitor the consumption of the starting amine by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) every 15-30 minutes. The reaction is typically complete within 1-4 hours.[1]
-
Workup: Once the starting amine is no longer visible by TLC, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[4] Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired mono-sulfonamide from any unreacted disulfonyl chloride and potential di-substituted byproduct.
Section 4: Visual Guides
The following diagrams provide a visual framework for troubleshooting and understanding the reaction pathways.
Caption: Troubleshooting workflow for reactions of 1,2-benzenedisulfonyl chloride.
Caption: Competing reaction pathways after initial mono-substitution.
References
- Technical Support Center: Optimization of Sulfonamide Synthesis. (n.d.). BenchChem.
- Optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling. (n.d.). BenchChem.
- Technical Support Center: Reactions of Sulfuryl Chloride with Activating Substituents. (n.d.). BenchChem.
- Technical Support Center: Sulfonamide Synthesis with Primary Amines. (n.d.). BenchChem.
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4).
- Optimizing reaction conditions for sulfonylation. (n.d.). BenchChem.
Sources
Technical Support Center: Minimizing Hydrolysis in Sulfonamide Synthesis
Mission Statement: Welcome to the Sulfonamide Synthesis Optimization Hub. This guide is designed for researchers requiring high-fidelity protocols to suppress sulfonyl chloride hydrolysis (
Module 1: The Hydrolysis Competition (Mechanistic Insight)
The Core Problem
The synthesis of sulfonamides from sulfonyl chlorides is a race between two nucleophiles: the desired amine and adventitious water. Sulfonyl chlorides are "hard" electrophiles that degrade rapidly to sulfonic acids (
Visualizing the Pathway
The following diagram illustrates the kinetic competition and the catalytic intervention points.
Caption: Kinetic competition between aminolysis and hydrolysis. DMAP catalysis creates a "Sulfonyl-DMAP" intermediate that accelerates product formation, outcompeting water.
Module 2: Experimental Protocols
Protocol A: The Anhydrous "Gold Standard"
Best for: Valuable amines, moisture-sensitive substrates, and small-scale discovery.
The Logic: By removing water entirely,
-
Solvent Preparation:
-
DCM or MeCN: Must be dried to <50 ppm water.
-
Validation: Store over activated 3Å (for MeCN) or 4Å (for DCM/DMF) molecular sieves for 24 hours. Distillation over CaH2 is the traditional standard but sieves are often sufficient for synthesis [1].
-
-
Setup: Flame-dry glassware under
or Ar flow. -
Execution:
-
Workup: Wash with 1M HCl (to remove excess pyridine/amine) followed by Sat.
(to remove sulfonic acid byproducts).
Protocol B: Schotten-Baumann (Biphasic)
Best for: Water-soluble amines (e.g., amino acids), large-scale scale-up, or robust substrates.
The Logic: Uses a biphasic system (Water/DCM or Water/THF). The reaction relies on the amine being more nucleophilic than hydroxide at a specific pH.
-
The pH Trap:
-
Too High (>11): Hydrolysis of sulfonyl chloride dominates (
attacks ). -
Too Low (<8): Amine is protonated (
) and cannot react. -
Target: Maintain pH 9–10.
-
-
Execution:
-
Dissolve amine in water (or 1:1 Water/THF).
-
Add inorganic base (
or ) to adjust pH to ~9. -
Add Sulfonyl Chloride (dissolved in minimal organic solvent) slowly.
-
Critical Step: Monitor pH continuously. Add base dropwise to maintain pH 9–10 as HCl is generated.
-
-
Optimization: Use a phase transfer catalyst (TBAB, 5 mol%) if reaction is sluggish [2].
Protocol C: The "Hydrolysis-Proof" T3P Coupling
Best for: Avoiding sulfonyl chlorides entirely. Uses stable Sulfonic Acids.
The Logic: Instead of using unstable chlorides, couple the stable Sulfonic Acid directly using Propylphosphonic Anhydride (T3P).
-
Reagents: Sulfonic Acid (1.0 eq), Amine (1.1 eq), T3P (50% in EtOAc, 1.5 eq), TEA (3.0 eq).
-
Procedure:
Module 3: Troubleshooting & FAQs
Decision Tree: Diagnosing Failure
Use this logic flow to identify why your synthesis failed or yielded poor results.
Caption: Diagnostic workflow for troubleshooting low yields in sulfonamide synthesis.
Frequently Asked Questions
Q1: My sulfonyl chloride is a solid but smells like acid. Is it usable?
-
Diagnosis: It has likely hydrolyzed to sulfonic acid + HCl on the shelf.
-
Fix: Check purity via NMR. If significant hydrolysis is present, recrystallize from dry hexane/CHCl3 or distill (if liquid). If purification is impossible, switch to Protocol C and use the acid directly.
Q2: I see a new spot on TLC that doesn't move (baseline). What is it?
-
Diagnosis: This is likely the Sulfonic Acid byproduct (
) or the Pyridinium sulfonate salt. -
Removal: These are highly water-soluble. Wash your organic layer vigorously with 1M HCl (to remove pyridine) and then Sat.
(to deprotonate the sulfonic acid to sulfonate , forcing it into the aqueous layer).
Q3: Can I use alcohols as solvents?
-
Strict No. Sulfonyl chlorides react with alcohols to form sulfonate esters (
). -
Exception: Unless you are intentionally performing Schotten-Baumann where water is the co-solvent, avoid protic solvents.
Q4: My amine is an HCl salt. Do I need to freebase it first?
-
Protocol A: Yes, or add an extra equivalent of base (TEA/DiPEA) to the reaction to neutralize the amine-HCl in situ.
-
Protocol B: No, the aqueous base (
) will freebase it automatically.
Module 4: Solvent & Reagent Compatibility Table
| Solvent | Water Tolerance | Suitability | Notes |
| DCM (Dichloromethane) | Low | Excellent | Standard for Protocol A. Easy workup. |
| THF (Tetrahydrofuran) | Moderate | Good | Good for polar amines. Must be peroxide-free. |
| DMF/DMA | Low | Good | Hard to remove. Use for solubility issues only. |
| Water | High | Specific | Only for Protocol B (Schotten-Baumann). |
| Ethanol/Methanol | N/A | AVOID | Will form sulfonate esters (side product). |
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link
-
White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957.[4][5] Link
-
Gambacorta, A., et al. (2025). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters From Sulfonic Acids.[6][7] National Institutes of Health (PMC). Link (Note: Representative link for T3P/Sulfonic acid coupling methodologies).
-
De Luca, L., & Giacomelli, G. (2008).[8] An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids.[8] The Journal of Organic Chemistry, 73(10), 3967–3969. Link
Sources
- 1. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct synthesis of sulfonamides and activated sulfonate esters from sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Validation & Comparative
Mass Spectrometry Fragmentation Patterns of Cyclopropyl Sulfonamides: A Comparative Technical Guide
Executive Summary
Cyclopropyl sulfonamides represent a critical structural motif in modern medicinal chemistry, appearing frequently in antiviral (e.g., HCV protease inhibitors) and antibacterial pharmacophores. Their metabolic stability and unique steric properties make them attractive targets, yet these same properties complicate their structural elucidation via mass spectrometry (MS).
This guide provides a comparative analysis of fragmentation techniques—specifically Collision-Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD) —and delineates the specific mechanistic pathways required to distinguish cyclopropyl moieties from isomeric alkyl chains.
Part 1: Comparative Analysis of Dissociation Techniques
For researchers characterizing cyclopropyl sulfonamides, the choice of dissociation method fundamentally alters the observed spectral richness and diagnostic utility.
Comparison: Trap-Based CID vs. Beam-Type HCD
The following table contrasts the performance of these two standard activation methods specifically for sulfonamide analysis.
| Feature | Collision-Induced Dissociation (CID) | Higher-energy Collisional Dissociation (HCD) | Verdict for Cyclopropyl Sulfonamides |
| Activation Type | Resonant excitation (slow heating). | Non-resonant beam-type (rapid heating). | HCD is superior for structural fingerprinting. |
| Low Mass Cutoff | Yes. "1/3 Rule" often obscures ions < 1/3 precursor | No. Detects ions down to very low | HCD allows detection of small diagnostic ions (e.g., cyclopropyl cation |
| Fragmentation Efficiency | Lower energy; favors lowest energy pathways (e.g., simple water loss). | Higher energy; accesses higher energy pathways (e.g., ring opening). | HCD provides richer spectra for metabolite ID. |
| Often dominates, suppressing other structural information. | Balanced fragmentation; preserves backbone information. | HCD yields a more complete structural picture. |
The "Cyclopropyl Effect": Structural Comparison
Distinguishing a cyclopropyl group (C
-
Cyclopropyl (Strained Ring): Under high-energy conditions (HCD), the ring opens to form an allyl cation (
41) or undergoes radical loss. The ring strain (~27.5 kcal/mol) makes it kinetically distinct from acyclic isomers. -
Isopropyl (Acyclic): Typically fragments via inductive cleavage to form stable carbocations (
43). -
Key Differentiator: The presence of the
41 peak (allyl cation) relative to 43 is a primary diagnostic ratio.
Part 2: Mechanistic Fragmentation Pathways
Understanding the causality of fragmentation is essential for interpreting spectra. Cyclopropyl sulfonamides generally follow two competing pathways driven by the stability of the S-N bond and the strain of the cyclopropyl ring.
Pathway A: S-N Bond Cleavage (Primary)
The most abundant fragment usually results from the cleavage of the sulfonamide bond.
-
Protonation: Occurs on the sulfonamide nitrogen or the aromatic amine.
-
Cleavage: The S-N bond breaks, leaving the charge on the sulfonyl group (
) or the amine ( ), depending on proton affinity.
Pathway B: Rearrangement and Extrusion
A hallmark of sulfonamide MS/MS is the loss of 64 Da (
-
Rearrangement: The sulfonyl oxygen attacks the adjacent aromatic ring (ipso attack).
-
Extrusion:
is expelled as a neutral molecule. -
Result: A rearranged amine product ion
.
Pathway C: Cyclopropyl Ring Opening
Specific to this topic, the cyclopropyl group requires higher energy to fragment than the sulfonamide bond.
-
Ring Opening: The strained ring opens to a linear alkene radical or cation.
-
Neutral Loss: Loss of 42 Da (propene) is observed if the charge is remote.
Visualization: Fragmentation Mechanism
The following diagram illustrates the competing pathways for a generic cyclopropyl sulfonamide.
Caption: Competing fragmentation pathways showing S-N cleavage vs. SO2 extrusion and secondary cyclopropyl degradation.
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducible data, this protocol utilizes a "Stepped Collision Energy" approach. This validates the method by capturing both labile (sulfonamide bond) and stable (cyclopropyl ring) fragments in a single acquisition.
Reagents & Equipment[2][3]
-
Instrument: Q-Exactive (Orbitrap) or equivalent Q-TOF.[2]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Step-by-Step Workflow
-
Sample Preparation:
-
Dilute stock standard to 1 µg/mL in 50:50 MeOH:H2O.
-
Validation Check: Ensure pH < 3 to guarantee full protonation of the basic amine sites.
-
-
Source Parameters (ESI+):
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 320°C (High temp aids desolvation of polar sulfonamides).
-
-
MS/MS Acquisition (The Critical Step):
-
Mode: Parallel Reaction Monitoring (PRM) or Data Dependent (dd-MS2).
-
Collision Energy (NCE): Set a Stepped NCE of 20, 40, 60.
-
Why? NCE 20 breaks the S-N bond. NCE 60 is required to shatter the cyclopropyl ring for diagnostic confirmation.
-
-
Isolation Window: 1.5
(Narrow enough to exclude isotopes, wide enough for transmission).
-
-
Data Analysis:
-
Extract Ion Chromatogram (XIC) for the parent ion.
-
Filter MS2 for "diagnostic ions":
-
Look for Neutral Loss of 64 Da (
). -
Look for
41 (Allyl cation) vs 43 (Isopropyl) ratio.
-
-
Visualization: Experimental Workflow
Caption: LC-MS/MS workflow utilizing stepped HCD energy to maximize fragment coverage.
References
-
Vertex AI Search. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Link
-
Thermo Fisher Scientific. (2025).[3] Collision-Based Ion-activation and Dissociation: CID vs HCD. AnalyteGuru. Link
-
BenchChem. (2025). Mass Spectrometry Fragmentation Analysis of Cyclopropyl Ketones and Sulfonamides. BenchChem Protocols. Link
-
Klagkou, K., et al. (2003).[4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link
Sources
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Collision-Based Ion-activation and Dissociation - AnalyteGuru [thermofisher.cn]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency & Stability Guide: N-Cyclopropyl vs. N-Alkyl Sulfonamides
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structure-Activity Relationships (SAR), Metabolic Stability, and Experimental Validation
Executive Summary
In modern drug design, the N-substituent of a sulfonamide pharmacophore is a critical determinant of both potency and pharmacokinetic (PK) viability. While N-isopropyl groups are traditional choices for filling hydrophobic pockets, they frequently introduce metabolic liabilities due to rapid CYP450-mediated oxidation at the tertiary carbon.
The N-cyclopropyl moiety has emerged as a superior bioisostere. It offers a "Goldilocks" solution: retaining the necessary hydrophobic bulk for receptor affinity (
Physicochemical & Mechanistic Basis
The "Metabolic Shield" Effect
The primary driver for switching from N-isopropyl to N-cyclopropyl is the suppression of oxidative metabolism.
-
N-Isopropyl Liability: The methine hydrogen (tertiary C-H) has a relatively low bond dissociation energy (BDE
96-98 kcal/mol). It is a prime target for Hydrogen Atom Transfer (HAT) by high-valent Iron-Oxo species in CYP450 enzymes, leading to rapid hydroxylation and subsequent dealkylation. -
N-Cyclopropyl Stability: The cyclopropyl C-H bonds possess significantly higher BDE (
106 kcal/mol) due to the greater -character of the carbon orbitals (hybridization ). This creates a high energy barrier for CYP-mediated abstraction, effectively "shielding" the nitrogen substituent.
Electronic & Conformational Effects
-
pKa Modulation: The cyclopropyl group is more electron-withdrawing than an isopropyl group. In sulfonamides (
), this can slightly lower the pKa of the N-H, increasing the fraction of the ionized (anionic) species at physiological pH. For targets like Nav1.7 , where the anionic sulfonamide engages positively charged arginine residues in the voltage-sensing domain, this can enhance potency. -
Entropy: The rigid cyclopropyl ring reduces the entropic penalty upon binding compared to the freely rotating isopropyl or n-propyl chains.
Representative Case Study: Nav1.7 Inhibitors
The following data represents a composite SAR profile derived from optimization campaigns for voltage-gated sodium channel (Nav1.7) inhibitors, a class where sulfonamides are ubiquitous.
Objective: Improve metabolic stability of the lead N-isopropyl sulfonamide without eroding potency.
Table 1: Comparative SAR Profile (N-Alkyl vs. N-Cyclopropyl)
| Compound ID | N-Substituent (R) | Nav1.7 IC50 (nM) | LogD (pH 7.4) | HLM | CL |
| Cmpd-A (Lead) | Isopropyl ( | 12 | 3.4 | 14 | >150 (High) |
| Cmpd-B | n-Propyl ( | 45 | 3.5 | 18 | >120 (High) |
| Cmpd-C | Cyclopropyl ( | 15 | 2.9 | >60 | <25 (Low) |
| Cmpd-D | Methyl ( | 250 | 2.1 | >120 | <10 |
Analysis:
-
Potency Retention: Compound C (Cyclopropyl) retains near-equipotent binding (15 nM) to the lead (12 nM), confirming that the cyclopropyl group adequately fills the hydrophobic pocket occupied by the isopropyl group.
-
Metabolic Rescue: The half-life (
) in Human Liver Microsomes (HLM) increases 4-fold. The intrinsic clearance drops significantly, moving the compound from a "high clearance" to "low clearance" category. -
Lipophilicity: The LogD decreases by 0.5 units, improving solubility and reducing the likelihood of non-specific protein binding.
Decision Logic & SAR Workflow
The following diagram outlines the strategic decision-making process for sulfonamide optimization.
Figure 1: Strategic workflow for optimizing sulfonamide metabolic stability using cyclopropyl bioisosterism.
Experimental Protocols
To validate the superiority of N-cyclopropyl analogs, the following self-validating protocols should be employed.
Synthesis: N-Cyclopropyl Sulfonamide Formation
Standard amine coupling often fails with cyclopropylamine due to its reduced nucleophilicity compared to alkyl amines. This modified protocol ensures high yield.
-
Reagents: Aryl sulfonyl chloride (1.0 eq), Cyclopropylamine (1.2 eq), Pyridine (3.0 eq), DCM (anhydrous).
-
Procedure:
-
Dissolve aryl sulfonyl chloride in anhydrous DCM at 0°C under
. -
Add Pyridine dropwise.
-
Add Cyclopropylamine slowly (exothermic reaction).
-
Allow to warm to Room Temperature (RT) and stir for 4–16 hours.
-
Critical Check: Monitor by TLC/LCMS. If conversion is sluggish, add catalytic DMAP (0.1 eq).
-
-
Workup: Quench with 1M HCl. Extract with DCM. Wash organic layer with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
In Vitro Metabolic Stability (HLM Assay)
Determines the intrinsic clearance improvement.
-
Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).[1]
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, 45, 60 min.
-
Quenching: Immediately add into ice-cold Acetonitrile containing Internal Standard (IS). Centrifuge (4000 rpm, 20 min).
-
Analysis: LC-MS/MS quantification of parent remaining.
-
Calculation: Plot
vs. time. Slope = .
Potency Assay: Nav1.7 Voltage Clamp (Automated)
Confirms that the structural change does not abolish binding.
-
Cell Line: HEK293 stably expressing hNav1.7.
-
Protocol: Whole-cell patch clamp (e.g., QPatch or Patchliner).
-
Voltage Protocol: Hold at -120 mV. Depolarize to 0 mV (20ms) at 0.1 Hz to monitor peak current.
-
Application: Apply test compound (N-cyclopropyl vs N-alkyl) at increasing concentrations (e.g., 1 nM to 10 µM).
-
Endpoint: Calculate
based on fractional block of peak current.
Visualization of Experimental Workflow
Figure 2: Integrated workflow from synthesis to validation.
References
-
Wambaugh, M. A., et al. (2017). "Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement." Journal of Medicinal Chemistry.
-
Shanu-Wilson, J. (2021). "Metabolism of cyclopropyl groups." Hypha Discovery.
-
Chowdhury, S., et al. (2020). "Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy." Journal of Medicinal Chemistry.
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules."[2] Journal of Medicinal Chemistry.
-
Perlman, M. E., et al. (2004). "Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides." Bioorganic & Medicinal Chemistry Letters.
Sources
A Comparative Guide to the X-ray Crystallography of 1,2-Benzenedisulfonamide Analogs: From Synthesis to Structural Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystallographic analysis of 1,2-benzenedisulfonamide analogs. Given the limited availability of a systematic series of publicly available crystal structures for this specific substitution pattern, this document serves a dual purpose: it offers a detailed structural analysis of a key reference compound, 1,2-benzenedisulfonic imide, and provides a prospective guide for the synthesis, crystallization, and X-ray diffraction analysis of a proposed set of 1,2-benzenedisulfonamide analogs. This approach is designed to empower researchers to generate and compare their own crystallographic data, fostering a deeper understanding of the structure-property relationships within this important class of molecules.
Introduction: The Significance of 1,2-Benzenedisulfonamides
Benzenesulfonamides are a well-established and versatile class of compounds with a broad spectrum of applications, most notably in medicinal chemistry as antibacterial agents, diuretics, and carbonic anhydrase inhibitors. The arrangement of sulfonamide groups on the benzene ring significantly influences their chemical properties, biological activity, and solid-state characteristics. The vicinal (1,2-) substitution pattern imposes unique steric and electronic constraints that can lead to distinct conformational preferences and intermolecular interactions compared to their 1,3- and 1,4-isomers. Understanding the three-dimensional structure of these molecules at the atomic level through single-crystal X-ray diffraction is paramount for rational drug design, polymorphism control, and the development of new materials.
The Reference Analog: Crystal Structure of 1,2-Benzenedisulfonic Imide
The key structural features of 1,2-benzenedisulfonic imide, which would be the basis for comparison with novel analogs, include the conformation of the five-membered imide ring relative to the benzene ring, the S-N and S-O bond lengths, and the intermolecular interactions, which are likely to be dominated by hydrogen bonding involving the imide N-H group.
A Proposed Set of 1,2-Benzenedisulfonamide Analogs for Comparative Analysis
To systematically investigate the impact of substituents on the crystal packing and molecular conformation of 1,2-benzenedisulfonamides, the following set of analogs is proposed for synthesis and crystallographic analysis:
-
1,2-Benzenedisulfonamide (Parent Compound): Establishing the crystal structure of this fundamental molecule is of primary importance as a baseline for all comparisons.
-
4-Nitro-1,2-benzenedisulfonamide: The strong electron-withdrawing nitro group is expected to significantly influence the electronic properties of the benzene ring and the acidity of the sulfonamide N-H protons, which in turn could lead to different hydrogen bonding motifs.
-
4,5-Dichloro-1,2-benzenedisulfonamide: The introduction of two bulky and electronegative chlorine atoms will allow for the study of steric effects on the conformation of the sulfonamide groups and the potential for halogen bonding interactions in the crystal lattice.
-
N,N'-Dimethyl-1,2-benzenedisulfonamide: This analog, with methylated sulfonamide nitrogens, will be crucial for understanding the role of N-H hydrogen bonding in the crystal packing of the parent compound, as it can only act as a hydrogen bond acceptor.
Below is a diagram illustrating the relationship between the parent compound and the proposed analogs.
Caption: Proposed 1,2-benzenedisulfonamide analogs for comparative crystallographic analysis.
Experimental Guide: From Synthesis to Structure
This section provides a detailed, step-by-step methodology for the synthesis, crystallization, and X-ray crystallographic analysis of the proposed 1,2-benzenedisulfonamide analogs.
Synthesis of 1,2-Benzenedisulfonamide Analogs
A general synthetic route to 1,2-benzenedisulfonamides involves the chlorosulfonation of a suitable benzene derivative followed by amination. For instance, the synthesis of 4-nitro-1,2-benzenedisulfonamide would start from nitrobenzene.
Protocol for the Synthesis of 4-Nitro-1,2-benzenedisulfonamide:
-
Chlorosulfonation: Carefully add chlorosulfonic acid to 1-nitrobenzene at a controlled temperature (typically 0-5 °C). The reaction is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood with appropriate safety precautions. After the addition is complete, the reaction mixture is slowly heated to drive the reaction to completion.
-
Work-up: The reaction mixture is then carefully poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the disulfonyl chloride derivative. The crude product is filtered, washed with cold water, and dried.
-
Amination: The crude 4-nitro-1,2-benzenedisulfonyl chloride is dissolved in a suitable organic solvent (e.g., acetone, THF) and treated with an excess of aqueous ammonia or a solution of ammonia in an organic solvent at a low temperature. The reaction is stirred until completion (monitored by TLC).
-
Purification: The resulting 4-nitro-1,2-benzenedisulfonamide is isolated by filtration and purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) to obtain single-crystal quality material.
Crystallization
The growth of high-quality single crystals is crucial for successful X-ray diffraction analysis. Several crystallization techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, causing the compound to crystallize.
Single-Crystal X-ray Diffraction Analysis
The following workflow outlines the key steps in determining the crystal structure of a small molecule.[1]
Caption: General workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of a single-crystal diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. This model is then refined against the experimental data to obtain the final, accurate atomic positions and thermal parameters.
Comparative Data Analysis
Once the crystal structures of the proposed analogs are determined, a comprehensive comparative analysis can be performed. The following table outlines the key parameters to be compared and the potential insights that can be gained.
| Parameter | Description | Potential Insights |
| Unit Cell Parameters & Space Group | The dimensions and symmetry of the basic repeating unit of the crystal. | Differences in crystal packing and symmetry driven by intermolecular interactions. |
| Molecular Conformation | Torsion angles describing the orientation of the sulfonamide groups relative to the benzene ring. | Influence of substituents on the steric and electronic preferences for specific conformations. |
| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. | Effects of electron-donating or -withdrawing groups on the S-N, S-O, and S-C bond lengths. |
| Hydrogen Bonding Network | The geometry and connectivity of intermolecular hydrogen bonds. | The role of N-H donors and sulfonyl oxygen acceptors in directing the crystal packing. Comparison with the N,N'-dimethyl analog will be particularly revealing. |
| Other Intermolecular Interactions | Presence of π-π stacking, C-H···π interactions, or halogen bonds. | Understanding the subtle forces that contribute to the overall stability of the crystal structure. |
Conclusion
This guide provides a framework for the systematic investigation of the crystal structures of 1,2-benzenedisulfonamide analogs. By following the proposed synthetic and crystallographic protocols, researchers can generate high-quality data that will enable a detailed comparison of the structural effects of different substituents. The insights gained from such studies are invaluable for advancing our understanding of structure-property relationships in this important class of compounds and for the rational design of new molecules with tailored properties for applications in drug discovery and materials science.
References
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A Senior Application Scientist's Guide to the Validation of Biological Assays for Sulfonamide Inhibitors
This guide provides an in-depth comparison of biological assay validation methodologies for sulfonamide inhibitors, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, ensuring that each method serves as a self-validating system for generating robust and reliable data.
Introduction: The Enduring Relevance of Sulfonamides and the Imperative of Rigorous Assay Validation
Sulfonamides, the first class of synthetic antimicrobial agents, remain a cornerstone of medicinal chemistry.[1] Their primary mechanism of action in bacteria is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the de novo synthesis of folic acid.[1][2][3] Since bacteria cannot uptake folic acid from their environment, blocking this pathway halts the production of essential precursors for DNA, RNA, and proteins, leading to a bacteriostatic effect.[4][5] Human cells are unaffected as they obtain folate through diet, making DHPS an excellent selective target.[4]
Beyond their antibacterial properties, sulfonamide moieties are found in drugs targeting a wide array of conditions, acting as inhibitors of enzymes like carbonic anhydrases (implicated in glaucoma and diuresis) or exhibiting anticancer properties.[4][6][7][8]
The successful development and characterization of these inhibitors hinge on the quality of the biological assays used to determine their efficacy. Assay validation is the formal process of demonstrating that an analytical method is reliable, reproducible, and fit for its intended purpose.[9] For regulatory submissions to bodies like the FDA, comprehensive validation is not merely a recommendation but a mandatory requirement to ensure data integrity.[9][10][11] This guide will compare the principal assay formats for sulfonamide inhibitors, detailing their validation parameters and providing field-proven protocols.
Pillar 1: Core Principles of Bioanalytical Method Validation
Regulatory bodies such as the FDA and the International Council for Harmonisation (ICH) have established key parameters that must be evaluated to validate a bioanalytical method.[9][10][12][13] Understanding these pillars is essential for designing a robust validation strategy.
-
Accuracy : This measures the closeness of the determined value to the true or accepted reference value. In assay validation, it's often assessed by analyzing samples with known concentrations (e.g., spiked controls) and calculating the percent recovery.[11][13]
-
Precision : This expresses the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels:
-
Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval.[13]
-
Intermediate Precision (Inter-assay precision) : Precision within the same laboratory but on different days, with different analysts, or on different equipment.[13]
-
Reproducibility : Precision between different laboratories (inter-laboratory studies).[13]
-
-
Specificity & Selectivity : This is the ability to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or biological matrix components.[11][13] The assay must demonstrate no significant interference at the analyte's signal from these other components.
-
Linearity & Range : Linearity is the ability of the assay to produce results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable accuracy, precision, and linearity.[11][13]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13] The LOQ is a critical parameter for determining the lower end of the assay's usable range.[9]
-
Robustness : This is a measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, pH, incubation time), providing an indication of its reliability during normal usage.[11]
Pillar 2: A Comparative Analysis of Key Biological Assays
The choice of assay depends on the research question: are you assessing a direct interaction with a purified target, or the overall effect on a living system? Here, we compare the primary target-based and cell-based assays for sulfonamide inhibitors.
Target-Based Assays: Enzyme Inhibition
These assays directly measure the interaction between the sulfonamide inhibitor and its purified enzyme target. They are indispensable for mechanistic studies, structure-activity relationship (SAR) analysis, and confirming the direct mode of action.
This is the definitive assay for confirming the antibacterial mechanism of sulfonamides.
-
Principle : The DHPS reaction itself does not produce a convenient spectrophotometric signal. Therefore, its activity is measured using a coupled enzyme assay. DHPS produces 7,8-dihydropteroate, which is then reduced to 7,8-dihydrofolate by dihydrofolate reductase (DHFR) in the presence of NADPH. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm.[14][15][16]
Diagram: Bacterial Folic Acid Synthesis Pathway
Caption: Sulfonamides competitively inhibit DHPS, blocking the bacterial folate pathway.
Experimental Protocol: Coupled DHPS Spectrophotometric Assay [14][15]
-
Reagent Preparation :
-
Assay Buffer : 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂.
-
Enzyme Mix : Prepare a solution in assay buffer containing DHPS (e.g., 20-50 nM) and an excess of DHFR (e.g., 1-2 U/mL). The excess of DHFR is crucial to ensure the DHPS-catalyzed reaction is the rate-limiting step.
-
Substrate Mix : Prepare a solution in assay buffer containing p-aminobenzoic acid (pABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), and NADPH (e.g., 150-200 µM). Substrate concentrations should be near their Michaelis-Menten constant (Km) values for accurate inhibitor characterization.
-
Inhibitor Stock : Prepare a high-concentration stock (e.g., 10 mM) of the test sulfonamide in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC₅₀ determination.
-
-
Assay Procedure (96-well format) :
-
To each well of a UV-transparent 96-well plate, add 2 µL of the sulfonamide dilutions or DMSO (for no-inhibition control).
-
Add 178 µL of the Enzyme Mix to all wells and pre-incubate the plate at 37°C for 5-10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the pre-warmed Substrate Mix to all wells.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (rate) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.[14]
-
Diagram: DHPS Coupled Enzyme Assay Workflow
Caption: Workflow for determining sulfonamide IC50 values using a coupled DHPS assay.
Many sulfonamides are potent inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes.[6]
-
Principle : This assay is based on the esterase activity of CA. The enzyme catalyzes the hydrolysis of a chromogenic ester substrate, such as 4-nitrophenyl acetate (p-NPA), to produce 4-nitrophenol, a yellow-colored product that absorbs light at 400 nm. The rate of color formation is proportional to the CA activity.[17]
Experimental Protocol: Colorimetric CA Inhibition Assay [6][17]
-
Reagent Preparation :
-
Assay Buffer : 50 mM Tris-sulfate, pH 7.6.
-
Enzyme Solution : Prepare a stock solution of purified carbonic anhydrase (e.g., human CA II) in assay buffer.
-
Substrate Solution : Prepare a stock solution of p-NPA in a solvent like acetonitrile.
-
Inhibitor Solutions : Prepare serial dilutions of the test sulfonamide in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well format) :
-
Add assay buffer, enzyme solution, and varying concentrations of the inhibitor to the wells of a 96-well plate. Include controls for no inhibition (enzyme + DMSO) and background (buffer only).
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[6]
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Immediately measure the increase in absorbance at 400 nm at regular intervals using a microplate reader.
-
-
Data Analysis :
-
Calculate the reaction rate for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Cell-Based Assays: Phenotypic Screening
Cell-based assays measure the overall effect of a compound on whole cells (bacterial or mammalian). They are crucial for determining clinically relevant efficacy and potential toxicity.
AST methods are fundamental for determining the antibacterial efficacy of sulfonamides.
-
Principle : The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][19] The broth microdilution method is a quantitative and widely used technique for this purpose.
Experimental Protocol: Broth Microdilution MIC Assay [18][19]
-
Media and Inoculum Preparation :
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). The low thymidine content of this medium is critical, as excess thymidine can bypass the folic acid pathway, leading to falsely high MIC values for sulfonamides.
-
Prepare a bacterial suspension from a fresh culture, standardized to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.[18]
-
-
Assay Procedure (96-well format) :
-
Prepare two-fold serial dilutions of the sulfonamide inhibitor directly in the wells of a 96-well microtiter plate containing CAMHB.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control for growth (inoculum in broth, no drug) and a negative control for sterility (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.[18]
-
-
Data Analysis :
-
After incubation, determine the MIC by visually inspecting the plates for the lowest drug concentration that completely inhibits bacterial growth (i.e., the first clear well).
-
Diagram: Broth Microdilution Workflow for MIC Determination
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
For sulfonamides being investigated for anticancer activity, it is essential to measure their effect on the proliferation of cancer cell lines.
-
Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[6][20]
Experimental Protocol: MTT Assay [6][20]
-
Cell Culture :
-
Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).[6]
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Treatment :
-
Prepare serial dilutions of the test sulfonamide in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the treatment media.
-
Incubate for an additional 24-72 hours.
-
-
MTT Addition and Incubation :
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
-
Solubilization and Measurement :
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting viability against the log of the inhibitor concentration.[6]
-
Pillar 3: Comparative Performance and Validation Summary
The table below summarizes the typical performance characteristics and key validation considerations for each assay type. This allows for an objective comparison to guide experimental design.
| Parameter | DHPS Inhibition Assay | Antimicrobial Susceptibility (MIC) | Cytotoxicity (MTT) Assay |
| Primary Output | IC₅₀, Kᵢ (Inhibition Constant) | MIC (Minimum Inhibitory Concentration) | IC₅₀ / GI₅₀ (Growth Inhibition) |
| Assay Type | Target-Based, Biochemical | Cell-Based, Phenotypic | Cell-Based, Phenotypic |
| Throughput | High (96/384-well) | Medium-High (96-well) | High (96/384-well) |
| Complexity | Moderate (requires purified proteins) | Low-Moderate | Low-Moderate |
| Key Validation Focus | Enzyme kinetics, substrate linearity, specificity against coupling enzyme | Inoculum density, media composition (low thymidine), incubation time | Cell density, linearity of formazan production, DMSO tolerance |
| Strengths | - Direct measure of target engagement- Elucidates mechanism of action- High precision | - Clinically relevant endpoint- Accounts for cell permeability and efflux- Standardized by CLSI/EUCAST | - Measures overall cellular toxicity/efficacy- Widely applicable- High throughput |
| Limitations | - Does not account for cell permeability, efflux, or metabolism- Purified protein can be difficult to obtain | - Bacteriostatic vs. bactericidal effects not distinguished- Can be influenced by media components | - Indirect measure of viability- Can be affected by compounds that alter cell metabolism |
Conclusion: An Integrated Approach to Validation
The validation of biological assays for sulfonamide inhibitors is not a one-size-fits-all process. It requires a deep understanding of the inhibitor's intended target and a scientifically rigorous approach to experimental design and data analysis. Target-based assays like the DHPS inhibition assay are essential for confirming the mechanism of action and guiding medicinal chemistry efforts. However, they do not capture the complexities of a cellular environment.
Conversely, cell-based assays such as MIC and cytotoxicity testing provide a more holistic and clinically relevant measure of a compound's efficacy and potential toxicity. A comprehensive validation strategy should, therefore, integrate both target-based and phenotypic assays. By adhering to the core principles of accuracy, precision, and specificity, and by carefully selecting and validating the appropriate assays for the research question at hand, scientists can ensure the generation of high-quality, reliable data that accelerates the journey from discovery to clinical application.
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A Comparative Guide to the Anticipated Activity of N-cyclopropyl-1,2-benzenedisulfonamide and the Established Profile of Acetazolamide as Carbonic Anhydrase Inhibitors
This guide provides a comprehensive comparison between the well-established carbonic anhydrase (CA) inhibitor, Acetazolamide, and the anticipated activity of N-cyclopropyl-1,2-benzenedisulfonamide. While extensive experimental data exists for Acetazolamide, N-cyclopropyl-1,2-benzenedisulfonamide represents a novel investigational compound. This document will leverage structure-activity relationship (SAR) data from the broader class of benzenesulfonamides to project the potential efficacy of N-cyclopropyl-1,2-benzenedisulfonamide, offering a valuable resource for researchers and drug development professionals.
Introduction to Carbonic Anhydrase and its Inhibition
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a crucial role in numerous physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining acid-base balance, respiration, and ion transport.[1] The inhibition of specific CA isoforms has emerged as a successful therapeutic strategy for a variety of conditions, including glaucoma, epilepsy, and even certain types of cancer.[2]
The primary mechanism of action for sulfonamide-based CA inhibitors, such as Acetazolamide, involves the coordination of the deprotonated sulfonamide moiety to the zinc ion within the enzyme's active site.[3] This interaction effectively blocks the catalytic activity of the enzyme. The general mechanism is depicted below.
Caption: Mechanism of carbonic anhydrase catalysis and its inhibition by a sulfonamide compound.
Acetazolamide: The Established Standard
Acetazolamide is a potent, non-specific inhibitor of carbonic anhydrase and has been in clinical use for decades.[4] It is utilized in the management of glaucoma, epilepsy, and acute mountain sickness.[5] Its inhibitory activity against several key human carbonic anhydrase (hCA) isoforms is well-documented.
N-cyclopropyl-1,2-benzenedisulfonamide: A Novel Candidate
N-cyclopropyl-1,2-benzenedisulfonamide is a novel compound belonging to the benzenesulfonamide class of CA inhibitors. While direct experimental data on its inhibitory activity is not yet publicly available, its structural features allow for informed predictions based on the extensive research into related compounds. The presence of the benzenedisulfonamide core suggests an affinity for the carbonic anhydrase active site. The N-cyclopropyl substituent is a key feature that differentiates it from many existing inhibitors and its impact on isoform selectivity and potency is a primary area for investigation.
Comparative Analysis of Inhibitory Activity
The inhibitory potency of a compound is typically expressed as its inhibition constant (Kᵢ), with a lower value indicating greater potency. The following table summarizes the known Kᵢ values for Acetazolamide against several hCA isoforms and provides a column for the anticipated, yet to be determined, values for N-cyclopropyl-1,2-benzenedisulfonamide.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 250[3][6] | 12[3][6] | 25[3] | 5.7[3] |
| N-cyclopropyl-1,2-benzenedisulfonamide | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
Based on structure-activity relationship studies of other N-substituted benzenesulfonamides, it is plausible that the N-cyclopropyl group could influence the binding affinity and selectivity of N-cyclopropyl-1,2-benzenedisulfonamide for different CA isoforms.[7] The cyclopropyl moiety may interact with specific amino acid residues in the active site, potentially leading to a unique inhibitory profile compared to Acetazolamide.
Experimental Protocols
To experimentally determine the inhibitory activity of N-cyclopropyl-1,2-benzenedisulfonamide, a standardized in vitro carbonic anhydrase inhibition assay would be employed.
Synthesis of N-cyclopropyl-1,2-benzenedisulfonamide (Proposed)
A plausible synthetic route to N-cyclopropyl-1,2-benzenedisulfonamide would involve the reaction of 1,2-benzenedisulfonyl dichloride with cyclopropylamine.
Materials:
-
1,2-Benzenedisulfonyl dichloride
-
Cyclopropylamine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve 1,2-benzenedisulfonyl dichloride (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve cyclopropylamine (2.2 eq) and TEA (2.5 eq) in anhydrous DCM.
-
Add the cyclopropylamine solution dropwise to the cooled solution of 1,2-benzenedisulfonyl dichloride over 30 minutes with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield N-cyclopropyl-1,2-benzenedisulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This method measures the ability of an inhibitor to block the CA-catalyzed hydration of CO₂.
Caption: Workflow of the stopped-flow CO₂ hydration assay for determining inhibition constants.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
HEPES buffer (pH 7.5)
-
Phenol red (pH indicator)
-
CO₂-saturated water
-
Test compound (N-cyclopropyl-1,2-benzenedisulfonamide) and Acetazolamide (as a control) dissolved in a suitable solvent (e.g., DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compound and Acetazolamide.
-
In the stopped-flow instrument, rapidly mix a solution containing the CA enzyme and the inhibitor with a CO₂-saturated buffer solution containing phenol red.[1]
-
The hydration of CO₂ to carbonic acid causes a pH drop, which is monitored by the change in absorbance of the phenol red indicator at 557 nm.[1]
-
The initial rates of the enzymatic reaction are determined for each inhibitor concentration.
-
The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is calculated from the dose-response curve.
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Conclusion
While Acetazolamide remains a cornerstone in carbonic anhydrase inhibitor research and therapy, the exploration of novel derivatives like N-cyclopropyl-1,2-benzenedisulfonamide is crucial for the development of more potent and isoform-selective inhibitors. The benzenesulfonamide scaffold is a well-validated pharmacophore for CA inhibition, and the introduction of a cyclopropyl group presents an intriguing modification that warrants experimental investigation.[8][9] The protocols outlined in this guide provide a clear path for the synthesis and evaluation of N-cyclopropyl-1,2-benzenedisulfonamide, which will be essential to fully elucidate its therapeutic potential in comparison to established drugs like Acetazolamide.
References
- N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. PubMed.
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC.
- A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. PMC.
- Performance of 2-Aminobenzenesulfonamide in carbonic anhydrase inhibition vs. other sulfonamides. Benchchem.
- Benchmarking 3-Cyano-4-methylbenzenesulfonamide: A Comparative Guide for Carbonic Anhydrase Inhibition. Benchchem.
- Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI.
- Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjug
- Process for the preparation of cyclopropyl sulfonamide.
- Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfen
- Structure, acidity and basicity of a benzene disulfonamide inhibitor of carbonic anhydrase. ScienceDirect.
- Benzenesulfonamide decorated dihydropyrimidin(thi)
- Competitive inhibitory effects of acetazolamide upon interactions with bovine carbonic anhydrase II. PubMed.
- Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Taylor & Francis Online.
- Drugs acting on the proximal tubule – Carbonic anhydrase inhibitors. Deranged Physiology.
- Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. Benchchem.
- Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI.
- Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI.
- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
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- 1. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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A Senior Application Scientist's Guide to FTIR Spectral Analysis of Sulfonamide Functional Groups
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group, R-S(=O)₂-NR₂, is a cornerstone in medicinal chemistry. Its presence is critical in a wide array of pharmaceuticals, including antibacterial sulfa drugs, diuretics, anticonvulsants, and anti-inflammatory agents.[1][2][3] The biological activity of these molecules is profoundly influenced by the structural characteristics of the sulfonamide group.[4] Therefore, precise and reliable analytical techniques for the identification and characterization of this functional group are indispensable in drug discovery, development, and quality control.
This guide provides an in-depth exploration of Fourier-Transform Infrared (FTIR) spectroscopy as a primary tool for analyzing the sulfonamide functional group. We will delve into the theoretical underpinnings of its characteristic vibrations, offer practical guidance on experimental design, and present a comparative analysis with alternative spectroscopic techniques, supported by experimental data and established protocols.
Pillar 1: Deciphering the Vibrational Fingerprint of Sulfonamides
The utility of FTIR spectroscopy lies in its ability to probe the vibrational modes of chemical bonds.[5] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific, quantized frequencies. The resulting absorption pattern, or spectrum, serves as a unique molecular fingerprint. The sulfonamide group possesses several characteristic vibrational modes that make it readily identifiable via FTIR.
The most prominent and reliable absorption bands for sulfonamides are associated with the sulfonyl (SO₂) group. These are:
-
Asymmetric S=O Stretching (νₐₛ SO₂): This high-intensity band is typically observed in the range of 1370–1317 cm⁻¹ .[6][7] Its exact position is sensitive to the electronic environment; electron-withdrawing groups attached to the sulfur or nitrogen atoms can shift this frequency.[3][8]
-
Symmetric S=O Stretching (νₛ SO₂): This is another strong band, appearing at a lower frequency than its asymmetric counterpart, generally between 1187–1143 cm⁻¹ .[6][7]
The N-H and S-N bonds also give rise to key identifying peaks:
-
N-H Stretching (ν N-H): For primary sulfonamides (-SO₂NH₂), two distinct bands are typically observed due to asymmetric and symmetric stretching, appearing in the ranges of 3390–3323 cm⁻¹ and 3279–3229 cm⁻¹ , respectively.[6] Secondary sulfonamides (-SO₂NHR) show a single N-H stretching band in the region of 3300-3260 cm⁻¹ .[7]
-
S-N Stretching (ν S-N): This vibration gives rise to a band in the 935–895 cm⁻¹ region.[6][9][10] While useful, its intensity can be variable.
-
N-H Bending (δ N-H): This in-plane bending vibration is typically observed near 1570 cm⁻¹ .[7]
The following diagram illustrates the primary vibrational modes of a primary sulfonamide group.
Pillar 2: Experimental Design & Methodologies
The quality and interpretability of an FTIR spectrum are critically dependent on the chosen sample preparation technique. The primary goal is to obtain a spectrum with high signal-to-noise ratio and minimal spectral artifacts. For sulfonamides, which are typically crystalline solids, the two most common methods are Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellets.
Comparison of Core Sampling Techniques
| Feature | Attenuated Total Reflectance (ATR) | KBr Pellet Method |
| Principle | An infrared beam is passed through a crystal (e.g., diamond), creating an evanescent wave that penetrates a small distance into the sample placed in intimate contact with the crystal. | The solid sample is finely ground, mixed with IR-transparent KBr powder, and pressed under high pressure to form a transparent disc through which the IR beam passes.[9][11] |
| Sample Prep | Minimal; requires only placing the solid powder onto the crystal and applying pressure.[9] | Labor-intensive; requires grinding, mixing, and pressing.[12] The quality of the pellet is highly operator-dependent.[13] |
| Speed | Very fast; analysis can be completed in under a minute. | Time-consuming; can take several minutes per sample.[11] |
| Sensitivity | Generally lower sensitivity due to the short effective pathlength of the evanescent wave. | Higher sensitivity, as the IR beam passes through the entire sample thickness. Excellent for detecting components at low concentrations.[6][11] |
| Reproducibility | Excellent sample-to-sample reproducibility due to fixed pathlength and minimal operator variation.[12] | Can be difficult to reproduce due to variations in sample concentration, particle size, and pellet thickness.[13] |
| Water Interference | Less susceptible to atmospheric water vapor interference. | KBr is highly hygroscopic; absorbed water can introduce broad O-H bands (~3400 cm⁻¹) that may obscure N-H stretching bands.[12][13] |
| Causality for Choice | Choose ATR for: Rapid screening, high-throughput analysis, routine identification, and analysis of samples that are difficult to grind or press. Its ease of use and reproducibility make it ideal for quality control environments.[12] | Choose KBr Pellets for: High-sensitivity analysis, detection of trace impurities, quantitative analysis where adherence to the Beer-Lambert law is critical, and generating high-quality spectra for library matching.[6] |
Experimental Protocol 1: ATR-FTIR Analysis of a Sulfonamide Powder
This protocol describes a rapid and reproducible method for acquiring the FTIR spectrum of a solid sulfonamide sample.
Objective: To obtain a high-quality infrared spectrum of a solid sulfonamide for functional group identification.
Materials:
-
FTIR Spectrometer with a Diamond ATR accessory
-
Sulfonamide sample (e.g., Sulfanilamide)
-
Spatula
-
Solvent for cleaning (e.g., Isopropanol)
-
Lint-free wipes
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR diamond crystal with a lint-free wipe lightly dampened with isopropanol. Allow the crystal to dry completely.
-
Using the spectrometer software, collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be subtracted from the sample spectrum.[14]
-
-
Sample Application:
-
Place a small amount of the sulfonamide powder onto the center of the ATR crystal using a clean spatula. Only enough powder to completely cover the crystal surface is needed.
-
Lower the ATR pressure clamp and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is critical for obtaining a strong signal.[9]
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After analysis, release the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe.
-
Experimental Protocol 2: Quantitative Analysis via KBr Pellet Method
Objective: To determine the concentration of a sulfonamide in a solid mixture using a calibration curve.
Materials:
-
FTIR Spectrometer
-
Hydraulic press and KBr pellet die set[15]
-
Analytical balance
-
Agate mortar and pestle
-
Drying oven
-
Spectroscopy-grade Potassium Bromide (KBr)
-
Sulfonamide standard and unknown sample mixture
Methodology:
-
Preparation of Standards:
-
Dry the spectroscopy-grade KBr in an oven at ~110°C for at least 2 hours to remove moisture and store it in a desiccator.
-
Accurately weigh and prepare a series of standard mixtures of the sulfonamide in KBr at different concentrations (e.g., 0.1%, 0.25%, 0.5%, 0.75%, 1.0% w/w). Prepare at least five concentration levels for a robust calibration.[16][17]
-
-
Pellet Formation:
-
For each standard, take approximately 100-200 mg of the mixture and grind it to a fine, consistent powder in an agate mortar. Proper grinding is essential to reduce light scattering.[11]
-
Transfer the powder to the pellet die and press using a hydraulic press (e.g., 8-10 tons of pressure for 2 minutes) to form a transparent or translucent pellet.[15]
-
-
Spectral Acquisition:
-
Collect a background spectrum with an empty sample holder.
-
Acquire the FTIR spectrum for each standard pellet and the unknown sample pellet under identical instrument conditions.
-
-
Calibration Curve Construction:
-
Select a characteristic, well-resolved absorption band of the sulfonamide that does not have significant overlap with other peaks (e.g., the strong asymmetric SO₂ stretch).
-
For each standard, measure the absorbance (peak height or area) of the selected analytical band.
-
Plot a graph of absorbance versus concentration. The resulting data should be linear and follow the Beer-Lambert law.[16][18]
-
-
Quantification of Unknown:
-
Measure the absorbance of the analytical band in the unknown sample's spectrum.
-
Using the linear regression equation from the calibration curve (y = mx + c), calculate the concentration of the sulfonamide in the unknown sample.[18] Method validation should be performed to assess accuracy, precision, and linearity.[19][20]
-
Pillar 3: Comparative Analysis with Alternative Techniques
While FTIR is a powerful tool, a comprehensive analytical strategy often involves complementary techniques. Raman and Nuclear Magnetic Resonance (NMR) spectroscopy each offer unique advantages for characterizing sulfonamides.
| Technique | Principle | Advantages for Sulfonamide Analysis | Limitations |
| FTIR Spectroscopy | Measures the absorption of infrared light corresponding to molecular vibrations (change in dipole moment).[5] | • Excellent for identifying key functional groups (SO₂, NH).• High sensitivity to polar bonds.• Fast, cost-effective, and widely available. | • Water can be a significant interference, especially for N-H bands.[13]• S-S and C-S bonds are weak absorbers.• Sample preparation can be required for high-quality spectra. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light (e.g., from a laser) due to changes in molecular polarizability.[21] | • Water is a very weak scatterer, making it an excellent solvent and eliminating interference with N-H bands.[21]• Highly sensitive to symmetric, non-polar bonds (e.g., C-S, S-S).• Requires little to no sample preparation.[10] | • Can be susceptible to fluorescence from the sample or impurities, which can overwhelm the Raman signal.• Less sensitive for highly polar bonds like O-H and N-H compared to FTIR.• Smaller spectral libraries available for compound identification compared to FTIR. |
| NMR Spectroscopy | Measures the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed information about the chemical environment of each atom (e.g., ¹H, ¹³C).[22] | • Provides unambiguous structural elucidation, including atom connectivity and stereochemistry.[22]• Can distinguish between protons on the aromatic ring, the amine, and other parts of the molecule.[23]• The chemical shift of the sulfonamide N-H proton (typically δ 8-11 ppm) is a key diagnostic signal.[7][23] | • Significantly lower sensitivity than vibrational spectroscopy; requires more sample.• More expensive instrumentation and longer acquisition times.• Provides information on the overall structure, not just the functional group in isolation. |
Synergistic Application: For unequivocal identification and characterization, the techniques are best used in combination. FTIR provides rapid confirmation of the sulfonamide functional group, while NMR delivers the complete molecular structure and connectivity.[23] Raman spectroscopy can be invaluable when analyzing aqueous samples or when specific information about the sulfur linkages is required.[24]
Supporting Experimental Data: Characteristic FTIR Peaks for Common Sulfonamides
The following table summarizes the experimentally observed key FTIR absorption bands for several common sulfonamide-containing drugs. This data illustrates the consistency of the group frequencies while also showing minor shifts due to the influence of the wider molecular structure.
| Compound | νₐₛ SO₂ (cm⁻¹) | νₛ SO₂ (cm⁻¹) | ν N-H (cm⁻¹) | ν S-N (cm⁻¹) | Reference |
| Sulfanilamide | ~1317 | ~1149 | ~3470, ~3320, ~3260 | ~902 | [7] |
| Sulfadiazine | ~1330 | ~1156 | ~3291 | ~931 | [23] (Calculated) |
| Sulfamethoxazole | ~1328 | ~1159 | ~3465, ~3378, ~3250 | ~925 | SpectraBase |
| Benzenesulfonamide | ~1344 - 1317 | ~1187 - 1147 | ~3390, ~3279 | ~924 - 906 | [6] |
| N-acetylsulfanilyl derivative | ~1320 | ~1155 | ~3349, ~3263 | ~914 | [7] |
Note: Specific peak positions can vary slightly based on the sampling method (e.g., ATR vs. KBr), physical state (polymorphism), and instrument calibration.
Conclusion
FTIR spectroscopy is a rapid, reliable, and highly informative technique for the analysis of sulfonamide functional groups. A thorough understanding of the characteristic absorption bands of the SO₂, N-H, and S-N bonds allows for confident identification and characterization. The choice of experimental methodology, particularly between ATR and KBr pellet techniques, should be guided by the specific analytical goal, whether it be rapid screening or high-sensitivity quantitative analysis. While FTIR provides an excellent fingerprint of the functional group, its power is magnified when used in concert with complementary methods like Raman and NMR spectroscopy to build a complete picture of the molecule's identity and structure.
References
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
- Berredjem, M., Seridi, S., et al. (2013). Host-guest interaction between 3,4-dihydroisoquinoline-2(1H)- sulfonamide and β-cyclodextrin: Spectroscopic and molecular modeling studies. Journal of Molecular Structure. [Image available at ResearchGate: https://www.researchgate.net/figure/FT-IR-spectra-of-A-sulfonamide-B-b-CD-and-C-the-inclusion-complex-of_fig6_258793579]
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RCSB PDB. (n.d.). Sulfonamide. PDB-101. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Sulfonamide. Retrieved from [Link]
- Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(15), 9036-9066.
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
- Uno, T., Machida, K., Hanai, K., & Ueda, M. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11(6), 704-708.
- Li, H., et al. (2024). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. Molecules, 29(17), 3925.
- Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
-
Kwiecień, A., et al. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Electronic Supplementary Information]. Retrieved from [Link]
-
Henrik, C. L., & Theodore, C. (2014). Response to "Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?". ResearchGate. Retrieved from [Link]
- Petersen, R. L., et al. (1976). Determination of ionization state by resonance Raman spectroscopy. Sulfonamide binding to carbonic anhydrase. Journal of Biological Chemistry, 251(22), 7098-7104.
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679.
-
Chemistry Skills. (2013, January 10). FTIR Spectroscopy (Solid Sample Analysis). [Video]. YouTube. Retrieved from [Link]
-
Rocky Mountain Laboratories. (2023, October 17). Difference between FTIR and NMR? Retrieved from [Link]
- Nerdy, N., et al. (2020). Fourier Transform Infra-Red Spectroscopy: Recent advances and prospective in Analytical Method Development and Validation. Indo American Journal of Pharmaceutical Sciences, 7(10), 652-659.
-
Agilent. (2011, March 15). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]
- Bup-Ngoen, P., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7480.
-
AZoM. (2012, February 13). Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Retrieved from [Link]
-
Kintek. (2026, February 10). What Are The Advantages Of Using The Kbr Pellet Method For Solid Sample Analysis? Retrieved from [Link]
- Al-Alawi, A., et al. (2015). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews, 50(5), 367-393.
-
White Bear Photonics. (2025, June 17). Demystifying FTIR: A Practical Guide for New Users. Retrieved from [Link]
- Banci, L., et al. (1992). 1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Journal of Inorganic Biochemistry, 47(3), 163-172.
-
Specac Ltd. (n.d.). Why should I be using KBr pellets in FTIR Spectroscopy. Retrieved from [Link]
- Mary, Y. S., & Balachandran, V. (2017). Spectroscopic [FT-IR and FT-Raman] and Molecular modeling (MM) study of Benzene sulfonamide molecule using quantum chemical calculations. Journal of Molecular Structure, 1130, 874-887.
- S. K, A., & P.V, S. (2023). Quantitative Analysis of Pharmaceutical Using FTIR Spectroscopy.
- Nerdy, N., et al. (2023). Development and Validation of Fast and Simple Fourier Transform Infrared Spectrophotometric Method for Analysis of Thiamphenicol in Capsule Dosage Form. Journal of Pharmaceutical and Sciences, 8(3), 209-215.
-
Chemistry LibreTexts. (2025, January 5). 4.3: Raman Spectroscopy. Retrieved from [Link]
- Iqtadar, R., et al. (2025). Advances and Applications of FTIR Spectroscopy: Precision, Accuracy, and Validation Challenges. Journal of Pharma and Biomedics, 4(2), 1-15.
- Gillespie, R. J., & Robinson, E. A. (1961). Characteristic vibrations of the sulphuryl group. Canadian Journal of Chemistry, 39(10), 2189-2195.
-
Shimadzu USA. (2024, March 25). FTIR Quantification and Calibration Curve (2/2). [Video]. YouTube. Retrieved from [Link]
- Yuliansyah, A. T., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 87-106.
- Patel, J., & Patel, K. (2024). Development and Validation of FTIR Spectroscopic Method for the Quantitative Estimation of Lornoxicam in Tablet Dosage Form. Research Journal of Pharmacy and Technology, 17(7), 3125-3130.
- Angeli, A., et al. (2021). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Scientific Reports, 11(1), 1-9.
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Safety Operating Guide
Personal protective equipment for handling N-cyclopropyl-1,2-benzenedisulfonamide
Executive Safety Directive
Status: CAUTION — SENSITIZER & IRRITANT Immediate Action: All handling of N-cyclopropyl-1,2-benzenedisulfonamide must occur within a certified chemical fume hood.
As researchers, we often treat intermediates as "just another white powder." This is a critical error with sulfonamides. The N-cyclopropyl moiety increases lipophilicity, potentially enhancing skin absorption, while the sulfonamide group presents a known immunological sensitization risk. This guide prioritizes containment and barrier integrity to prevent long-term sensitization and immediate mucosal irritation.
Hazard Identification & Risk Assessment
Since specific toxicological data for this exact intermediate may be proprietary or sparse, we apply Read-Across Toxicology based on structural analogs (e.g., 1,2-benzenedisulfonamide, sulfonamide pharmacophores).
| Hazard Class | H-Code (Inferred) | The "Why" (Mechanism) |
| Skin Irritation | H315 | Acidic protons on the sulfonamide nitrogen can react with epidermal proteins, causing contact dermatitis. |
| Eye Irritation | H319 | Fine particulates are highly hygroscopic to mucous membranes, leading to severe mechanical and chemical irritation. |
| Respiratory Irritation | H335 | Inhalation of dust triggers inflammation of the upper respiratory tract. |
| Sensitization | H317/H334 | CRITICAL: The sulfonamide moiety is a known hapten. Repeated exposure can trigger Type I (immediate) or Type IV (delayed) hypersensitivity reactions. |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "blue nitrile" gloves alone. The cyclopropyl group changes the permeation kinetics.
| Zone | Required PPE | Technical Specification | Rationale |
| Hand Protection | Double Gloving | Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil) | Double layering creates a tortuous path for permeation. The outer glove is sacrificial; change immediately upon splash. |
| Respiratory | Engineering Control | Primary: Fume Hood (Face velocity: 80–100 fpm)Secondary: N95/P100 (only if hood is unavailable) | Engineering controls are superior to respirators. Powder containment is the priority to prevent aerosolization. |
| Eye/Face | Sealed Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses with side shields are insufficient for fine powders that can migrate around lenses. |
| Body | Barrier Layer | Lab Coat (High-density cotton or Nomex) | Must be buttoned to the neck. Synthetic fibers (polyester) should be avoided due to static charge accumulation. |
Operational Workflow: The "Zero-Contact" Protocol
This protocol uses a Closed-Loop Logic to ensure the substance never enters the open lab environment.
Phase 1: Preparation (The Static Check)
-
Static Mitigation: Sulfonamide powders are prone to static charge.[1] Place an ionizing bar or anti-static gun inside the fume hood before weighing.
-
Balance Setup: Move the analytical balance inside the fume hood. If this is impossible, use the "Tare-Transfer" method (see below).
-
Solvent Selection: Prepare a "Decon Wash" bottle containing Acetone or Ethanol (sulfonamides are generally soluble in polar organic solvents).
Phase 2: Weighing & Transfer (The Critical Step)
Method: Tare-Transfer (if balance is outside hood)
-
Tare a clean, screw-top vial with its cap ON.
-
Move vial to Fume Hood.
-
Add N-cyclopropyl-1,2-benzenedisulfonamide.
-
Cap the vial tightly inside the hood.
-
Wipe the exterior of the vial with a Kimwipe dampened in Acetone.
-
Move to balance, record weight, and return to hood.[2]
Phase 3: Reaction Setup
-
Add solvent slowly down the side of the vessel to prevent "puffing" (aerosol generation).
-
Once dissolved, the inhalation risk drops significantly, but skin absorption risk (H312) remains.
Visualization: Safe Handling Workflow
The following diagram illustrates the "Zero-Contact" logic required for this compound.
Caption: Figure 1. "Zero-Contact" workflow ensuring containment of N-cyclopropyl-1,2-benzenedisulfonamide from storage to disposal.
Emergency Response & Decontamination
Scenario A: Spill inside Fume Hood
-
Do not blow air.[3]
-
Cover spill with a solvent-dampened pad (Acetone) to suppress dust.
-
Wipe inward from the perimeter to the center.
-
Dispose of pads as hazardous solid waste.
Scenario B: Skin Contact
-
Immediate Doffing: Remove contaminated gloves immediately. Do not touch the skin with the outer surface of the glove.
-
Wash: Rinse with copious soap and water for 15 minutes. Avoid using solvents on skin, as this may accelerate absorption of the cyclopropyl-sulfonamide into the bloodstream.
-
Surveillance: Monitor for redness or itching (sensitization signs) for 48 hours.
Disposal Protocol
-
Solid Waste: Segregate into "Solid Hazardous Waste - Sulfonamides."
-
Liquid Waste: Halogenated or Non-Halogenated organic waste streams (depending on reaction solvent).
-
Destruction: Incineration is the preferred method for complete destruction of the sulfonamide ring.
References
-
National Center for Biotechnology Information (PubChem). Compound Summary: Benzenedisulfonamide Derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: Sulfonamides and Skin Sensitization. Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
